molecular formula C8H11N3O2 B1301857 3-Amino-N,N-dimethyl-4-nitroaniline CAS No. 20691-71-8

3-Amino-N,N-dimethyl-4-nitroaniline

Cat. No.: B1301857
CAS No.: 20691-71-8
M. Wt: 181.19 g/mol
InChI Key: WJTOMXLUNDWLCY-UHFFFAOYSA-N
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Description

3-Amino-N,N-dimethyl-4-nitroaniline is a useful research compound. Its molecular formula is C8H11N3O2 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTOMXLUNDWLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60942896
Record name N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2069-71-8
Record name N~1~,N~1~-Dimethyl-4-nitrobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60942896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2069-71-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of 3-Amino-N,N-dimethyl-4-nitroaniline, a versatile organic compound with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, with the CAS number 2069-71-8, is a substituted aniline derivative.[1] Its molecular structure, featuring an amino group, a nitro group, and two methyl groups on the nitrogen atom of the aniline backbone, imparts unique chemical reactivity.[1] The compound typically presents as a yellow-brown powder.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 2069-71-8[1][2]
Molecular Formula C₈H₁₁N₃O₂[1][2]
Molecular Weight 181.19 g/mol [1][2][3]
IUPAC Name N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine[1]
Appearance Yellow-brown powder[1][2]
Melting Point 134-139 °C[1][2]
Canonical SMILES CN(C)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-][1]
InChI Key WJTOMXLUNDWLCY-UHFFFAOYSA-N[1]

Table 2: Computed Properties of this compound

PropertyValueSource
XLogP3 1.3[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]
Exact Mass 181.085126602[3]
Monoisotopic Mass 181.085126602[3]
Topological Polar Surface Area 75.1 Ų[3]
Heavy Atom Count 13[3]

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of nitroaniline derivatives often follows a pathway of nitration of an aniline precursor.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Isomer Separation cluster_2 Step 3: Reduction N,N-Dimethylaniline N,N-Dimethylaniline NitrationReaction Nitration N,N-Dimethylaniline->NitrationReaction Nitrating Mixture Nitrating Mixture (H₂SO₄ + HNO₃) Nitrating Mixture->NitrationReaction Intermediate Mixture of Nitro Isomers NitrationReaction->Intermediate Separation Chromatographic Separation Intermediate->Separation DesiredIsomer 4-Nitro-N,N-dimethylaniline Separation->DesiredIsomer OtherIsomers Other Nitro Isomers Separation->OtherIsomers ReductionReaction Selective Reduction of Nitro Group DesiredIsomer->ReductionReaction ReducingAgent Reducing Agent (e.g., Fe/HCl) ReducingAgent->ReductionReaction FinalProduct This compound ReductionReaction->FinalProduct

A generalized synthetic workflow for this compound.
Experimental Protocol (Adapted from the Synthesis of m-Nitrodimethylaniline)

Disclaimer: This is a generalized protocol adapted from the synthesis of a related isomer and should be optimized for the synthesis of this compound.

Materials:

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Dry Ice or Ice-salt bath

  • Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer.

Procedure:

  • Preparation of Dimethylaniline Sulfate: In a 3-liter three-necked round-bottom flask, place concentrated sulfuric acid. Slowly add N,N-dimethylaniline while stirring and maintaining the temperature below 25°C. Continue cooling and stirring until the temperature drops to 5°C.[4]

  • Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid with cooling and stirring.[4]

  • Nitration: Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the end of the dropping funnel below the surface of the solution. Maintain the temperature below 10°C throughout the addition using a Dry Ice-acetone or ice-salt bath.[4] After the addition is complete, continue stirring for a few hours.

  • Neutralization and Isolation of Isomers: Pour the reaction mixture into a large volume of ice and water. Neutralize the solution with concentrated ammonium hydroxide while keeping the temperature below 25°C.[4] This will precipitate the nitro isomers. The different isomers can then be separated based on their differential solubility in acidic and basic solutions, followed by techniques like fractional crystallization or column chromatography.

  • Reduction of the Nitro Group: The isolated 4-nitro-N,N-dimethylaniline can then be selectively reduced to introduce the amino group at the 3-position. A common method for this is using iron powder in the presence of an acid like hydrochloric acid.

  • Purification: The final product, this compound, can be purified by recrystallization from a suitable solvent like ethanol.

Analytical Methods

The analysis and characterization of this compound and related compounds can be performed using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the determination of anilines and nitroanilines in different matrices.[5][6]

Table 3: Analytical Techniques for Nitroaniline Compounds

TechniqueDescription
HPLC A suitable method for the analysis of thermolabile and polar compounds like nitroanilines without the need for derivatization.[5] A C18 reverse-phase column with a UV detector is often used.
GC-MS Gas Chromatography coupled with Mass Spectrometry can be used for the identification and quantification of aniline derivatives. Derivatization might be required for some polar compounds.[6]
FTIR Spectroscopy Fourier-Transform Infrared Spectroscopy is useful for the qualitative identification of functional groups present in the molecule, such as the nitro group and the N-H bond of the amino group.

Applications and Potential in Drug Development

This compound serves as a valuable building block in organic synthesis and material science.[1] While specific information on its direct application in drug development is limited, its structural motifs are present in various bioactive molecules.

Current and Potential Applications

G cluster_0 Organic Synthesis cluster_1 Material Science cluster_2 Research & Development CoreCompound This compound Dyes Azo Dyes & Pigments CoreCompound->Dyes Precursor Pharma Pharmaceutical Intermediates CoreCompound->Pharma Building Block Piezo Piezoelectric Materials CoreCompound->Piezo Component Semiconductors Organic Semiconductors CoreCompound->Semiconductors Component DrugDiscovery Scaffold for Drug Discovery CoreCompound->DrugDiscovery Starting Material

Potential applications of this compound.
  • Organic Synthesis: It is a key intermediate in the synthesis of various organic molecules, including dyes and pigments.[7]

  • Material Science: The unique electronic properties conferred by the nitro and amino groups make it suitable for the development of piezoelectric materials and organic semiconductors.[1]

  • Pharmaceutical Research: While direct therapeutic applications have not been extensively reported, its aniline and nitroaromatic core structures are found in many pharmaceutically active compounds. The nitro group, in particular, is a known pharmacophore in certain classes of drugs, although it can also be a toxicophore.[8] Therefore, this compound can serve as a scaffold or intermediate in the synthesis of novel drug candidates.

Safety and Handling

Like many nitroaromatic compounds, this compound is considered hazardous. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated area.

Table 4: GHS Hazard Statements

Hazard CodeStatement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H318 Causes serious eye damage
H332 Harmful if inhaled

Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information before working with this compound.

Conclusion

This compound is a chemical compound with a well-defined set of physical and chemical properties. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry principles. The primary value of this compound lies in its utility as an intermediate in the synthesis of a wide range of other chemicals, including dyes, and its potential application in material science. For researchers in drug discovery, it represents a potential starting point for the synthesis of novel compounds, though its own biological activity is not yet well-characterized. Further research into its biological properties could unveil new applications in the pharmaceutical industry.

References

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-Amino-N,N-dimethyl-4-nitroaniline. The information is intended to support research and development activities in chemistry and drug discovery.

Chemical Properties

This compound, with the CAS number 20691-71-8, is an aromatic amine derivative.[1] Its chemical structure features a benzene ring substituted with an amino group, a nitro group, and a dimethylamino group. This combination of functional groups imparts unique chemical and physical properties to the molecule.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name N¹,N¹-dimethyl-4-nitrobenzene-1,3-diaminePubChem[1]
Molecular Formula C₈H₁₁N₃O₂PubChem[1]
Molecular Weight 181.19 g/mol PubChem[1]
Melting Point 134-139 °C[2]
Appearance Yellow-brown powder[2]
CAS Number 20691-71-8PubChem[1]
Canonical SMILES CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])NPubChem[1]
InChI Key WJTOMXLUNDWLCY-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the nitration of N,N-dimethylaniline followed by a subsequent reduction.[2]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction start N,N-Dimethylaniline reagents1 Concentrated Sulfuric Acid Concentrated Nitric Acid intermediate N,N-Dimethyl-nitroaniline intermediate reagents1->intermediate Nitration reagents2 Reducing Agent (e.g., Iron powder and HCl) product This compound reagents2->product Reduction

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Nitration of N,N-Dimethylaniline (Illustrative)

A procedure for the nitration of a related compound, aniline, to produce p-nitroaniline involves the protection of the amino group as acetanilide, followed by nitration and subsequent deprotection. A similar strategy could be adapted. A general nitration procedure involves the slow addition of a nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) to the starting material at a controlled temperature, typically below 25°C.[3]

Step 2: Reduction of the Nitro Group (Illustrative)

The reduction of the nitro group to an amino group can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon) or by using reducing agents like iron powder in the presence of an acid such as hydrochloric acid.[2]

Purification: Recrystallization

The crude product can be purified by recrystallization. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. Ethanol or a mixture of ethanol and water is often a suitable solvent system for recrystallizing aromatic amines.[4][5][6]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the N-methyl protons, and the amino protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the substituents on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretching vibrations of the primary amino group.

  • C-H stretching vibrations of the aromatic ring and the methyl groups.

  • N-O stretching vibrations of the nitro group.

  • C-N stretching vibrations.

  • Aromatic C=C bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would correspond to the molecular weight of this compound. The fragmentation pattern can help to confirm the structure.

Analytical Methods

Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of a reaction and assessing the purity of the product. The choice of the mobile phase is critical for achieving good separation. For aromatic amines, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone) is often used with a silica gel stationary phase.[7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the separation, identification, and quantification of this compound. A reverse-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic or phosphoric acid), is a common approach for analyzing aromatic amines.[9][10]

Biological Activity and Applications

The biological activity of this compound has not been extensively studied. However, its structural motifs suggest potential applications in medicinal chemistry and materials science.

  • Building Block for Pharmaceuticals: As a substituted aniline, it can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic properties.[2]

  • Material Science: The presence of both electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups suggests potential for applications in the development of piezoelectric materials and organic semiconductors.[2]

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As with many nitroaromatic compounds, it is likely to be toxic.[2]

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Can cause skin and serious eye irritation.[1][11]

  • Respiratory Irritation: May cause respiratory irritation.[1][11]

Recommended Precautions
  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

  • Work in a well-ventilated area or a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]

  • Wash hands thoroughly after handling.

Logical Relationships in Analysis

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Chemical Synthesis Purification Recrystallization Synthesis->Purification TLC TLC (Purity Check) Purification->TLC HPLC HPLC (Quantitative Analysis) Purification->HPLC NMR NMR (Structure Elucidation) Purification->NMR IR IR (Functional Groups) Purification->IR MS MS (Molecular Weight) Purification->MS

Caption: Logical workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 2069-71-8). It is a substituted aniline derivative with potential applications in materials science and as an intermediate in organic synthesis. This document consolidates available chemical and physical data, outlines a probable synthesis pathway with detailed experimental protocols for analogous reactions, and presents a logical workflow for its preparation and characterization. While experimental biological data for this specific compound is limited in publicly accessible literature, its structural motifs suggest potential areas for further investigation in medicinal chemistry.

Molecular Structure and Properties

This compound, with the IUPAC name 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine, is an organic compound featuring a benzene ring substituted with a nitro group, a primary amino group, and a dimethylamino group.[1][2] The presence of both electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups on the aromatic ring imparts unique electronic and chemical properties to the molecule.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. The compound typically appears as a yellow-brown powder.[1][3]

PropertyValueSource(s)
Molecular Formula C₈H₁₁N₃O₂[1][2]
Molecular Weight 181.19 g/mol [2]
CAS Number 2069-71-8[1][2]
IUPAC Name 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine[2]
Canonical SMILES CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N[2]
Melting Point 134-139 °C[1][3]
Boiling Point 355 °C (predicted)[4]
XLogP3 1.3[2]

Table 1: Chemical and Physical Properties of this compound

Molecular Geometry

The precise bond lengths and angles of this compound have been determined by X-ray crystallography and are available through the Cambridge Crystallographic Data Centre (CCDC) under deposition number 220701.[2] Access to the full crystallographic information file (CIF) may require a subscription to the CCDC service. A study on related N,N-dimethyl-4-nitroaniline derivatives suggests that the dimethylamino group can adopt a trigonal-pyramidal configuration and may be turned with respect to the plane of the benzene ring, influenced by other substituents.[5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, data for the related compound, N,N-dimethyl-4-nitroaniline, is available and can be used for comparative purposes.

For N,N-dimethyl-4-nitroaniline (CAS: 100-23-2):

  • ¹H NMR (in CDCl₃): δ 8.12 (d, J = 9.4 Hz, 2H), 6.61 (d, J = 9.4 Hz, 2H), 3.12 (s, 6H).[6]

  • ¹³C NMR (in CDCl₃): δ 154.14, 137.06, 126.13, 110.34, 40.35.[6]

  • Mass Spectrometry (EI): Main peaks at m/z 166 (M+), 136, 165, 119, 105.[7]

Synthesis

The synthesis of this compound is generally achieved through a two-step process: the nitration of N,N-dimethylaniline followed by the selective reduction of one of the nitro groups of an intermediate.[1]

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Selective Reduction A N,N-Dimethylaniline C Mixture of Nitro-isomers (p- and m-nitro) A->C Nitration B Nitrating Mixture (H₂SO₄, HNO₃) D p-Nitro-N,N-dimethylaniline C->D Separation F This compound D->F Reduction E Reducing Agent (e.g., Na₂S/H₂S)

Caption: General synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Nitration of N,N-Dimethylaniline (Adapted from Organic Syntheses) [8]

This procedure yields a mixture of m-nitrodimethylaniline and p-nitrodimethylaniline.

  • In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid and cool in an ice bath.

  • Slowly add 363 g (3.0 moles) of N,N-dimethylaniline, keeping the temperature below 25 °C.

  • Cool the mixture to 5 °C.

  • Prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling.

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, maintaining the temperature between 5° and 10 °C. This addition should take approximately 1.5 hours.

  • After the addition is complete, pour the reaction mixture onto 5 kg of crushed ice.

  • Neutralize the solution with concentrated ammonium hydroxide until it is alkaline to Congo red paper, keeping the temperature below 25 °C.

  • The p-nitrodimethylaniline will precipitate first and can be collected by filtration. The desired m-nitro isomer can be obtained from the filtrate. For the synthesis of this compound, a dinitration followed by selective reduction would be an alternative route.

Protocol 2: Selective Reduction of a Dinitroaniline (Analogous Procedure)

A common method for the selective reduction of one nitro group in the presence of another is the use of sodium sulfide or ammonium sulfide (Zinin reduction).

  • Dissolve the dinitroaniline precursor in ethanol in a round-bottomed flask equipped with a reflux condenser and a stirrer.

  • Prepare a solution of sodium sulfide or pass hydrogen sulfide gas through an ammoniacal solution.

  • Add the sulfide solution to the dinitroaniline solution.

  • Heat the reaction mixture gently (e.g., 45-55 °C) with stirring. The progress of the reaction can be monitored by the color change of the solution.

  • Upon completion, cool the reaction mixture to allow the product to crystallize.

  • Collect the product by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Biological Activity and Potential Applications

There is currently no specific information available in the public domain regarding the mechanism of action or defined signaling pathways for this compound in biological systems.[1] However, the presence of the nitroaromatic moiety suggests that it could be a substrate for nitroreductase enzymes, a mechanism of action for some antimicrobial and anticancer agents.

Its primary documented applications are in materials science, where its unique electronic properties are utilized in the development of piezoelectric materials and organic semiconductors.[1] It also serves as a building block in organic synthesis for various dyes and potentially for pharmaceutical compounds.[1]

Logical_Relationships A This compound B Molecular Structure (Nitro & Amino Groups) A->B C Materials Science (Piezoelectric, Semiconductors) B->C Unique Electronic Properties D Organic Synthesis Intermediate (Dyes, Pharmaceuticals) B->D Reactive Functional Groups E Potential Biological Activity (Nitroreductase Substrate?) B->E Structural Motif

Caption: Logical relationships of this compound's core attributes.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also reported to cause skin irritation and serious eye damage, and may cause respiratory irritation.[2] As with most nitroaromatic compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[1]

Conclusion

This compound is a well-characterized small molecule with established physical and chemical properties. While its primary applications to date have been in materials science and as a synthetic intermediate, its molecular structure holds features that are of interest in medicinal chemistry. The lack of extensive biological studies presents an opportunity for future research to explore its potential as a lead compound or a scaffold in drug discovery, particularly in areas where nitroreductase activity is relevant. The provided synthesis outline, based on well-established organic reactions, offers a viable route for its preparation for further investigation.

References

Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 3-Amino-N,N-dimethyl-4-nitroaniline, a valuable building block in the development of pharmaceuticals and functional materials. The synthesis involves a two-step process commencing with the nitration of N,N-dimethylaniline to yield 4-nitro-N,N-dimethylaniline, followed by a direct amination to introduce the amino group at the 3-position. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway to support research and development efforts.

Core Synthesis Pathway

The principal route for the synthesis of this compound is a two-step process:

  • Nitration of N,N-dimethylaniline: N,N-dimethylaniline is nitrated using a mixture of nitric acid and sulfuric acid to produce a mixture of isomers, from which the desired 4-nitro-N,N-dimethylaniline is isolated.

  • Direct Amination: The intermediate, 4-nitro-N,N-dimethylaniline, undergoes a direct amination reaction to introduce an amino group at the position ortho to the dimethylamino group, yielding the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-nitro-N,N-dimethylaniline

This procedure is adapted from a reliable method for the nitration of N,N-dimethylaniline, with specific attention to the isolation of the para-isomer.

Materials:

  • N,N-dimethylaniline

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Ammonium Hydroxide (sp. gr. 0.90)

  • Benzene

  • Ice

  • Dry Ice

Procedure:

  • In a 3-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, 1270 mL (23.0 moles) of concentrated sulfuric acid is placed and cooled in an ice bath.

  • To the cooled sulfuric acid, 363 g (3.0 moles) of N,N-dimethylaniline is added slowly with continuous stirring, ensuring the temperature is maintained below 25°C. The mixture is then cooled to 5°C.

  • A nitrating mixture is prepared separately by cautiously adding 366 g (200 mL, 3.6 moles) of concentrated sulfuric acid to 286 g (200 mL, 3.15 moles) of concentrated nitric acid, with cooling and stirring.

  • The nitrating mixture is placed in the dropping funnel and added dropwise to the dimethylaniline sulfate solution. The end of the dropping funnel should be kept beneath the surface of the solution. The temperature is maintained between 5° and 10°C, preferably by the addition of small pieces of Dry Ice. The addition typically takes about 1.5 hours.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at 5–10°C.

  • The reaction mixture is then poured with stirring into a large vessel containing 6 L of an ice-water mixture.

  • The acidic solution is neutralized by the slow addition of concentrated ammonium hydroxide, keeping the temperature below 25°C with the use of Dry Ice. Approximately 1900 to 2050 mL of ammonium hydroxide is required.

  • The crude p-nitrodimethylaniline precipitates as a yellow solid. The precipitate is collected by filtration and washed with 200 mL of water.

  • For purification, the crude solid (143–155 g) is recrystallized from 400 mL of benzene. The crystals are washed on the filter with 125 mL of cold benzene. This yields 74–92 g (14–18%) of bright yellow crystals of 4-nitro-N,N-dimethylaniline.[1]

ParameterValueReference
Starting MaterialN,N-dimethylaniline (3.0 moles)[1]
Product4-nitro-N,N-dimethylaniline[1]
Yield14–18%[1]
Melting Point163–164°C[1]
Step 2: Synthesis of this compound

This procedure is based on the direct amination of a nitroaniline derivative.

Materials:

  • 4-nitro-N,N-dimethylaniline

  • O-methylhydroxylamine

  • Potassium tert-butoxide

  • N,N-dimethylformamide (DMF)

  • Cuprous Iodide (CuI)

  • Methylene Chloride

  • Saturated aqueous Ammonium Chloride solution

Procedure:

  • In a reaction vessel, dissolve 2 mmol of 4-nitro-N,N-dimethylaniline and 2.5 mmol of O-methylhydroxylamine in 3 mL of N,N-dimethylformamide.

  • In a separate vessel, prepare a solution of 6 mmol of potassium tert-butoxide and 0.02 mmol of cuprous iodide in 7 mL of N,N-dimethylformamide.

  • The solution of the nitroaniline and hydroxylamine is added dropwise to the potassium tert-butoxide solution at 25°C over a period of 5 minutes.

  • The reaction mixture is stirred at 25°C for 1 hour.

  • Upon completion of the reaction, a saturated aqueous solution of ammonium chloride is added to the reaction mixture.

  • The product is extracted with methylene chloride.

  • The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved through column chromatography.

ParameterValue
Starting Material4-nitro-N,N-dimethylaniline (2 mmol)
ProductThis compound
YieldNot explicitly reported for this specific substrate, but similar reactions show yields ranging from 47% to 75%.

Synthesis Pathway Visualization

Synthesis_Pathway A N,N-Dimethylaniline B 4-Nitro-N,N-dimethylaniline A->B HNO3, H2SO4 5-10°C C This compound B->C O-Methylhydroxylamine, K-tert-butoxide CuI, DMF, 25°C

Caption: Synthesis pathway of this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amination A Dissolve N,N-dimethylaniline in H2SO4 C Add Nitrating Mixture to Aniline Solution (5-10°C) A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) B->C D Quench with Ice-Water C->D E Neutralize with NH4OH D->E F Filter and Recrystallize 4-nitro-N,N-dimethylaniline E->F G Dissolve 4-nitro-N,N-dimethylaniline and O-methylhydroxylamine in DMF I Add Nitroaniline Solution to Base Solution (25°C) G->I H Prepare K-tert-butoxide and CuI in DMF H->I J Quench with NH4Cl (aq) I->J K Extract with CH2Cl2 J->K L Purify by Chromatography K->L

Caption: Experimental workflow for the synthesis.

Alternative Synthesis Pathway

An alternative approach to the synthesis of substituted nitroanilines involves the reaction of a substituted aniline with a nitrite source in the presence of an oxidizing agent. This method avoids the use of strong acids like concentrated sulfuric and nitric acid, offering a potentially milder reaction condition. However, the specific application of this method for the synthesis of this compound would require further investigation and optimization.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the protocols to their specific laboratory conditions and safety procedures.

References

physical and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of this compound. The information is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and materials science.

Compound Identification

This compound is an organic compound that features an aniline core substituted with amino, dimethylamino, and nitro functional groups.[1] This unique arrangement of electron-donating (amino, dimethylamino) and electron-withdrawing (nitro) groups on the benzene ring gives the molecule distinct chemical reactivity and properties valuable in various scientific applications.[1]

IdentifierValue
IUPAC Name 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine[1][2]
CAS Number 2069-71-8[1][2][3]
Molecular Formula C₈H₁₁N₃O₂[1][2][3]
Canonical SMILES CN(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])N[1]
InChI Key WJTOMXLUNDWLCY-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The compound typically appears as a yellow-brown powder.[1][4] Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 181.19 g/mol [1][2][3]
Melting Point 134-139 °C[1][4]
Boiling Point 355 °C (estimated)[5]
Density 1.280 g/cm³ (estimated)[5]
XLogP3 1.3[2]
Appearance Yellow-brown powder[1][4]

Chemical Reactivity

The chemical behavior of this compound is governed by its functional groups:

  • Reduction: The nitro group can be readily reduced to form an amino group. This reaction is typically achieved through catalytic hydrogenation (e.g., using palladium on carbon) or with chemical reducing agents like iron powder in the presence of hydrochloric acid.[1]

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives under controlled conditions using oxidizing agents like potassium permanganate.[1]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The positions of substitution are directed by the activating amino and dimethylamino groups and the deactivating nitro group.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the nitration of N,N-dimethylaniline, followed by a selective reduction or manipulation of the resulting isomers. A general procedure for the nitration of a similar compound, N,N-dimethylaniline, is described below, which can be adapted.

Protocol: Nitration of N,N-dimethylaniline [6]

  • Preparation of Dimethylaniline Sulfate Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, slowly add 363 g (3.0 moles) of N,N-dimethylaniline to 2116 g (23.0 moles) of concentrated sulfuric acid, while maintaining the temperature below 25°C with cooling. Continue stirring and cooling until the temperature drops to 5°C.

  • Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid, with cooling and stirring.

  • Nitration Reaction: Add the nitrating mixture dropwise to the dimethylaniline sulfate solution. The end of the dropping funnel should be kept beneath the surface of the solution. Maintain the reaction temperature between 5-10°C throughout the addition.

  • Work-up and Isomer Separation: After the addition is complete, the reaction mixture contains a mixture of nitro isomers. The desired this compound precursor would be a minor product in direct nitration and requires specific reaction conditions and separation techniques, which are not detailed in the general literature found. The primary products of this specific reaction are m-nitrodimethylaniline and p-nitrodimethylaniline.[6] Further steps would involve isomer separation (e.g., fractional crystallization) and subsequent reduction of the nitro group to an amino group if starting from a dinitro precursor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of nitroaniline compounds in various matrices.

Protocol: General HPLC Analysis of Nitroanilines [7]

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standard solutions (e.g., 1, 10, 50, 100 µg/L) by diluting the stock solution with methanol.

  • Chromatographic Conditions:

    • Analytical Column: Acclaim™ 120 C18, 3 µm, 4.6 × 150 mm.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B). The specific gradient program should be optimized to achieve separation from other components.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the analyte.

  • Sample Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample to be analyzed.

  • Data Analysis: Identify the analyte peak based on its retention time compared to the standard. Quantify the concentration using a calibration curve generated from the standard solutions.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental and logical workflows related to this compound.

Synthesis_Workflow Start N,N-dimethylaniline Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Isomers Mixture of Nitro Isomers Nitration->Isomers Separation Isomer Separation (e.g., Crystallization) Isomers->Separation Precursor Dinitro or Amino-nitro Precursor Separation->Precursor Reduction Selective Reduction (e.g., Na₂S) Precursor->Reduction Product 3-Amino-N,N-dimethyl- 4-nitroaniline Reduction->Product

Caption: General synthetic pathway for this compound.

Purification_Workflow Crude Crude Product Dissolve Dissolve in Hot Solvent (e.g., Ethanol) Crude->Dissolve Cool Cool Slowly to Induce Crystallization Dissolve->Cool Filter Vacuum Filtration Cool->Filter Wash Wash Crystals with Cold Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure HPLC_Analysis_Workflow Sample Sample Preparation (Dissolve in Methanol) Inject Inject into HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Chromatogram) Detect->Analyze Result Concentration Determination Analyze->Result

References

Solubility Profile of 3-Amino-N,N-dimethyl-4-nitroaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 20691-71-8), a key intermediate in the synthesis of various organic materials. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering critical data on solvent selection and experimental design.

Compound Overview

This compound, with the molecular formula C₈H₁₁N₃O₂, is an aromatic amine characterized by the presence of amino, dimethylamino, and nitro functional groups on a benzene ring.[1] These groups impart a significant polarity to the molecule, governing its physical properties and solubility in various media. Its structure makes it a valuable precursor in the production of dyes and other specialized chemical compounds.

Chemical Structure:

  • IUPAC Name: N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine[1]

  • Molecular Weight: 181.19 g/mol [1]

  • Appearance: Typically a yellow-brown powder

  • Melting Point: Approximately 134-139 °C

Solubility in Organic Solvents

The following table summarizes the expected qualitative solubility based on chemical principles and data from analogous compounds.

SolventPolarity (Dielectric Constant)Expected SolubilityRationale
Methanol 32.7SolubleHigh polarity and hydrogen bonding capability.
Ethanol 24.5SolubleA polar protic solvent capable of hydrogen bonding; similar compounds show good solubility.[2]
Acetone 20.7SolubleA polar aprotic solvent; similar compounds show good solubility.[2]
Dimethyl Sulfoxide (DMSO) 46.7Highly SolubleA highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
Acetonitrile 37.5SolubleA polar aprotic solvent commonly used in organic synthesis and analysis.
Dichloromethane (DCM) 9.1Moderately SolubleA solvent of intermediate polarity.
Toluene 2.4Sparingly SolubleA nonpolar aromatic solvent. The aromatic ring of the solute may provide some affinity, but the overall polarity mismatch limits solubility.
Hexane 1.9InsolubleA nonpolar aliphatic solvent. Significant polarity mismatch between solvent and the polar functional groups of the solute.

Experimental Protocol for Solubility Determination

The following section details a generalized but comprehensive methodology for the quantitative determination of the solubility of this compound. This protocol is based on the isothermal equilibrium method, which is a standard and reliable technique.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Vials or flasks with airtight seals

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Isothermal Saturation Method
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 10.0 mL) of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. For more effective separation, centrifuge the vials.

  • Sample Extraction: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated or temperature-equilibrated pipette. To avoid precipitation due to temperature changes, this step should be performed swiftly.

  • Filtration: Immediately filter the extracted sample through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

  • Dilution: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis spectroscopy).

  • Quantification:

    • Using HPLC: Analyze the diluted solution to determine the concentration of the solute. A pre-established calibration curve of known concentrations versus detector response is required.

    • Using UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λ_max) for the compound. Use a pre-established calibration curve (Beer-Lambert plot) to determine the concentration.

  • Calculation: Calculate the solubility (S) in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the measured concentration and the dilution factor.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocol and the underlying principles of solubility.

G node_start node_start node_process node_process node_decision node_decision node_quant node_quant node_end node_end start Start prep Add excess solute to known volume of solvent start->prep equil Agitate at constant T (e.g., 24-48h) to reach equilibrium prep->equil phase_sep Cease agitation, allow solid to settle (or centrifuge) equil->phase_sep extract Withdraw aliquot of clear supernatant phase_sep->extract quant Determine concentration (e.g., via HPLC or UV-Vis) extract->quant calc Calculate Solubility (mass/vol or mol/vol) quant->calc end End calc->end

Caption: Experimental workflow for solubility determination.

G compound This compound groups Functional Groups -NH₂ (Amino) -N(CH₃)₂ (Dimethylamino) -NO₂ (Nitro) compound->groups prop High Molecular Polarity groups->prop interaction Interaction Strength prop->interaction Strong Dipole-Dipole & H-Bonding solvent Solvent Type Polar (e.g., Ethanol) Nonpolar (e.g., Hexane) solvent:f1->interaction interaction_np Interaction Strength solvent:f2->interaction_np result Result High Solubility Low Solubility interaction->result:f1 prop_copy->interaction_np Weak van der Waals Forces Only interaction_np->result:f2

Caption: Logical relationship of polarity and solubility.

References

An In-Depth Technical Guide to the Spectral Properties of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of the organic compound 3-Amino-N,N-dimethyl-4-nitroaniline. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide also draws upon spectral information from closely related structural analogs to provide a predictive framework for its characteristics. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug discovery by detailing its known and inferred spectral characteristics, providing relevant experimental protocols, and outlining potential areas for further investigation.

Chemical and Physical Properties

This compound, with the CAS number 2069-71-8, is a substituted nitroaniline derivative. Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₁₁N₃O₂[1]
Molecular Weight181.19 g/mol [1]
Melting Point134-139 °C[2]
AppearanceYellow-brown powder[2]
IUPAC Name1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available, predicted ¹³C NMR data for the related compound 4-nitroaniline is available.[3] Experimental ¹H and ¹³C NMR data have been reported for N,N-dimethyl-4-nitroaniline, which can serve as a reference for the dimethylamino group signals and the aromatic protons in a similar electronic environment.[4][5]

Table 1: ¹H NMR Data for N,N-dimethyl-4-nitroaniline (in CDCl₃)

Chemical Shift (ppm)MultiplicityAssignmentReference
8.094dAromatic H[4]
6.589dAromatic H[4]
3.103sN(CH₃)₂[4]

Table 2: Predicted ¹³C NMR Data for 4-Nitroaniline (in D₂O)

Chemical Shift (ppm)Reference
125.91[3]
107.77[3]
UV-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is not explicitly documented in the available literature. However, studies on the reaction products of the related compound 4-amino-N,N-dimethylaniline show strong absorbance in the visible region, with a maximum absorbance at 550 nm for some derivatives.[6] This suggests that this compound is also likely to exhibit significant absorption in the visible spectrum due to the presence of the nitro and amino chromophores on the aromatic ring.

Fluorescence Spectroscopy

Currently, there is no available information regarding the fluorescence properties of this compound in the surveyed literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of this compound are not extensively reported. However, a general synthetic approach can be outlined based on common organic chemistry methodologies.

Synthesis of this compound

A plausible synthetic route for this compound would involve the nitration of N,N-dimethyl-3-aminoaniline. The general workflow for such a synthesis is depicted below.

G reagent1 N,N-dimethyl-3-aminoaniline reaction Nitration reagent1->reaction reagent2 Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent2->reaction product This compound reaction->product Crude Product purification Purification (e.g., Crystallization, Chromatography) product->purification characterization Spectroscopic Characterization purification->characterization Purified Product

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Nitration: N,N-dimethyl-3-aminoaniline is carefully added to a cooled mixture of concentrated nitric acid and sulfuric acid. The temperature is maintained at a low level (e.g., 0-5 °C) to control the reaction and prevent over-nitration.

  • Work-up: The reaction mixture is then poured onto ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) and its melting point is determined.

Spectroscopic Analysis

The following are general protocols for acquiring the spectral data.

NMR Spectroscopy:

  • A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

UV-Vis Spectroscopy:

  • A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).

  • The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.

Fluorescence Spectroscopy:

  • A dilute solution of the compound is prepared in a suitable solvent.

  • The fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

  • The excitation and emission maxima are determined.

Signaling Pathways and Biological Activity

There is currently no information available in the surveyed literature regarding the specific biological activity or the involvement of this compound in any signaling pathways. Given its structural similarity to other nitroaniline derivatives, it may possess interesting biological properties that warrant further investigation.

Conclusion and Future Directions

This technical guide has summarized the currently available information on the spectral properties of this compound. While some physical properties are known, a comprehensive experimental characterization of its spectral properties (NMR, UV-Vis, and fluorescence) is lacking in the public domain. The provided experimental protocols offer a general framework for obtaining this crucial data. Future research should focus on the synthesis and thorough spectroscopic characterization of this compound. Furthermore, given the diverse biological activities of related nitroanilines, investigating the potential biological effects and mechanisms of action of this compound could be a promising avenue for drug discovery and development. The logical workflow for future research is outlined below.

G start Synthesis and Purification step1 Comprehensive Spectroscopic Characterization (NMR, UV-Vis, Fluorescence) start->step1 step2 Computational Modeling of Spectral Properties step1->step2 step3 Biological Screening (e.g., anticancer, antimicrobial assays) step1->step3 end Potential Applications in Materials Science and Drug Discovery step2->end step4 Investigation of Mechanism of Action and Signaling Pathway Involvement step3->step4 step4->end

Caption: Proposed workflow for future research on this compound.

References

theoretical studies of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Starting Data Collection

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Expanding Search Parameters

I'm now broadening my search to include nonlinear optical (NLO) properties, quantum chemical calculations (DFT, HOMO-LUMO, MEP), and potential applications of this compound. I'm actively analyzing the information, aiming to pinpoint key theoretical concepts, computational methods, and impactful findings. This data will form the basis of the technical guide. The guide will introduce the molecule and detail computational methodologies. I'll summarize key data in tables and illustrate the workflow with Graphviz diagrams.

Planning Guide Structure

I've just finished outlining the structure of the technical guide. The introduction will cover this compound's significance. A detailed section on computational methods will follow, focusing on DFT, NBO, and TD-DFT. I'll include data tables for key values and Graphviz diagrams to illustrate workflows. The goal is a comprehensive, well-referenced guide.

Examining Compound Data

I've confirmed the existence of "3-Amino -N,N-dimethyl-4-nitroaniline" via PubChem and suppliers. Initial data is sparse, so I'm expanding my search parameters and exploring related compounds. I'm focusing on similar structures and potential uses to find more in-depth analyses.

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An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethyl-4-nitroaniline, a versatile organic compound with significant potential in various scientific fields. From its synthesis and chemical properties to its emerging applications, this document serves as a critical resource for professionals in organic synthesis, materials science, and pharmaceutical development.

Introduction: A Molecule of Interest

This compound, with the chemical formula C₈H₁₁N₃O₂, is an aromatic amine that has garnered attention for its unique molecular structure and resulting chemical reactivity.[1] The presence of both an amino and a nitro group on the benzene ring, coupled with the dimethylamino substituent, imparts a distinct electronic character to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[2] This guide will delve into the technical aspects of this compound, providing insights into its synthesis, properties, and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 2069-71-8[1]
Molecular Formula C₈H₁₁N₃O₂[1]
Molecular Weight 181.19 g/mol [1]
IUPAC Name 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine[1]
Appearance Yellow-brown powder[2]
Melting Point 134-139 °C[2]
XLogP3 1.3[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The general synthetic pathway involves the nitration of an appropriate N,N-dimethylaniline derivative followed by the selective reduction of a nitro group.

General Synthetic Approach

The synthesis typically proceeds in two main stages:

  • Nitration: Introduction of a nitro group onto the aromatic ring of a substituted N,N-dimethylaniline.

  • Reduction: Selective reduction of a nitro group to an amino group.

A plausible synthetic route starts from N,N-dimethylaniline. However, direct nitration of N,N-dimethylaniline with a mixture of nitric and sulfuric acids tends to yield the meta-substituted product, 3-nitro-N,N-dimethylaniline, due to the protonation of the dimethylamino group under strongly acidic conditions, which converts it into a meta-directing group. Therefore, a more controlled strategy is required to obtain the desired substitution pattern.

A more effective approach involves the nitration of a precursor that already contains a directing group that will favor the desired substitution pattern, followed by the introduction of the amino group. A detailed, generalized protocol for the nitration of an N,N-dimethylaniline derivative is presented below, based on established methods for similar compounds.[3]

Experimental Protocol: Nitration of an N,N-Dimethylaniline Derivative (Illustrative)

This protocol is based on the synthesis of m-nitrodimethylaniline and illustrates the general procedure for the nitration of an N,N-dimethylaniline derivative.[3]

Materials:

  • N,N-dimethylaniline derivative

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dry Ice

  • Ammonium Hydroxide (NH₄OH)

  • Ethanol (95%)

  • Ice

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place a calculated amount of concentrated sulfuric acid and cool the flask in an ice bath.

  • Slowly add the N,N-dimethylaniline derivative to the sulfuric acid with continuous stirring, ensuring the temperature remains below 25 °C.

  • Continue stirring and cooling until the temperature of the solution drops to 5 °C.

  • Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to concentrated nitric acid with cooling and stirring.

  • Add the nitrating mixture dropwise to the solution of the dimethylaniline derivative sulfate, keeping the tip of the dropping funnel below the surface of the solution. Maintain the reaction temperature between 5 °C and 10 °C, using small pieces of Dry Ice for cooling. The addition should take approximately 1.5 hours.

  • After the addition is complete, stir the reaction mixture at 5-10 °C for an additional hour.

  • Pour the reaction mixture into a large beaker containing a mixture of ice and water with vigorous stirring.

  • Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide while keeping the temperature below 25 °C.

  • Collect the precipitated crude product by filtration and wash it with water.

  • Recrystallize the crude product from hot 95% ethanol to obtain the purified nitro-substituted N,N-dimethylaniline.

Experimental Protocol: Reduction of the Nitro Group

The second crucial step is the selective reduction of the nitro group to an amino group. This can be achieved using various reducing agents. A general method for the reduction of nitroanilines to phenylenediamines involves the use of a metal and an acid.[4]

Materials:

  • Nitro-substituted N,N-dimethylaniline derivative

  • Iron powder (Fe)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • In a reaction vessel, create a reducing system consisting of an aqueous mineral acid (e.g., sulfuric acid) and metallic iron.

  • Heat the system to a temperature between 60 °C and 90 °C.

  • Introduce the nitroaniline derivative into the reducing system. A method described in a patent involves passing steam heated to 150-350 °C over the nitroaniline and then introducing the resulting vapors into the reducing system.[4]

  • The nitroaniline is condensed and reduced to the corresponding phenylenediamine.

  • After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Caption: General synthesis workflow for this compound.

Spectroscopic Characterization

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N,N-dimethyl protons, and the amino protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbons attached to the nitro and amino groups exhibiting significant shifts. The signals for the methyl carbons of the dimethylamino group will also be present. PubChem provides 13C NMR data for the isomer 4-Amino-N,N-dimethyl-3-nitroaniline.[5]

  • FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, the C-N stretching of the aromatic amine, the N-O stretching of the nitro group, and the C-H stretching of the aromatic ring and methyl groups. FTIR data is available for the isomer 4-Amino-N,N-dimethyl-3-nitroaniline.[5]

  • UV-Vis: The UV-Vis spectrum in different solvents will reveal information about the electronic transitions within the molecule and can be used to study its solvatochromic properties. The absorption spectrum of the product from the reaction of 4-amino-N,N-dimethylaniline with p-nitroaniline shows a maximum absorbance at 550 nm.[6]

  • Mass Spectrometry: Mass spectral data will confirm the molecular weight of the compound. GC-MS data is available for the isomer 4-Amino-N,N-dimethyl-3-nitroaniline.[5]

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound dictates its reactivity and opens up a wide range of potential applications.

Chemical Reactivity

The presence of both electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups makes the aromatic ring susceptible to further electrophilic and nucleophilic substitution reactions. The amino group can undergo diazotization, providing a versatile handle for introducing other functional groups. The nitro group can be further reduced, and the amino groups can be acylated or alkylated.

Reactivity_Diagram Molecule This compound Diazotization Diazotization of NH2 Molecule->Diazotization Further_Reduction Reduction of NO2 Molecule->Further_Reduction Acylation Acylation of NH2 Molecule->Acylation Aromatic_Substitution Electrophilic/Nucleophilic Aromatic Substitution Molecule->Aromatic_Substitution

Caption: Key reaction pathways for this compound.

Applications in Drug Development

Aromatic amines and nitroaromatic compounds are important structural motifs in many pharmaceuticals. While specific examples of this compound as a direct pharmaceutical intermediate are not extensively documented, its structure suggests its potential as a scaffold or building block in the synthesis of bioactive molecules. The presence of multiple functional groups allows for diverse chemical modifications to tune the pharmacological properties of a lead compound.

Materials Science: Piezoelectric and Solvatochromic Properties

Piezoelectric Materials: The related compound, N,N-dimethyl-4-nitroaniline, has been investigated for its piezoelectric properties.[2] Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. This property is of great interest for applications in sensors, actuators, and energy harvesting devices. The introduction of an additional amino group in this compound could potentially modulate these piezoelectric properties. Research on amino acid crystals has also shown significant piezoelectric effects, suggesting that amino-substituted aromatic compounds are a promising class of materials for such applications.[7][8][9]

Solvatochromic Dyes: Compounds with both electron-donating and electron-withdrawing groups often exhibit solvatochromism, which is the change in the color of a solution when the compound is dissolved in different solvents.[2][10] This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Solvatochromic dyes are valuable as probes for solvent polarity and have applications in sensors and molecular switches.[10][11] The push-pull nature of the substituents in this compound suggests that it may exhibit interesting solvatochromic behavior.[11]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. As with many nitroaromatic and amino compounds, it is considered hazardous.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a fascinating molecule with a rich chemistry and a promising future in various scientific and technological fields. Its synthesis, while requiring careful control, is achievable through established organic chemistry methodologies. The unique combination of functional groups imparts interesting reactivity and potential for applications in drug discovery and materials science. Further research into its specific properties and applications is warranted to fully unlock the potential of this versatile compound.

References

An In-depth Technical Guide to 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No. 20691-71-8). The information is curated for professionals in research, science, and drug development, with a focus on delivering precise, actionable data and methodologies.

Introduction

This compound, with the chemical formula C₈H₁₁N₃O₂, is a substituted aniline derivative featuring both an amino and a nitro functional group.[1] This unique structural arrangement imparts specific chemical reactivity, making it a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. It also finds applications in material science, particularly in the development of piezoelectric and organic semiconductor materials.[2]

While the specific historical details of its initial discovery are not extensively documented in readily available literature, its synthesis and properties are well-characterized within the broader context of nitroaniline chemistry, which has been a cornerstone of industrial and academic chemical synthesis for over a century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
IUPAC Name N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine[1][3]
CAS Number 20691-71-8[1][3]
Molecular Formula C₈H₁₁N₃O₂[1]
Molecular Weight 181.19 g/mol [1]
Appearance Yellow-brown powder
Melting Point 134-139 °C
Boiling Point 355 °C (predicted)
Density 1.280 g/cm³ (predicted)
Flash Point 168 °C (predicted)
Solubility Soluble in hot ethanol.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the nitration of an appropriate precursor followed by the reduction of a nitro group. Two primary synthetic routes are outlined below.

Route 1: Nitration of N,N-Dimethylaniline and Subsequent Reduction

This route begins with the nitration of N,N-dimethylaniline to yield N,N-dimethyl-3-nitroaniline, which is then reduced to the final product.

Synthesis_Route_1 cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction A N,N-Dimethylaniline B N,N-Dimethyl-3-nitroaniline A->B HNO₃, H₂SO₄ 5-10 °C C This compound B->C Reducing Agent (e.g., Fe/HCl or H₂, Raney Ni) Synthesis_Route_2 cluster_step1 Step 1: Amination cluster_step2 Step 2: Reduction A 4-Chloro-nitrobenzene B N,N-Dimethyl-4-nitroaniline A->B N,N-Dimethylamine HCl NaHCO₃, DMF, 120 °C C N,N-Dimethyl-p-phenylenediamine B->C H₂, Raney Ni Ethanol, 45 °C

References

Safety and Handling of 3-Amino-N,N-dimethyl-4-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the most accurate and up-to-date information before handling this chemical.

Introduction

3-Amino-N,N-dimethyl-4-nitroaniline, with a CAS number of 2069-71-8, is an organic compound utilized in various research and synthesis applications, including its use as a building block for dyes, pharmaceuticals, and in material science.[1] Its molecular structure, featuring amino, nitro, and dimethylamino functional groups on a benzene ring, imparts unique chemical properties and reactivity.[1] This guide provides a detailed overview of the safety and handling procedures for this compound, compiled from available safety data.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its toxicity and irritant properties.

GHS Hazard Statements:

  • H302: Harmful if swallowed[2]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[2][3]

  • H318: Causes serious eye damage[2]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

PropertyValueReference
Molecular Formula C8H11N3O2[1][2][3]
Molecular Weight 181.19 g/mol [1][2][3]
Appearance Yellow-brown powder[1]
Melting Point 134-139 °C[1]
Boiling Point 355 °C[4]
Density 1.280 g/cm³[4]
Flash Point 168 °C[4]
Acute Toxicity (Oral) Harmful if swallowed (Category 4)[2]
Acute Toxicity (Dermal) Harmful in contact with skin (Category 4)[2]
Acute Toxicity (Inhalation) Harmful if inhaled (Category 4)[2]
Skin Corrosion/Irritation Causes skin irritation (Category 2)[2][3]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1) / Causes serious eye irritation[2][3]

Experimental Protocols: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring personal and environmental safety when handling this compound is crucial.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_eng Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_eng handle_weigh Weigh solid in ventilated area prep_eng->handle_weigh handle_transfer Transfer carefully to reaction vessel handle_weigh->handle_transfer handle_avoid Avoid dust formation and inhalation handle_transfer->handle_avoid storage_container Store in tightly closed container handle_avoid->storage_container disp_waste Dispose of waste according to institutional and local regulations handle_avoid->disp_waste storage_location Keep in a cool, dry, well-ventilated area storage_container->storage_location

Caption: Workflow for Safe Handling of this compound.

Methodology:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3]

    • Hand Protection: Wear suitable chemical-resistant gloves.

    • Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[3]

  • Handling:

    • Avoid the formation of dust and aerosols.[5][6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.

    • Wash hands thoroughly after handling.

First-Aid Measures

The following diagram outlines the immediate actions to be taken in case of exposure.

cluster_exposure Exposure Event cluster_response First-Aid Response cluster_medical Medical Attention exp_event Exposure Occurs resp_skin Skin Contact: Wash with soap and plenty of water exp_event->resp_skin resp_eye Eye Contact: Rinse with water for at least 15 mins exp_event->resp_eye resp_inhale Inhalation: Move to fresh air exp_event->resp_inhale resp_ingest Ingestion: Rinse mouth with water exp_event->resp_ingest med_seek Seek Immediate Medical Attention Show SDS to Doctor resp_skin->med_seek resp_eye->med_seek resp_inhale->med_seek resp_ingest->med_seek

Caption: Emergency First-Aid Procedures for Exposure.

Methodology:

  • If Inhaled: Move the person to fresh air.[5] If breathing is difficult, provide artificial respiration and consult a physician.[5]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. A physician should be consulted.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical advice.[5]

  • If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person.[5] Rinse mouth with water and consult a physician.[5]

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from incompatible materials.

Disposal:

  • Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: The specific hazards arising from the chemical are not fully characterized, but combustion may produce toxic fumes.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Use personal protective equipment as outlined in Section 4.1.[5] Avoid breathing dust, vapors, mist, or gas.[5] Ensure adequate ventilation and evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[5]

  • Methods for Cleaning Up: Sweep up and shovel the material. Place in a suitable, closed container for disposal. Avoid creating dust.

References

3-Amino-N,N-dimethyl-4-nitroaniline material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 3-Amino-N,N-dimethyl-4-nitroaniline (CAS Number: 20691-71-8). The information is curated for professionals in research and development who handle this chemical, summarizing its known physical and chemical properties, toxicological hazards, and essential safety protocols.

Chemical Identification and Physical Properties

This compound, with the IUPAC name N1,N1-dimethyl-4-nitrobenzene-1,3-diamine, is a nitroaromatic amine. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 20691-71-8
IUPAC Name N1,N1-dimethyl-4-nitrobenzene-1,3-diamine
Synonyms 3-Amino-4-nitro-N,N-dimethylaniline, 5-(Dimethylamino)-2-nitroaniline
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Appearance Information not available
Melting Point 134-139 °C
Boiling Point Information not available
Solubility Information not available

Toxicological Profile and Hazard Classification

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

dot

Caption: GHS Hazard Classification for this compound.

Experimental Protocols for Hazard Evaluation

While specific experimental reports on this compound are scarce, the following outlines standardized methodologies based on OECD guidelines for assessing the key toxicological endpoints.

Acute Oral, Dermal, and Inhalation Toxicity

Standardized tests, such as OECD Test Guidelines 420, 402, and 403 respectively, would be employed to determine the acute toxicity of this compound. These protocols involve administering the substance to laboratory animals (typically rats or rabbits) via the relevant route of exposure and observing for signs of toxicity and mortality over a set period.

Skin and Eye Irritation
  • Skin Irritation: Following OECD Test Guideline 404, the substance would be applied to the shaved skin of rabbits, and the site observed for erythema and edema at specified intervals.

  • Eye Irritation: According to OECD Test Guideline 405, a measured amount of the substance is instilled into the conjunctival sac of one eye of a rabbit, with the untreated eye serving as a control. The eyes are then examined for corneal opacity, iritis, conjunctivitis, and chemosis.

dot

Experimental_Workflow_Irritation cluster_skin Skin Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) A Apply substance to rabbit skin B Observe for erythema/edema A->B C Score irritation B->C D Instill substance in rabbit eye E Examine for corneal/iris/conjunctival effects D->E F Score irritation E->F Test Substance Test Substance Test Substance->A Test Substance->D

Caption: Standardized workflow for skin and eye irritation testing.

Handling, Storage, and Disposal

Given the hazardous nature of this compound, strict safety protocols are mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]

  • Respiratory Protection: In case of insufficient ventilation or when handling powder, use a NIOSH-approved particulate respirator.[2]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[2] Avoid generating dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

First-Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Disposal

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should not be allowed to enter drains or the environment.

Ecotoxicological Information

There is no specific data available regarding the ecotoxicity of this compound. However, nitroaromatic compounds are generally considered to be harmful to aquatic life with long-lasting effects. Release into the environment should be strictly avoided.

Disclaimer: This document is intended as a guide and is not exhaustive. It is based on currently available information, which may be limited. All personnel handling this chemical should be adequately trained and should consult the primary safety data sheets from the supplier before use.

References

stability and storage conditions for 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of 3-Amino-N,N-dimethyl-4-nitroaniline

Introduction

This compound, a substituted aromatic amine, is a compound of significant interest in various fields of chemical synthesis and materials science. Its unique molecular architecture, featuring both electron-donating (amino, dimethylamino) and electron-withdrawing (nitro) groups, imparts distinct chemical reactivity valuable in the synthesis of dyes, specialty polymers, and other organic intermediates.[1] The reliable use of this compound in research and development hinges on a thorough understanding of its stability profile and the implementation of appropriate storage and handling protocols. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a detailed methodology for its stability assessment, designed for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior and establishing safe handling procedures. These properties dictate its solubility, reactivity, and physical state under laboratory conditions.

PropertyValueSource(s)
CAS Number 2069-71-8 / 20691-71-8[2]
Molecular Formula C₈H₁₁N₃O₂[2]
Molecular Weight 181.19 g/mol [2]
Appearance Yellow-brown powder/crystalline solid[1]
Melting Point 134-140 °C[1][3]
Boiling Point ~355 °C[3]
IUPAC Name N¹,N¹-dimethyl-4-nitrobenzene-1,3-diamine[1][2]

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its functional groups. The aromatic amine functionality is susceptible to oxidation, while the nitro group can undergo reduction. The presence of both on the same aromatic ring creates a complex reactivity profile that must be managed through careful control of environmental conditions. Aromatic amines, in general, are known to be sensitive to environmental factors.[4][5]

Key Factors Influencing Stability:
  • Temperature: Elevated temperatures can accelerate degradation. For amines, storage temperatures are often recommended to be below 30°C (86°F) to maintain stability and minimize volatility.[6]

  • Light: Like many nitroaromatic compounds, this compound may be sensitive to light. Photodegradation can occur, leading to the formation of colored impurities and loss of potency.

  • Moisture: Aromatic amines can be hygroscopic, absorbing moisture from the air.[6] This can lead to hydrolysis or facilitate other degradation reactions.

  • Oxidizing Agents: The amino groups are susceptible to oxidation. Contact with strong oxidizing agents can lead to vigorous, potentially hazardous reactions and should be strictly avoided.[7]

  • pH: The basicity of the amino groups means the compound's stability can be pH-dependent in solution.

Plausible Degradation Pathways

While specific degradation pathways for this molecule are not extensively documented in the provided literature, we can postulate logical pathways based on the known reactivity of its functional groups. The primary routes of degradation are likely oxidation of the amino groups and reduction of the nitro group. Microbial degradation pathways for similar compounds, such as N-Methyl-4-nitroaniline, often involve N-demethylation and monooxygenation.[8][9]

G cluster_main Potential Degradation of this compound cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway A This compound B Oxidized Intermediates (e.g., Nitroso derivatives) A->B [O] (Air, Light, Oxidants) D Reduced Intermediates (e.g., 1,3,4-Triaminobenzene derivatives) A->D [H] (Reducing Agents) C Polymeric Impurities B->C Further Oxidation/ Polymerization

Caption: Plausible degradation routes for this compound.

Recommended Storage and Handling Conditions

Adherence to proper storage and handling protocols is paramount to preserving the integrity of the compound and ensuring laboratory safety. The recommendations below are synthesized from general guidelines for aromatic amines and nitro compounds.[6][7][10][11]

Storage Protocol
  • Container: Store in a tightly sealed container to prevent exposure to air and moisture.[6][7][12] Materials such as high-density polyethylene (HDPE) or amber glass are suitable.[6]

  • Atmosphere: For long-term storage or for high-purity applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Temperature: Store in a cool, dry place.[7][10][12] A controlled room temperature, generally below 30°C (86°F), is recommended.[6] Avoid temperature fluctuations.

  • Light: Protect from direct sunlight and strong light sources. Store in an opaque or amber container within a cabinet.

  • Ventilation: The storage area must be well-ventilated to disperse any potential vapors.[6][10]

  • Incompatibilities: Segregate from strong oxidizing agents, acids, and other incompatible materials.[7]

ConditionRecommendationRationale
Temperature Cool, dry place (<30°C)Minimizes degradation kinetics and volatility.[6]
Atmosphere Tightly sealed container, inert gas for long-term storagePrevents oxidation and moisture absorption.[6][7][12]
Light Protect from light (amber vial/dark cabinet)Prevents potential photodegradation.
Ventilation Store in a well-ventilated areaReduces risk of inhalation hazards from vapors.[6][10]
Segregation Store away from strong oxidizing agentsAvoids potentially hazardous exothermic reactions.[7]
Handling Precautions

This compound is classified as harmful and an irritant.[2][13] Safe handling practices are mandatory.

  • Use in a well-ventilated area, preferably within a chemical fume hood.[7][12]

  • Avoid breathing dust or vapors.[13][7]

  • Prevent contact with skin and eyes.[13]

  • Wash hands thoroughly after handling.[7]

Experimental Protocol: Accelerated Stability Assessment

To empirically determine the stability of a specific batch of this compound, an accelerated stability study is recommended. This protocol is designed to be self-validating by including control conditions and multiple time points.

Objective:

To assess the impact of elevated temperature and humidity on the purity of this compound over a defined period.

Materials:
  • This compound (test sample)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Temperature and humidity-controlled stability chamber

  • Calibrated HPLC system with a suitable column (e.g., C18)

  • Analytical balance

  • Amber glass vials with screw caps

Methodology:
  • Initial Analysis (T=0):

    • Accurately weigh and prepare a stock solution of the compound in a suitable solvent.

    • Perform an initial HPLC analysis to determine the initial purity (assay) and identify any existing impurities. This serves as the baseline (T=0) data.

    • Record the peak area of the main compound and any impurity peaks.

  • Sample Preparation for Storage:

    • Aliquot approximately 10-20 mg of the solid compound into several labeled amber glass vials.

    • Prepare separate sets of vials for each storage condition.

  • Storage Conditions:

    • Control: Store one set of vials at 2-8°C, protected from light.

    • Accelerated: Store a second set of vials in a stability chamber at 40°C / 75% Relative Humidity (RH).

    • Stress (Optional): Store a third set at 60°C to observe degradation more rapidly.

  • Time Points:

    • Pull samples from each condition at predetermined time points (e.g., T=1 week, 2 weeks, 4 weeks, 8 weeks).

  • Analysis at Each Time Point:

    • For each time point, retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a sample for HPLC analysis using the same method as the T=0 analysis.

    • Analyze the sample by HPLC. Quantify the peak area of the parent compound and any new or growing impurity peaks.

  • Data Evaluation:

    • Calculate the purity of the compound at each time point using the area normalization method.

    • Compare the purity results of the accelerated/stress samples to the control sample.

    • A significant decrease in purity or the appearance of major degradation products in the accelerated samples indicates potential stability issues.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Workflow A Receive & Characterize This compound B Perform Initial Analysis (T=0) (HPLC Purity, Appearance) A->B C Aliquot Samples into Vials B->C K Compare Data to T=0 and Control B->K Baseline Data D Control (2-8°C, Dark) C->D Place samples in chambers E Accelerated (40°C / 75% RH) C->E Place samples in chambers F Stress (60°C, Dark) C->F Place samples in chambers G Pull Samples at Time Points (T=x) D->G E->G F->G H Equilibrate to Room Temp G->H I Prepare for HPLC H->I J HPLC Analysis I->J J->K

Caption: Workflow for an accelerated stability assessment study.

Hazard Summary & Personal Protective Equipment (PPE)

As a Senior Application Scientist, ensuring the safety of all laboratory personnel is the highest priority. This compound presents several hazards that demand respect and appropriate protective measures.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][14]

  • Irritation: Causes skin irritation and serious eye damage/irritation.[2][13][14]

  • Respiratory: May cause respiratory irritation.[13][14]

Recommended PPE:
  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[10]

  • Eye Protection: Use chemical safety goggles or a face shield.[10]

  • Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.

  • Respiratory Protection: If dust or vapors are likely to be generated, use a NIOSH-approved respirator.[10]

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are exposure to light, elevated temperatures, and strong oxidizing agents. By adhering to the storage guidelines of a cool, dry, dark, and well-ventilated environment, and by using appropriate handling procedures and PPE, the chemical integrity and purity of this valuable synthetic intermediate can be maintained. For critical applications, conducting a formal stability study as outlined is a prudent measure to validate shelf-life under specific laboratory conditions.

References

Methodological & Application

synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline from N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-dimethyl-4-nitroaniline is a valuable substituted aniline derivative with applications as a building block in the synthesis of various organic molecules, including dyes and potential pharmaceutical compounds. Its structure, featuring both an amino and a nitro group on the benzene ring, provides multiple reactive sites for further chemical modifications. This document outlines a detailed three-step synthesis protocol for the preparation of this compound starting from N,N-dimethylaniline. The synthesis involves an initial nitration to form 4-nitro-N,N-dimethylaniline, followed by a second nitration to yield 3,4-dinitro-N,N-dimethylaniline, and concludes with a selective reduction of the 3-nitro group.

Overall Synthesis Workflow

The synthesis of this compound from N,N-dimethylaniline is accomplished through a three-step process. The workflow begins with the mono-nitration of the starting material, followed by a di-nitration of the para-substituted intermediate, and concludes with a selective reduction of one of the nitro groups to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Mono-nitration cluster_1 Step 2: Di-nitration cluster_2 Step 3: Selective Reduction Start N,N-dimethylaniline Step1_Product 4-nitro-N,N-dimethylaniline Start->Step1_Product HNO₃, H₂SO₄ 5-10°C Step2_Product 3,4-dinitro-N,N-dimethylaniline Step1_Product->Step2_Product HNO₃ (20%) Final_Product This compound Step2_Product->Final_Product Na₂S·9H₂O, S (Zinin Reduction)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-nitro-N,N-dimethylaniline

This procedure follows a modified Groll method for the nitration of N,N-dimethylaniline, which yields a mixture of meta and para isomers. The para isomer is isolated through controlled precipitation.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesVolume (mL)
N,N-dimethylaniline121.183633.0-
Sulfuric Acid (conc.)98.082254 + 36623.0 + 3.61270 + 200
Nitric Acid (conc.)63.012863.15200
Ammonium Hydroxide35.04As needed-As needed
Benzene78.11--400

Procedure:

  • In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 1270 mL (23.0 moles) of concentrated sulfuric acid. Cool the flask in an ice bath.

  • Slowly add 363 g (3.0 moles) of N,N-dimethylaniline to the sulfuric acid with stirring, ensuring the temperature remains below 25°C. Continue cooling until the temperature of the solution reaches 5°C.

  • Prepare the nitrating mixture by adding 366 g (200 mL, 3.6 moles) of concentrated sulfuric acid to 286 g (200 mL, 3.15 moles) of concentrated nitric acid with cooling and stirring.

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, keeping the tip of the dropping funnel below the surface of the solution. Maintain the reaction temperature between 5°C and 10°C. The addition should take approximately 1.5 hours.

  • After the addition is complete, stir the solution at 5-10°C for an additional hour.

  • Pour the reaction mixture into a large container with 6 liters of ice and water with stirring.

  • Slowly add concentrated ammonium hydroxide with efficient stirring and cooling to keep the temperature below 25°C, until the precipitate turns light orange. This precipitates the crude p-nitrodimethylaniline.

  • Collect the crude product by filtration and wash it with 200 mL of water.

  • To purify, recrystallize the solid (143–155 g) from 400 mL of benzene. Wash the crystals with 125 mL of cold benzene.

  • The yield of bright yellow crystals of 4-nitro-N,N-dimethylaniline is 74–92 g (14–18%), with a melting point of 163–164°C.[1]

Step 2: Synthesis of 3,4-dinitro-N,N-dimethylaniline

This step involves the nitration of the previously synthesized 4-nitro-N,N-dimethylaniline to introduce a second nitro group at the 3-position. The protocol is adapted from early 20th-century literature on the nitration of nitro-dimethylanilines.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesVolume (mL)
4-nitro-N,N-dimethylaniline166.181.00.006-
Nitric Acid (20%)---10
Sulfuric Acid (conc.)98.08--30

Procedure:

  • Dissolve 1.0 g of 4-nitro-N,N-dimethylaniline in 30 mL of concentrated sulfuric acid.

  • To this solution, add 10 mL of 20% nitric acid.

  • The reaction proceeds to yield a-3:4-dinitrodimethylaniline.

  • Carefully pour the reaction mixture onto ice to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from alcohol. The resulting product should have a melting point of 176°C.[3]

Note: The original literature describes the nitration of m-nitrodimethylaniline. However, the principle can be adapted for the p-isomer. Further optimization of reaction conditions may be required to improve yield.

Step 3: Synthesis of this compound

The final step is the selective reduction of the 3-nitro group of 3,4-dinitro-N,N-dimethylaniline using a modified Zinin reduction with sodium polysulfide. This method is known for its selectivity in reducing one nitro group in polynitro aromatic compounds.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)MolesVolume (mL)
3,4-dinitro-N,N-dimethylaniline211.1821.10.10-
Sodium sulfide nonahydrate240.1830.0--
Elemental Sulfur32.067.25--
Deionized Water18.02--125 + 150
Ethanol (95%)46.07--As needed
Hydrochloric Acid (5%)---200
Sodium Hydroxide (aq)40.00As needed-As needed

Procedure:

  • Preparation of Sodium Polysulfide Solution: In a 250 mL beaker, dissolve 30.0 g of sodium sulfide nonahydrate in 125 mL of deionized water with gentle heating. Add 7.25 g of powdered elemental sulfur to the clear solution and heat to boiling while stirring to form the polysulfide solution.

  • Reduction Reaction: In a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, create a slurry of 21.1 g (0.10 mole) of 3,4-dinitro-N,N-dimethylaniline in 150 mL of deionized water.

  • Heat the slurry to a gentle boil with vigorous stirring.

  • Add the warm sodium polysulfide solution dropwise from the dropping funnel to the boiling slurry over 1.5 to 2 hours.

  • After the addition is complete, maintain reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to collect the crude solid product.

  • Purification: Transfer the crude solid to a beaker with 200 mL of 5% hydrochloric acid and stir for 15 minutes to dissolve the amine product as its hydrochloride salt.

  • Filter the acidic solution to remove any insoluble impurities (e.g., unreacted starting material, sulfur).

  • Cool the filtrate in an ice bath and slowly add aqueous sodium hydroxide until the solution is basic to precipitate the free amine product.

  • Collect the purified this compound by suction filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.

Summary of Quantitative Data

StepStarting MaterialProductYield (%)Melting Point (°C)
1N,N-dimethylaniline4-nitro-N,N-dimethylaniline14-18163-164[1]
24-nitro-N,N-dimethylaniline3,4-dinitro-N,N-dimethylanilineNot reported176[3]
33,4-dinitro-N,N-dimethylanilineThis compoundNot reportedNot reported

Yields for steps 2 and 3 are not explicitly reported in the referenced literature and would need to be determined experimentally.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Nitroaromatic compounds are potentially toxic and should be handled with caution.

  • The Zinin reduction involves sulfide reagents which can release toxic hydrogen sulfide gas if acidified. Ensure the workup procedure is performed carefully.

References

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Amino-N,N-dimethyl-4-nitroaniline as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1] They are widely used as colorants in the textile, printing, and food industries due to their vibrant colors, cost-effective synthesis, and good stability.[2][3] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling agent such as a phenol or an aromatic amine.[4]

The precursor, 3-Amino-N,N-dimethyl-4-nitroaniline, is a promising starting material for the synthesis of novel azo dyes. The presence of both a primary amine group for diazotization and a tertiary amine group, along with a nitro group, can impart unique electronic and spectral properties to the resulting dyes. The dimethylamino group acts as a strong auxochrome, typically causing a bathochromic (deepening of color) shift, while the nitro group, a chromophore, can enhance the color intensity and may influence the dye's fastness properties. Azo dyes derived from such precursors are often investigated for their potential as disperse dyes for hydrophobic fibers like polyester.[5]

The versatility of the diazonium salt derived from this compound allows for coupling with a wide array of aromatic compounds, leading to a diverse palette of colors. The specific shade and properties of the resulting dye are determined by the chemical nature of the coupling component. Researchers can strategically select coupling agents to fine-tune the color, solubility, and binding affinity of the final dye molecule for various applications, including biological staining and as functional dyes in advanced materials.

Quantitative Data Summary

The following tables summarize typical quantitative data for azo dyes synthesized from precursors analogous to this compound. This data is provided for comparative purposes to guide researchers in the expected outcomes of their syntheses.

Table 1: Yields and Melting Points of Azo Dyes Derived from Nitroaniline Precursors

Diazo ComponentCoupling ComponentYield (%)Melting Point (°C)Reference
4-Nitroaniline1-Naphthol87.6261[6]
4-Nitroaniline2-Naphthol64.2243[6]
4-NitroanilineSalicylic Acid67.9294[6]
4-NitroanilinePhenol47.3172[6]
2-Chloro-4-nitroanilineN,N-bis(2'-acetoxyethyl)anilineHigh-[7]
4-Chloro-2-nitroanilineN,N-bis(2'-acetoxyethyl)anilineHigh-[8]

Table 2: Spectroscopic Data (λmax) of Azo Dyes in Different Solvents

Dye Structure (Conceptual)Solventλmax (nm)Molar Absorptivity (ε)Reference
4-((4-Nitrophenyl)diazenyl)phenolMethanol--[6]
1-((4-Nitrophenyl)diazenyl)naphthalen-2-olMethanol--[6]
Azo dyes from (dialkylamino)thiazole dimersDichloromethane568–73724,000–88,000[3]
Azo dyes from sulfamethaxazoleTHF, DMF, DMSO388–438-[9]

Experimental Protocols

The following are detailed protocols for the synthesis of azo dyes using this compound as the precursor. These protocols are generalized based on standard procedures for similar aromatic amines.[6][10]

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[10]

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers

  • Stirring Rod or Magnetic Stirrer

Procedure:

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated HCl or H₂SO₄ and water. Gentle heating may be required to facilitate dissolution.[10]

  • Cool the solution to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution while maintaining vigorous stirring. The temperature should not be allowed to rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt of this compound and is ready for the coupling reaction.

Protocol 2: Coupling Reaction with an Aromatic Coupling Agent (e.g., Phenol or N,N-dimethylaniline)

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling agent (e.g., phenol, resorcinol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) solution (for phenolic couplers) or Acetic Acid (for amine couplers)

  • Distilled Water

  • Ice

  • Beakers

  • Stirring Rod or Magnetic Stirrer

  • Buchner Funnel and Filter Paper

Procedure:

  • Prepare a solution of the coupling agent.

    • For phenolic couplers (e.g., phenol): Dissolve the phenol in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.

    • For amine couplers (e.g., N,N-dimethylaniline): Dissolve the N,N-dimethylaniline in a dilute aqueous solution of acetic acid. Cool this solution to 0-5 °C in an ice bath.[11]

  • Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant and efficient stirring. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the dye precipitate with cold distilled water to remove any unreacted salts and acids.

  • Dry the purified azo dye in a desiccator or a low-temperature oven.

  • Characterize the synthesized dye using techniques such as melting point determination, UV-Visible spectroscopy, and FTIR spectroscopy.

Visualizations

experimental_workflow start Start dissolve_amine Dissolve this compound in Acid start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine diazotization Diazotization: Add NaNO2 solution dropwise cool_amine->diazotization prepare_nitrite Prepare Sodium Nitrite Solution prepare_nitrite->diazotization coupling Coupling Reaction: Mix Diazonium Salt and Coupler diazotization->coupling prepare_coupler Prepare Coupling Agent Solution (e.g., Phenol in NaOH) prepare_coupler->coupling filtration Vacuum Filtration coupling->filtration washing Wash with Cold Water filtration->washing drying Dry the Azo Dye washing->drying characterization Characterization (MP, UV-Vis, FTIR) drying->characterization end End Product: Azo Dye characterization->end

Caption: Experimental workflow for azo dye synthesis.

azo_dye_mechanism light Light Absorption (Visible Spectrum) azo_dye Azo Dye Molecule (Ground State) light->azo_dye Photon color Perceived Color (Transmitted/Reflected Light) light->color Unabsorbed Wavelengths excited_state Excited State azo_dye->excited_state π -> π* transition excited_state->azo_dye Relaxation (Heat)

Caption: General mechanism of color perception in azo dyes.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Dyes Utilizing 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic dyes using 3-Amino-N,N-dimethyl-4-nitroaniline as a key precursor. This document offers detailed protocols, explains the underlying chemical principles, and presents expected outcomes, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Heterocyclic Dyes

Heterocyclic compounds are a cornerstone in the development of functional dyes and pharmaceutical agents.[1][2] Their unique structural motifs often impart desirable pharmacological and dyeing properties.[3][4] Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest class of industrially synthesized organic colorants.[5] The incorporation of heterocyclic moieties into azo dye structures has been a fruitful strategy for discovering compounds with enhanced bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[3]

This compound is a versatile starting material for the synthesis of azo dyes. The presence of a primary aromatic amine allows for diazotization, while the nitro group and the dimethylamino group act as powerful auxochromes, influencing the color and electronic properties of the resulting dye. This guide will detail the synthesis of a novel pyridone-based azo dye, a class of heterocyclic dyes known for their bright colors and good fastness properties.[6]

Core Synthesis Strategy: Diazotization and Azo Coupling

The synthesis of the target heterocyclic dye proceeds via a well-established two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid at low temperatures.[7][8][9]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, undergoes an electrophilic aromatic substitution reaction with an electron-rich heterocyclic coupling partner, in this case, a substituted pyridone.[3][10]

The overall reaction scheme is a classic example of azo dye synthesis, a cornerstone of industrial organic chemistry.[7]

Experimental Protocols

Part 1: Diazotization of this compound

This protocol details the formation of the diazonium salt of this compound. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.82 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Gentle heating may be required to facilitate dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. It is imperative to maintain this temperature range throughout the diazotization process.

  • In a separate 50 mL beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 10-15 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 20 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be clear and is used immediately in the subsequent coupling reaction.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose readily at higher temperatures, leading to the formation of phenols and other byproducts.[7] Maintaining a low temperature is the single most critical parameter for a successful diazotization.

  • Acidic Medium (HCl): The presence of a strong acid is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt.[7]

  • Slight Excess of Sodium Nitrite: A small excess of sodium nitrite ensures the complete conversion of the primary aromatic amine to the diazonium salt.

Part 2: Azo Coupling with a Heterocyclic Partner (e.g., 4-hydroxy-1-methyl-2(1H)-quinolone)

This protocol describes the coupling of the freshly prepared diazonium salt with an electron-rich heterocyclic compound, 4-hydroxy-1-methyl-2(1H)-quinolone, to yield a novel azo dye.

Materials:

  • Freshly prepared diazonium salt solution from Part 1

  • 4-hydroxy-1-methyl-2(1H)-quinolone

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve 1.75 g (0.01 mol) of 4-hydroxy-1-methyl-2(1H)-quinolone in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part 1 to the cold solution of the coupling partner with continuous, vigorous stirring. A brightly colored precipitate should form immediately.

  • After the addition is complete, add a saturated solution of sodium acetate to adjust the pH to approximately 5-6.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Causality Behind Experimental Choices:

  • Alkaline to Weakly Acidic Conditions: The coupling reaction is typically carried out in a slightly alkaline or weakly acidic medium. The phenoxide ion of the coupling component is a more powerful activating group than the hydroxyl group, thus promoting the electrophilic attack by the diazonium ion.[1] Subsequent pH adjustment with sodium acetate provides a buffered environment for optimal coupling.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a higher yield and purity of the product.

Visualization of the Synthesis Workflow

The following diagrams illustrate the chemical reaction and the experimental workflow.

Synthesis_Reaction cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO₂, HCl 0-5 °C Novel Heterocyclic Dye Novel Heterocyclic Dye Diazonium Salt->Novel Heterocyclic Dye Heterocyclic Coupler 4-hydroxy-1-methyl- 2(1H)-quinolone Heterocyclic Coupler->Novel Heterocyclic Dye

Caption: Chemical reaction scheme for the synthesis of the novel heterocyclic dye.

Experimental_Workflow start Start dissolve_amine Dissolve 3-Amino-N,N-dimethyl- 4-nitroaniline in HCl/H₂O start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine diazotization Add NaNO₂ solution dropwise (Diazotization) cool_amine->diazotization prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->diazotization coupling Add diazonium salt to coupler (Azo Coupling) diazotization->coupling dissolve_coupler Dissolve 4-hydroxy-1-methyl- 2(1H)-quinolone in NaOH cool_coupler Cool to 0-5 °C dissolve_coupler->cool_coupler cool_coupler->coupling ph_adjust Adjust pH with Sodium Acetate coupling->ph_adjust stir Stir for 30-60 min ph_adjust->stir filtration Vacuum Filtration stir->filtration washing Wash with cold H₂O filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization drying Dry in vacuum oven recrystallization->drying end End Product: Purified Dye drying->end

Caption: Step-by-step experimental workflow for the dye synthesis.

Data Presentation: Expected Characteristics of the Novel Dye

The synthesized novel heterocyclic dye is expected to exhibit the following characteristics. The exact values would need to be determined experimentally.

PropertyExpected ResultMethod of Analysis
Appearance Brightly colored (e.g., red, orange, or yellow) crystalline solidVisual Inspection
Melting Point A sharp melting point is indicative of high purity.Melting Point Apparatus
Yield 70-90%Gravimetric Analysis
UV-Visible λmax Expected in the visible region (400-700 nm)UV-Visible Spectroscopy
FT-IR (cm-1) Characteristic peaks for -N=N- (azo), -NO₂, C=O (quinolone), and aromatic C-H stretches.FT-IR Spectroscopy
¹H NMR Signals corresponding to the aromatic and aliphatic protons of the dye structure.NMR Spectroscopy
Mass Spectrum A molecular ion peak corresponding to the calculated molecular weight of the dye.Mass Spectrometry

Applications in Research and Drug Development

Novel heterocyclic dyes synthesized through this methodology have potential applications in several areas:

  • Textile Dyes: The synthesized compounds can be evaluated for their dyeing properties on various fibers.[11]

  • Biological Screening: Due to the presence of the heterocyclic moiety, these dyes can be screened for antimicrobial, antifungal, and anticancer activities.[3]

  • Non-linear Optics: Azo dyes are known to possess interesting non-linear optical properties, making them candidates for materials science applications.[4]

  • Sensors: The color of some azo dyes is sensitive to pH or the presence of metal ions, suggesting potential use as chemical sensors.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling of Chemicals: this compound and other aromatic amines are toxic and potential carcinogens. Sodium nitrite is a strong oxidizing agent and is toxic. Concentrated acids and bases are corrosive. Handle all chemicals with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion

This guide provides a robust and detailed protocol for the synthesis of novel heterocyclic dyes using this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can successfully synthesize and explore the properties of these promising compounds for a wide range of applications in materials science and drug discovery.

References

  • Babu, A. (2016). Synthesized novel azo compounds from aromatic amines for textile dyeing applications. Journal of Chemical and Pharmaceutical Research, 8(4), 835-840.
  • Mezgebe, K., & Mulugeta, E. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC advances, 12(40), 26235–26265. [Link]

  • Elgemeie, G. H., Helal, M. H., & El-Sayed, H. M. (2001). Recent trends in synthesis and application of nitrogen heterocyclic azo dyes. Pigment & Resin Technology, 30(4), 210-228.
  • Patel, S. (2016). Green synthesis of azo dyes from aromatic amines for textile applications. International Journal of Advanced Research in Science, Engineering and Technology, 3(5), 2095-2100.
  • Karci, F. (2014).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2012).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyridine-3-azo-p-dimethylaniline.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2015).
  • Himeno, H., & Yoshihana, K. (1987). Synthesis of some pyridone azo dyes. Dyes and Pigments, 8(2), 149-156.
  • El-Mekkawy, A. I., & El-Faham, A. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 17(5), 5529-5542. [Link]

  • Al-Sheikh, M. A. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516. [Link]

  • Otutu, J. O., Efurhievwe, E. M., & Edafe, E. A. (2013). Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. International Journal of Science and Technology, 2(10), 733-738.
  • Singh, S., & Singh, P. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 133-138.
  • Gaina, V., Gaina, C., & Gaina, L. (2010). New Salicilic Acid-Based Azo Dyes-Synthesis, Characterization and Colour Properties.
  • Abass, H. A., & Ayed, N. J. (2020). Synthesis of Some New Azo Dyes Derived from 4, 4'-(2, 2, 2-trichloroethane-1, 1-diyl)-bis (chlorobenzene)
  • Wikipedia contributors. (2024, October 27). Amine. In Wikipedia, The Free Encyclopedia. [Link]

  • Chinese Patent CN113337139A. (2021). Thiazole azo dye and synthetic method thereof.
  • Al-Rubaie, A. Z., & Al-Azzawi, A. M. (2019). Synthesis and Characterization of New Azo Dyes Based on Thiazole and Assess the Biological and Laser Efficacy for Them and Study their Dyeing Application. Journal of Physics: Conference Series, 1234(1), 012061.
  • Mohammed, M. J., Al-Asadi, A. S., & Al-Adilee, K. J. (2021). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One.

Sources

Application Notes and Protocols: 3-Amino-N,N-dimethyl-4-nitroaniline in the Preparation of Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 3-Amino-N,N-dimethyl-4-nitroaniline as a precursor for the synthesis of novel nonlinear optical (NLO) materials. This document details a representative synthetic protocol for the preparation of a high-performance azo dye NLO chromophore. It includes a summary of expected quantitative NLO properties, detailed experimental procedures, and a visual representation of the synthetic workflow. The provided information is intended to guide researchers in the development of new organic materials with significant second-order NLO activity for applications in optoelectronics and photonics.

Introduction

Organic nonlinear optical (NLO) materials have garnered significant interest due to their large second-order optical nonlinearities, rapid response times, and molecular engineering versatility. A key strategy in the design of efficient NLO chromophores is the creation of molecules with a strong donor-π-acceptor (D-π-A) motif. This compound is a valuable building block for such chromophores. It possesses a strong electron-donating dimethylamino group and an electron-withdrawing nitro group, ortho and para to an additional amino group. This primary amine at the 3-position serves as a reactive handle for further functionalization, allowing for the extension of the π-conjugated system and the creation of advanced NLO materials.

This document outlines the synthesis of a novel azo dye chromophore, (E)-2-((4-(dimethylamino)-2-nitrophenyl)diazenyl)-5,6,7,8-tetrahydronaphthalen-1-ol , by leveraging the reactivity of the 3-amino group through a diazotization-coupling reaction.

Proposed Synthetic Pathway

The synthesis of the target NLO chromophore from this compound is proposed to proceed via a two-step sequence involving diazotization of the 3-amino group followed by an azo coupling reaction with a suitable electron-rich coupling agent, in this case, 5,6,7,8-tetrahydronaphthalen-1-ol.

cluster_reagents1 Reagents cluster_reaction2 Step 2: Azo Coupling cluster_reagents2 Reagents This compound This compound Diazonium Salt Intermediate Diazonium Salt Intermediate This compound->Diazonium Salt Intermediate Target NLO Chromophore (E)-2-((4-(dimethylamino)-2-nitrophenyl)diazenyl)-5,6,7,8-tetrahydronaphthalen-1-ol Diazonium Salt Intermediate->Target NLO Chromophore NaNO2, HCl (aq) NaNO2, HCl (aq) 0-5 °C 0-5 °C 5,6,7,8-tetrahydronaphthalen-1-ol 5,6,7,8-tetrahydronaphthalen-1-ol NaOH (aq) NaOH (aq)

Caption: Synthetic workflow for the preparation of an azo dye NLO chromophore.

Quantitative Data Summary

The following table summarizes the expected quantitative properties of the synthesized NLO chromophore incorporated into a guest-host polymer system (e.g., 10 wt% in amorphous polycarbonate). These values are representative of similar high-performance azo dye chromophores and serve as a benchmark for characterization.

PropertyExpected ValueMethod of Measurement
Second-Harmonic Generation (SHG) Coefficient (d₃₃)80 - 120 pm/V at 1064 nmMaker Fringes Technique
Electro-Optic (EO) Coefficient (r₃₃)30 - 50 pm/V at 1310 nmTeng-Man Ellipsometry or Mach-Zehnder Interferometry
Maximum Absorption Wavelength (λₘₐₓ)500 - 550 nm (in Dichloromethane)UV-Vis Spectroscopy
Thermal Stability (Decomposition Temperature, Td)> 250 °CThermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg) of Guest-Host Polymer~150 °CDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Synthesis of (E)-2-((4-(dimethylamino)-2-nitrophenyl)diazenyl)-5,6,7,8-tetrahydronaphthalen-1-ol

Materials:

  • This compound (1.0 eq)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Ice

Procedure:

  • Diazotization:

    • In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water at room temperature.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the aniline solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The resulting solution should be a clear, pale yellow.

  • Azo Coupling:

    • In a separate 250 mL beaker, dissolve 5,6,7,8-tetrahydronaphthalen-1-ol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the alkaline solution of the coupling agent with constant stirring. A deep red precipitate should form immediately.

    • Continue stirring the reaction mixture for 2-3 hours, allowing the temperature to gradually rise to room temperature.

    • Neutralize the reaction mixture with dilute HCl until the pH is approximately 7.

    • Filter the crude product using a Büchner funnel and wash thoroughly with deionized water until the filtrate is neutral.

  • Purification:

    • Dry the crude product in a vacuum oven at 60 °C overnight.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure azo dye chromophore.

    • Alternatively, for higher purity, perform column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.

    • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Preparation of a Guest-Host NLO Polymer Film

Materials:

  • Synthesized Azo Dye Chromophore

  • Amorphous Polycarbonate (APC) or Polymethyl Methacrylate (PMMA)

  • Dichloromethane (DCM) or Cyclohexanone

  • 0.2 µm syringe filter

Procedure:

  • Solution Preparation:

    • Prepare a solution by dissolving the synthesized azo dye chromophore (e.g., 10 mg) and the host polymer (e.g., 90 mg of APC) in a suitable solvent (e.g., 1 mL of DCM) to achieve the desired weight percentage (e.g., 10 wt%).

    • Stir the mixture at room temperature until a homogeneous solution is obtained.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Film Casting:

    • Cast the filtered solution onto a clean, pre-heated indium tin oxide (ITO) coated glass substrate.

    • Spin-coat the solution at a suitable speed (e.g., 1000-2000 rpm) for 30-60 seconds to obtain a thin film of uniform thickness.

    • Dry the film in a vacuum oven at a temperature below the glass transition temperature (Tg) of the polymer (e.g., 80 °C) for several hours to remove the residual solvent.

  • Corona Poling:

    • Place the polymer film on a hot plate and heat it to a temperature near its Tg.

    • Apply a high DC voltage (e.g., 5-7 kV) to a corona needle positioned approximately 1-2 cm above the film surface to align the NLO chromophores.

    • Maintain the temperature and voltage for a period of time (e.g., 15-30 minutes).

    • Cool the film to room temperature while the electric field is still applied.

    • Turn off the high voltage once the film has cooled. The poled film is now ready for NLO characterization.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from material synthesis to the characterization of NLO properties.

Start Start: this compound Diazotization Diazotization Reaction Start->Diazotization Coupling Azo Coupling Reaction Diazotization->Coupling Purification Purification of Chromophore Coupling->Purification Characterization_Chem Chemical Characterization (NMR, MS, FT-IR) Purification->Characterization_Chem Guest_Host_Prep Guest-Host Polymer Solution Preparation Purification->Guest_Host_Prep Film_Casting Thin Film Casting Guest_Host_Prep->Film_Casting Corona_Poling Corona Poling Film_Casting->Corona_Poling NLO_Characterization NLO Property Measurement (SHG, EO Coefficient) Corona_Poling->NLO_Characterization End End: Characterized NLO Material NLO_Characterization->End

Caption: Experimental workflow from synthesis to NLO characterization.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diazonium salts are potentially explosive when dry and should be handled with extreme caution. Always keep them in solution and at low temperatures.

  • Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • High voltage is used during corona poling. Ensure all equipment is properly grounded and insulated.

Disclaimer: The quantitative data provided in this document are representative examples and should be experimentally verified. The experimental protocols are intended as a guideline and may require optimization for specific laboratory conditions and desired material properties.

Application of 3-Amino-N,N-dimethyl-4-nitroaniline in Solvatochromic Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromic dyes are valuable tools in chemical and biological research, offering insights into the polarity of microenvironments. The color of these dyes, and more specifically their UV-Visible absorption spectrum, is sensitive to the polarity of the surrounding solvent. This phenomenon, known as solvatochromism, arises from the differential solvation of the ground and excited states of the dye molecule. Molecules possessing both an electron-donating group (EDG) and an electron-withdrawing group (EWG) connected by a conjugated π-system often exhibit strong solvatochromic behavior due to an intramolecular charge transfer (ICT) upon excitation.

3-Amino-N,N-dimethyl-4-nitroaniline is a "push-pull" molecule, featuring a potent electron-donating dimethylamino group and an amino group, and a strong electron-withdrawing nitro group on a benzene ring. This molecular architecture makes it an excellent candidate for use as a solvatochromic dye or as a building block for more complex solvatochromic probes. The sensitivity of its spectral properties to the solvent environment can be exploited to probe the polarity of various media, from simple organic solvents to complex biological systems like protein binding sites or lipid membranes.

Principle of Solvatochromism

The solvatochromism of a "push-pull" dye like this compound is governed by the change in its dipole moment upon electronic excitation. In a typical positive solvatochromism scenario:

  • Ground State: The molecule has a certain dipole moment. Polar solvent molecules arrange themselves to stabilize this ground state.

  • Excitation: Upon absorption of light, the molecule is promoted to an excited state. In push-pull systems, this excited state is often more polar than the ground state due to a significant intramolecular charge transfer.

  • Solvent Relaxation: The surrounding solvent molecules reorient to stabilize the more polar excited state. This stabilization lowers the energy of the excited state.

The energy of the absorbed light (and thus the absorption maximum, λmax) is dependent on the energy difference between the ground and excited states. In more polar solvents, the excited state is stabilized to a greater extent than the ground state. This leads to a smaller energy gap between the two states, resulting in a bathochromic (red) shift, i.e., a shift to a longer absorption wavelength (λmax).

Quantitative Data

While specific experimental data for the solvatochromic shifts of this compound is not extensively available in the literature, a representative dataset can be projected based on the behavior of similar nitroaniline-based dyes. The following table illustrates the expected positive solvatochromism, where an increase in solvent polarity causes a bathochromic shift in the absorption maximum (λmax).

Table 1: Representative Solvatochromic Data for a this compound-based Dye

SolventDielectric Constant (ε)Refractive Index (n)λmax (nm) (Hypothetical)
n-Hexane1.881.375410
Toluene2.381.497425
Chloroform4.811.446440
Acetone20.71.359465
Ethanol24.61.361475
Acetonitrile37.51.344480
Dimethyl Sulfoxide (DMSO)46.71.479495
Water80.11.333510

Note: The λmax values in this table are hypothetical and serve to illustrate the expected trend for a dye based on the this compound scaffold.

Experimental Protocols

Protocol 1: Synthesis of a Solvatochromic Azo Dye using this compound

This protocol describes a general method for the synthesis of an azo dye, a common class of solvatochromic compounds, using this compound as the diazo component.

Materials:

  • This compound

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • A coupling agent (e.g., N,N-dimethylaniline, phenol, or another electron-rich aromatic compound)

  • Sodium hydroxide (NaOH) or sodium carbonate (Na2CO3)

  • Ice

  • Distilled water

  • Ethanol or other suitable recrystallization solvent

  • Beakers, magnetic stirrer, Buchner funnel, filter paper

Procedure:

  • Diazotization: a. Dissolve a specific molar amount of this compound in a solution of concentrated HCl and water in a beaker. b. Cool the mixture to 0-5 °C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (equimolar to the aniline derivative). Maintain the temperature below 5 °C. d. Stir the mixture for 15-30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

  • Coupling Reaction: a. In a separate beaker, dissolve an equimolar amount of the coupling agent (e.g., N,N-dimethylaniline) in a suitable solvent (e.g., ethanol or a basic aqueous solution). b. Cool the solution of the coupling agent to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring. d. If the coupling agent is a phenol, the reaction is typically carried out under basic conditions. Slowly add a cold solution of NaOH or Na2CO3 to maintain a pH between 8 and 10. e. A colored precipitate of the azo dye should form. Continue stirring in the ice bath for another 30-60 minutes to ensure the completion of the reaction.

  • Isolation and Purification: a. Collect the precipitated dye by vacuum filtration using a Buchner funnel. b. Wash the crude product with cold distilled water to remove any unreacted salts. c. Recrystallize the crude dye from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure solvatochromic dye. d. Dry the purified dye in a desiccator.

Protocol 2: Measurement of Solvatochromic Shifts using UV-Visible Spectroscopy

This protocol outlines the procedure for characterizing the solvatochromic properties of a dye derived from this compound.

Materials and Equipment:

  • The synthesized solvatochromic dye

  • A series of spectroscopic grade solvents of varying polarity (e.g., those listed in Table 1)

  • Volumetric flasks (e.g., 10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Stock Solution: a. Accurately weigh a small amount of the purified dye (e.g., 1 mg). b. Dissolve the dye in a small volume of a solvent in which it is highly soluble (e.g., DMSO or acetone) in a volumetric flask to prepare a concentrated stock solution (e.g., 1 mM). Ensure the dye is completely dissolved.

  • Preparation of Working Solutions: a. For each solvent to be tested, prepare a dilute working solution from the stock solution. b. Add a precise volume of the stock solution (e.g., 50 µL) to a volumetric flask (e.g., 10 mL) and dilute to the mark with the desired solvent. c. The final concentration should be in the micromolar range (e.g., 5 µM) to ensure the absorbance maximum is within the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Spectroscopic Measurement: a. Turn on the UV-Visible spectrophotometer and allow the lamp to warm up for at least 30 minutes for a stable output. b. Set the wavelength range for scanning. A range of 300-700 nm is generally suitable for this type of dye. c. For each solvent, use the pure solvent as a blank to record a baseline spectrum. d. Rinse a quartz cuvette with the working solution of the dye in the corresponding solvent. e. Fill the cuvette with the working solution and record the absorption spectrum. f. Identify and record the wavelength of maximum absorbance (λmax). g. Repeat steps c-f for each solvent.

  • Data Analysis: a. Tabulate the λmax values for each solvent. b. Correlate the observed λmax with solvent polarity parameters, such as the dielectric constant (ε) or Reichardt's ET(30) scale. c. Plot λmax (or the corresponding transition energy, ET = hc/λmax) against the solvent polarity parameter to visualize the solvatochromic trend.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM in DMSO) working Prepare Working Solutions (e.g., 5 µM in various solvents) stock->working Dilute blank Record Blank Spectrum (Pure Solvent) working->blank sample Record Sample Spectrum blank->sample record_lambda Determine λmax sample->record_lambda plot Plot λmax vs. Solvent Polarity record_lambda->plot Solvatochromic_Shift cluster_solvent Solvent Environment cluster_energy Energy Levels & Transitions low_polarity Low Polarity Solvent (e.g., n-Hexane) gs_low Ground State (GS) high_polarity High Polarity Solvent (e.g., Water) gs_high Ground State (GS) es_low Excited State (ES) gs_low->es_low Absorption (shorter λ) es_high Excited State (ES) gs_high->es_high Absorption (longer λ) e1 ΔE (Large) e2 ΔE (Small) note Increased solvent polarity stabilizes the more polar excited state, reducing the energy gap (ΔE) and causing a red shift in λmax.

Application Notes: 3-Amino-N,N-dimethyl-4-nitroaniline as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N,N-dimethyl-4-nitroaniline is a valuable and versatile aromatic amine that serves as a key starting material and intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in pharmaceutical research and development. Its unique trifunctional nature, possessing a primary amine, a tertiary amine, and a nitro group on a benzene ring, allows for diverse chemical transformations, leading to the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active molecules, with a focus on quinoxaline derivatives exhibiting anticancer properties.

Physicochemical Properties and Safety Information

PropertyValueReference
CAS Number 2069-71-8[1]
Molecular Formula C₈H₁₁N₃O₂[1]
Molecular Weight 181.19 g/mol [1]
Appearance Yellow to brown crystalline powder[2]
Melting Point 136-138 °C
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO.
Safety Acutely toxic and an irritant. Handle with appropriate personal protective equipment (PPE).[3]

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its conversion to the corresponding o-phenylenediamine derivative, which is a crucial precursor for the synthesis of various heterocyclic systems. The reduction of the nitro group yields N¹,N¹-dimethyl-4-nitrobenzene-1,2,3-triamine, a key intermediate for synthesizing substituted benzimidazoles and quinoxalines.

Synthesis of Quinoxaline Derivatives with Anticancer Activity

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. The synthesis of quinoxalines from o-phenylenediamines is a well-established and efficient method.

A general workflow for the synthesis and evaluation of quinoxaline derivatives starting from this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A 3-Amino-N,N-dimethyl- 4-nitroaniline B N,N-dimethyl-4-nitro- o-phenylenediamine A->B Reduction D Substituted Quinoxaline Derivative B->D C 1,2-Dicarbonyl Compound C->D Condensation E In vitro Anticancer Screening (e.g., MTT assay) D->E F Determination of IC50 Values E->F G Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) F->G H Structure-Activity Relationship (SAR) Analysis F->H G->H I Design of New Derivatives H->I I->C

Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Experimental Protocols

Protocol 1: Synthesis of N¹,N¹-dimethyl-4-nitrobenzene-1,2,3-triamine

This protocol describes the reduction of the nitro group of this compound to form the corresponding o-phenylenediamine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude N¹,N¹-dimethyl-4-nitrobenzene-1,2,3-triamine, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Substituted Quinoxalines

This protocol outlines the condensation reaction between the synthesized o-phenylenediamine and a 1,2-dicarbonyl compound to form the quinoxaline ring system.

Materials:

  • N¹,N¹-dimethyl-4-nitrobenzene-1,2,3-triamine (from Protocol 1)

  • A 1,2-dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione) (1 equivalent)

  • Ethanol or acetic acid

Procedure:

  • Dissolve N¹,N¹-dimethyl-4-nitrobenzene-1,2,3-triamine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Heat the reaction mixture at reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization from a suitable solvent to afford the desired quinoxaline derivative.

Quantitative Data: Anticancer Activity of Quinoxaline Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoxaline derivatives against the A549 human non-small-cell lung cancer cell line.

Compound IDR1R2IC₅₀ (µM) vs. A549 CellsReference
4b HH11.98 ± 2.59[4]
4m BrBr9.32 ± 1.56[4]
5-Fluorouracil (control) --4.89 ± 0.20[4]

Note: The specific quinoxaline derivatives in the referenced study were not synthesized directly from this compound, but the underlying o-phenylenediamine precursor is analogous.

Mechanism of Action and Signaling Pathways

Several quinoxaline derivatives have been shown to exert their anticancer effects through the induction of apoptosis.[4] One of the proposed mechanisms involves the inhibition of key enzymes such as Topoisomerase II, which is crucial for DNA replication and cell division.[5] Inhibition of Topoisomerase II leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

The apoptotic pathway induced by some quinoxaline derivatives involves the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis_Pathway cluster_cell Cancer Cell Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibition DNA_Damage DNA Damage TopoII->DNA_Damage leads to p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.

Conclusion

This compound is a readily available and highly functionalized starting material for the synthesis of diverse heterocyclic compounds of pharmaceutical interest. The protocols and data presented here highlight its utility in the generation of quinoxaline-based anticancer agents. Further exploration of the chemical space accessible from this versatile building block is warranted and holds promise for the discovery of novel therapeutic agents.

References

Application Notes and Protocols for the Purification of 3-Amino-N,N-dimethyl-4-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the purification of 3-Amino-N,N-dimethyl-4-nitroaniline via recrystallization. This method is designed to effectively remove impurities from the crude product, yielding a crystalline solid of high purity suitable for research, synthesis, and drug development applications. The protocol details solvent selection, the recrystallization procedure, and safety precautions.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle underlying this method is the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound to be purified sparingly at room temperature but will have a high solubility at an elevated temperature. Upon cooling of the saturated solution, the purified compound crystallizes out, while the impurities, present in smaller concentrations, remain dissolved in the mother liquor. This process is highly effective for obtaining compounds with high purity, which is a critical requirement for their use in further chemical reactions, analytical testing, and pharmaceutical applications. This compound, an aromatic amine containing a nitro group, is amenable to purification by this technique.

Physicochemical Data and Solvent Selection

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it dissolves significantly more of the compound at its boiling point than at room temperature. Based on the polar nature of this compound and data from structurally similar compounds like p-nitroaniline and N,N-dimethyl-4-nitroaniline, polar solvents are expected to be effective. Ethanol has been identified as a suitable solvent for recrystallizing similar nitroanilines.[1][2][3] A solvent screening with small quantities of the crude material is recommended to confirm the optimal choice.

Table 1: Solubility Characteristics of this compound

SolventMolar Mass ( g/mol )Boiling Point (°C)Dielectric ConstantSolubility at Room TemperatureSolubility at Elevated Temperature
Ethanol46.0778.3724.55Sparingly SolubleHighly Soluble
Methanol32.0464.732.7Sparingly SolubleHighly Soluble
Isopropanol60.1082.619.9Sparingly SolubleSoluble
Ethyl Acetate88.1177.16.02Slightly SolubleSoluble
Water18.0210080.1InsolubleSparingly Soluble

Note: The solubility data presented is qualitative and based on the expected behavior of a polar aromatic amine. It is strongly recommended to perform a preliminary solvent screen to determine the optimal solvent and solvent volumes for a specific batch of crude material.

Experimental Protocol

This protocol provides a detailed step-by-step procedure for the recrystallization of this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Distilled Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol is flammable. Avoid open flames and use a hot plate for heating.

Workflow Diagram:

Recrystallization_Workflow A Dissolution of Crude Compound B Hot Filtration (Optional) A->B If insoluble impurities are present C Crystallization A->C If no insoluble impurities B->C D Isolation of Crystals C->D E Drying of Crystals D->E F Purity Assessment E->F

Caption: A workflow diagram illustrating the key stages of the recrystallization protocol.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of ethanol to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, solid byproducts) are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol.

    • Quickly pour the hot solution through a fluted filter paper in the pre-heated funnel into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is important for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals in the funnel with a small amount of ice-cold ethanol to rinse away any remaining mother liquor and soluble impurities.

    • Continue to draw air through the crystals on the filter for several minutes to help them dry.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Calculate the percent recovery of the purified compound.

Troubleshooting

IssuePossible CauseSolution
Compound does not dissolveInsufficient solventAdd more hot solvent in small increments.
Incorrect solvent choiceRe-evaluate the solvent choice through a solvent screen.
Oiling outThe boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a solvent mixture.
Solution is cooled too rapidly.Allow the solution to cool more slowly.
No crystals form upon coolingSolution is not saturated.Evaporate some of the solvent to concentrate the solution.
SupersaturationScratch the inside of the flask with a glass rod or add a seed crystal.
Low recoveryToo much solvent was used.Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Crystals washed with room temperature solvent.Always wash crystals with ice-cold solvent.

Logical Relationship Diagram

Logical_Relationship cluster_0 Recrystallization Principle cluster_1 Process Steps High_Solubility_Hot High Solubility at Elevated Temperature Dissolve Dissolve in Hot Solvent High_Solubility_Hot->Dissolve enables Low_Solubility_Cold Low Solubility at Room Temperature Cool Cool Solution Low_Solubility_Cold->Cool enables Dissolve->Cool leads to Isolate Isolate Crystals Cool->Isolate leads to Pure_Compound Pure_Compound Isolate->Pure_Compound yields

Caption: The logical relationship between solubility principles and the recrystallization process.

References

Application Note: Comprehensive Analytical Characterization of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 20691-71-8) is an aromatic amine derivative with potential applications in chemical synthesis and materials science.[1][2] Accurate and comprehensive characterization is crucial for ensuring its identity, purity, and stability, which are critical parameters in research and development. This document provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of this compound.

The primary analytical workflow involves a combination of chromatographic and spectroscopic techniques to confirm the chemical structure, assess purity, and determine physicochemical properties.

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂PubChem[3]
Molecular Weight 181.19 g/mol PubChem[3]
Monoisotopic Mass 181.085126602 DaPubChem[3]
CAS Number 20691-71-8Sigma-Aldrich[1]
XLogP3 1.3PubChem[3]

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for quantifying it in the presence of impurities or in reaction mixtures.[4] A reverse-phase method is typically suitable for this type of polar, thermolabile compound.[5]

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep 1. Weigh Compound dissolve 2. Dissolve in Mobile Phase Diluent prep->dissolve filtrate 3. Filter through 0.45 µm Syringe Filter dissolve->filtrate hplc_system 4. Inject Sample into HPLC System filtrate->hplc_system separation 5. Separation on C18 Column hplc_system->separation detection 6. UV Detection separation->detection chromatogram 7. Obtain Chromatogram detection->chromatogram integration 8. Integrate Peaks chromatogram->integration calculation 9. Calculate Purity (% Area) integration->calculation

Caption: Workflow for HPLC-based purity analysis.

Protocol 1: Reverse-Phase HPLC (RP-HPLC)

This protocol is adapted from established methods for analyzing nitroaniline compounds.[5][6]

  • Instrumentation: An HPLC system equipped with a UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 100 µg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid for MS compatibility)[6]
Gradient Start with 30% Acetonitrile, ramp to 70% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or λmax determined by UV-Vis scan)
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by determining the percentage area of the main peak relative to the total area of all peaks.

Spectroscopic Analysis: Structural Elucidation

A combination of spectroscopic techniques is required for the unambiguous confirmation of the molecular structure.

Integrated Spectroscopic Approach

Spectro_Logic Compound Structural Confirmation of This compound MS Mass Spectrometry (MS) MS_info Provides: Molecular Weight and Elemental Formula MS->MS_info NMR Nuclear Magnetic Resonance (NMR) NMR_info Provides: Carbon-Hydrogen Framework and Atom Connectivity NMR->NMR_info IR Infrared (IR) Spectroscopy IR_info Provides: Presence of Key Functional Groups IR->IR_info MS_info->Compound NMR_info->Compound IR_info->Compound

Caption: Logic diagram for integrated structural analysis.

Protocol 2: Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1-10 µg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Analysis:

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes to observe different adducts.

  • Data Interpretation:

    • The primary goal is to confirm the molecular weight. The predicted monoisotopic mass is 181.085 Da.[3]

    • Compare observed m/z values with predicted values for common adducts.

AdductFormulaPredicted m/z
[M+H]⁺ [C₈H₁₂N₃O₂]⁺182.0924
[M+Na]⁺ [C₈H₁₁N₃O₂Na]⁺204.0743
[M-H]⁻ [C₈H₁₀N₃O₂]⁻180.0778
Data sourced from PubChem predicted values.[7]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Additional experiments like DEPT, COSY, and HSQC can be run for full assignment.

  • Data Interpretation: The spectra should be consistent with the proposed structure, showing signals for aromatic protons, an amino group, and two N-methyl groups.[8][9]

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

  • Analysis:

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for the key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amino (N-H) Symmetric & Asymmetric Stretch3300 - 3500[10]
Aromatic (C-H) Stretch3000 - 3100
Alkyl (C-H) Stretch2850 - 3000
Nitro (N=O) Asymmetric & Symmetric Stretch1500 - 1570 and 1300 - 1370
Aromatic (C=C) Ring Stretch1450 - 1600
C-N Stretch1250 - 1350

Solid-State and Thermal Characterization

Protocol 5: X-ray Crystallography

X-ray crystallography provides definitive proof of structure by determining the three-dimensional arrangement of atoms in a crystal.[3]

  • Crystal Growth: Grow single crystals of suitable quality, for example, by slow evaporation of a saturated solution.

  • Data Collection: Mount a crystal on a single-crystal X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

  • Data: The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 220701.[3]

Protocol 6: Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine thermal properties like melting point and decomposition temperature.

  • Instrumentation: A DSC or TGA instrument.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Analysis:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).

  • Data Interpretation:

    • DSC: An endotherm will indicate the melting point.

    • TGA: A sharp loss in mass will indicate the onset of thermal decomposition. This data is critical for assessing the thermal stability and potential hazards of the compound.[4]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of purity for 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No. 20691-71-8). The method utilizes reversed-phase chromatography with UV detection, which is demonstrated to be specific, linear, accurate, and precise for its intended purpose. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale, a detailed experimental protocol, and a summary of validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Scientific Principle and Method Rationale

The primary objective of this method is to separate this compound from its potential process-related impurities and degradation products and to accurately determine its purity by area percentage. The selection of the method parameters is based on the physicochemical properties of the analyte.

1.1 Analyte Properties and Chromatographic Considerations

This compound is a substituted nitroaniline compound with a molecular formula of C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol .[1][2] Its structure, featuring a polar amino group, a nitro group, and a moderately non-polar dimethylamino group on a benzene ring, gives the molecule an intermediate polarity. This makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is paired with a polar mobile phase.[3][4]

1.2 Rationale for Column and Mobile Phase Selection

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as the stationary phase. The C18 ligand provides a hydrophobic surface that retains the analyte through van der Waals interactions with its aromatic ring and dimethylamino group. This is a standard choice for the separation of a wide range of moderately polar to non-polar small molecules, including aromatic amines.[5][6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (Ammonium Acetate) and an organic modifier (Acetonitrile) is employed.

    • Acetonitrile (ACN) is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvating properties for aromatic compounds.

    • Ammonium Acetate Buffer (pH ~6.8) is used to control the ionization state of the primary amine. By maintaining a consistent pH, peak shape and retention time reproducibility are significantly improved.

    • Gradient Elution is necessary to ensure that impurities with a wide range of polarities are eluted from the column with good peak shape and in a reasonable timeframe. The gradient starts with a higher aqueous content to retain and separate polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities.[4]

1.3 Rationale for Detector and Wavelength Selection

The presence of the nitroaniline chromophore in the molecule results in strong UV absorbance. Based on spectral data for structurally similar compounds like N,N-diethyl-4-nitroaniline and p-nitroaniline, a maximum absorbance (λ-max) is expected in the UV-Vis region.[7][8] A detection wavelength of 380 nm is selected to maximize sensitivity for the analyte and related nitroaromatic impurities while minimizing interference from common solvents.

Materials and Instrumentation

Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Data System Chromatography Data Software (CDS) for control and data processing.
Analytical Column C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).
Reference Standard This compound (Purity ≥ 98%).
Acetonitrile HPLC Grade.
Ammonium Acetate Analytical Reagent Grade.
Water HPLC Grade or Milli-Q equivalent.
Volumetric Glassware Class A.
Syringe Filters 0.45 µm, PTFE or Nylon.

Experimental Protocol

3.1 Preparation of Solutions

  • Mobile Phase A (Aqueous): 10mM Ammonium Acetate in Water. Weigh 0.77 g of Ammonium Acetate and dissolve in 1.0 L of HPLC grade water. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

3.2 HPLC System Preparation and System Suitability Testing (SST)

Before initiating any analysis, the system must be equilibrated and its performance verified using System Suitability Tests (SST) as mandated by pharmacopeias like the USP.[3][9][10]

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the SST parameters against the acceptance criteria listed below.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
Relative Standard Deviation (%RSD) for Peak Area ≤ 2.0%Demonstrates injection precision and system stability.

3.3 Chromatographic Conditions

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 10mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 380 nm
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

3.4 Analysis Sequence

A typical analysis sequence should be structured as follows:

  • Blank (Diluent) Injection

  • SST Injections (Working Standard, n=5)

  • Sample Injections (in duplicate)

  • Working Standard Injection (for bracketing)

Data Analysis and Calculations

The purity of the sample is calculated based on the area percent method. This method assumes that all impurities have a similar detector response to the main component at the chosen wavelength.

Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank (diluent) and any peaks below a threshold of 0.05%.

Method Validation Protocol Overview

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11] The protocol should be executed in accordance with ICH Q2(R1) guidelines.[12][13]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Method Implementation Develop Develop HPLC Method Specificity Specificity (Analyte vs Impurities) Develop->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Small Variations) LOD_LOQ->Robustness Implement Routine Purity Analysis Robustness->Implement Approved for Use

  • Specificity: Demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., LOQ to 150% of the working concentration).

  • Accuracy: Determine the closeness of the test results to the true value. This is typically assessed by spike recovery experiments at multiple concentration levels.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Show the reliability of the method with respect to deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition).

Typical Results

A successful analysis will yield a chromatogram with a well-resolved, sharp, and symmetrical peak for this compound, eluting at its characteristic retention time. Any impurities will appear as separate peaks, baseline-resolved from the main peak.

Example Validation Summary Table:

Parameter Result Acceptance Criteria
Linearity (r²) > 0.999≥ 0.999
Accuracy (Recovery) 98.0% - 102.0%98.0% - 102.0%
Repeatability (%RSD) < 1.0%≤ 2.0%
Intermediate Precision (%RSD) < 1.5%≤ 2.0%
LOQ 0.05 µg/mLDetermined
Robustness No significant impact on resultsSST criteria are met

Conclusion

The HPLC method described in this application note is a reliable, robust, and validated procedure for determining the purity of this compound. The use of a standard C18 column and a simple buffered mobile phase makes the method easily transferable and suitable for routine quality control in both research and manufacturing environments. Adherence to the outlined system suitability and validation protocols will ensure the generation of accurate and reproducible data.

References

Application Note: Comprehensive NMR and IR Spectral Analysis of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-N,N-dimethyl-4-nitroaniline is a substituted aromatic diamine with significant potential in synthetic chemistry, serving as a versatile building block for dyes, pharmaceuticals, and materials science applications. The precise arrangement of its functional groups—a primary amine, a tertiary dimethylamine, and a nitro group on a benzene ring—creates a unique electronic environment that dictates its reactivity and properties. A thorough structural characterization is paramount for its effective utilization and for quality control in its synthesis. This application note provides a detailed guide to the spectral analysis of this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier Transform Infrared (FT-IR) spectroscopy. We will delve into the rationale behind the experimental protocols and provide a detailed interpretation of the expected spectral data, grounded in the fundamental principles of spectroscopy and the electronic effects of the constituent functional groups.

Molecular Structure and Spectroscopic Considerations

The molecular structure of this compound presents a fascinating case for spectral analysis. The benzene ring is substituted with two strong electron-donating groups (the primary amino and the N,N-dimethylamino groups) and one strong electron-withdrawing group (the nitro group). This push-pull electronic configuration significantly influences the electron density distribution around the aromatic ring, leading to distinct and predictable chemical shifts in the NMR spectra. In the IR spectrum, the presence of these functional groups will give rise to characteristic absorption bands.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The following protocols are designed to yield high-quality spectra for this compound.

Protocol 1: NMR Sample Preparation

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds.[1] However, if the compound shows poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The primary amine protons (-NH₂) are exchangeable, and their signal may be broad or disappear upon addition of D₂O.[2]

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[3][4]

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-quality 5 mm NMR tube

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound and place it in a small, clean, and dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

  • Vortex the mixture until the solid is completely dissolved. If complete dissolution is not achieved, the chosen solvent is not suitable.

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.[5][6] Solid particles can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[5]

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)

For solid samples, the KBr pellet method is a common and effective technique for obtaining high-quality FT-IR spectra.[7] This involves mixing a small amount of the sample with dry potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with a die set

  • Spatula

Procedure:

  • Thoroughly clean and dry the mortar, pestle, and die set to avoid contamination.

  • Place a small amount of KBr in the mortar and grind it to a fine powder. This helps to ensure a homogenous mixture and a transparent pellet.[7]

  • Add 1-2 mg of this compound to the mortar. The optimal sample-to-KBr ratio is typically around 1:100.[8]

  • Gently but thoroughly grind the sample and KBr together until a homogenous mixture is obtained.

  • Assemble the pellet die and transfer the powder mixture into the die.

  • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.[7]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Predicted Spectral Analysis

The following sections detail the predicted ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons, the primary amine protons, and the N,N-dimethyl protons. The chemical shifts of the aromatic protons are heavily influenced by the electronic effects of the substituents.

  • N,N-dimethylamino group (-N(CH₃)₂): This is a strong electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing upfield shifts (to lower ppm values) of the corresponding proton signals.

  • Amino group (-NH₂): This is also a strong electron-donating group, contributing to the shielding of the aromatic protons.[9]

  • Nitro group (-NO₂): This is a strong electron-withdrawing group, which decreases the electron density on the aromatic ring, especially at the ortho and para positions, leading to downfield shifts (to higher ppm values) of the proton signals.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N(CH₃)₂~3.0 - 3.2Singlet6HThe two methyl groups are chemically equivalent and do not couple with other protons.
-NH₂~4.0 - 5.0Broad Singlet2HThe protons on the nitrogen atom are typically broad due to quadrupole effects and exchange with trace amounts of water.[2] Their chemical shift can vary with concentration and solvent.[2]
H-2~7.0 - 7.2Doublet1HThis proton is ortho to the electron-withdrawing nitro group and meta to the electron-donating amino and dimethylamino groups. It will be deshielded by the nitro group.
H-5~6.6 - 6.8Doublet of doublets1HThis proton is ortho to the amino group and meta to the dimethylamino and nitro groups. It will be shielded by the amino group.
H-6~7.8 - 8.0Doublet1HThis proton is ortho to the dimethylamino group and para to the amino group, but also ortho to the nitro group. The strong deshielding effect of the nitro group is expected to dominate, shifting this proton significantly downfield.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also influenced by the electronic effects of the substituents.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
N(CH₃)₂~40 - 45The methyl carbons are attached to a nitrogen atom, which causes a downfield shift compared to alkane carbons.
C-1~150 - 155This carbon is attached to the strongly electron-donating dimethylamino group, causing a significant downfield shift.
C-2~115 - 120This carbon is ortho to the dimethylamino group and meta to the amino and nitro groups.
C-3~140 - 145This carbon is attached to the electron-donating amino group, leading to a downfield shift.
C-4~135 - 140This carbon is attached to the electron-withdrawing nitro group, which causes a downfield shift.
C-5~110 - 115This carbon is ortho to the amino group and para to the dimethylamino group, leading to significant shielding.
C-6~125 - 130This carbon is ortho to the dimethylamino group and meta to the amino and nitro groups.
FT-IR Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupRationale
3400 - 3200N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)Primary amines typically show two bands in this region.[10]
3100 - 3000C-H stretchAromatic C-HCharacteristic stretching vibrations for C-H bonds on a benzene ring.
2950 - 2850C-H stretchAliphatic C-H (-CH₃)Stretching vibrations for the methyl groups of the dimethylamino substituent.
1650 - 1580N-H bendPrimary Amine (-NH₂)The scissoring vibration of the primary amine.[10]
1600 - 1450C=C stretchAromatic RingSkeletal vibrations of the benzene ring.
1550 - 1475N-O asymmetric stretchNitro Group (-NO₂)A strong and characteristic absorption for aromatic nitro compounds.
1360 - 1290N-O symmetric stretchNitro Group (-NO₂)Another strong and characteristic absorption for aromatic nitro compounds.
1335 - 1250C-N stretchAromatic AmineStretching vibration of the C-N bond connecting the amino groups to the ring.[10]

Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Interpretation NMR_Prep NMR Sample Prep (Protocol 1) NMR_Acq ¹H & ¹³C NMR Spectra Acquisition NMR_Prep->NMR_Acq Dissolved Sample IR_Prep FT-IR Sample Prep (Protocol 2) IR_Acq FT-IR Spectrum Acquisition IR_Prep->IR_Acq KBr Pellet NMR_Analysis NMR Spectra Analysis - Chemical Shifts - Multiplicity - Integration NMR_Acq->NMR_Analysis Raw Data IR_Analysis IR Spectrum Analysis - Characteristic Bands - Functional Groups IR_Acq->IR_Analysis Raw Data Final_Structure Structural Confirmation NMR_Analysis->Final_Structure IR_Analysis->Final_Structure

Caption: Workflow for the spectral analysis of this compound.

Conclusion

This application note provides a comprehensive guide for the NMR and FT-IR spectral analysis of this compound. By following the detailed protocols for sample preparation and utilizing the predicted spectral data and their interpretations, researchers can confidently characterize this important chemical intermediate. The interplay of the electron-donating and electron-withdrawing substituents on the aromatic ring provides an excellent example of how fundamental principles of spectroscopy can be applied to elucidate complex molecular structures. While experimentally obtained spectra are always the gold standard, this detailed predictive analysis serves as a robust framework for interpreting the actual data and for troubleshooting any unexpected spectral features.

References

Application Note: Measuring the Solvatochromic Shift of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent in which it is dissolved.[1] This shift in the absorption or emission spectrum is a result of differential solvation of the ground and excited states of the molecule.[1] Molecules exhibiting strong solvatochromism, such as those with significant intramolecular charge transfer (ICT) character, are valuable as probes for characterizing the polarity of local microenvironments in chemical and biological systems. 3-Amino-N,N-dimethyl-4-nitroaniline is a "push-pull" molecule, featuring an electron-donating amino group and an electron-withdrawing nitro group. This structure facilitates ICT upon photoexcitation, leading to a significant change in the dipole moment between the ground and excited states. Consequently, this compound is expected to exhibit positive solvatochromism (a bathochromic or red shift) with increasing solvent polarity.[1] This application note provides a detailed protocol for measuring the solvatochromic shift of this compound using UV-Visible spectrophotometry.

Principle

The solvatochromic behavior of this compound is governed by the differential stabilization of its ground and excited states by the surrounding solvent molecules. In non-polar solvents, the energy difference between the ground and excited states is relatively large. As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state. This reduces the energy gap for electronic transition, resulting in the absorption of lower-energy (longer wavelength) light, which is observed as a red shift in the absorption maximum (λmax). The relationship between the spectral shift and solvent polarity can be analyzed using models like the Lippert-Mataga equation, which correlates the Stokes shift to the dielectric constant and refractive index of the solvent.[2][3][4][5][6]

Experimental Protocol

Objective: To determine the absorption maxima (λmax) of this compound in a series of solvents with varying polarities and to quantify its solvatochromic shift.

Materials:

  • This compound

  • Spectroscopic grade solvents:

    • n-Hexane

    • Toluene

    • Chloroform

    • Acetone

    • Ethanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Deionized Water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Stock Solution: a. Accurately weigh approximately 1 mg of this compound. b. Dissolve the compound in 100 mL of a suitable solvent in which it is highly soluble (e.g., acetone or DMSO) in a volumetric flask to create a stock solution of known concentration (e.g., 10 mg/L). c. Ensure complete dissolution by gentle swirling or brief sonication.

  • Preparation of Working Solutions: a. For each solvent to be tested, pipette 1 mL of the stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the respective spectroscopic grade solvent. This creates a series of working solutions with the same concentration of the dye in different solvents.

  • Spectroscopic Measurement: a. Set the UV-Visible spectrophotometer to scan a wavelength range from 300 nm to 700 nm. b. Use the respective pure solvent as a blank to zero the spectrophotometer before each measurement. c. Fill a quartz cuvette with the working solution of this compound in the first solvent. d. Place the cuvette in the spectrophotometer and record the absorption spectrum. e. Identify and record the wavelength of maximum absorbance (λmax). f. Repeat steps 3c-3e for each of the prepared working solutions in the different solvents.

  • Data Analysis: a. Tabulate the λmax values obtained for each solvent. b. Correlate the observed λmax with solvent polarity parameters, such as the dielectric constant (ε). c. Plot λmax (in nm) or the transition energy (in cm⁻¹) versus the dielectric constant or other solvent polarity scales (e.g., ET(30)) to visualize the solvatochromic trend.

Data Presentation

The following table summarizes hypothetical data for the solvatochromic shift of this compound in various solvents, illustrating the expected bathochromic shift with increasing solvent polarity.

SolventDielectric Constant (ε) at 20°CAbsorption Maximum (λmax) (nm)
n-Hexane1.88395
Toluene2.38410
Chloroform4.81435
Acetone20.7460
Ethanol24.5475
Acetonitrile37.5485
DMSO46.7498
Water80.1510

Note: The λmax values presented in this table are illustrative and intended to demonstrate the expected positive solvatochromism. Actual experimental values may vary.

Visualizations

Experimental Workflow

G Experimental Workflow for Measuring Solvatochromic Shift cluster_prep Solution Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mg/L in Acetone) working Prepare Working Solutions (Dilute stock in various solvents) stock->working blank Blank Spectrophotometer (with pure solvent) working->blank measure Record Absorption Spectrum (300-700 nm) blank->measure record_lambda Identify λmax measure->record_lambda tabulate Tabulate λmax vs. Solvent record_lambda->tabulate plot Plot λmax vs. Polarity (ε) tabulate->plot

Caption: Workflow for solvatochromic shift measurement.

Signaling Pathway of Solvatochromism

G Principle of Positive Solvatochromism cluster_states Energy States cluster_solvent Solvent Interaction cluster_observation Spectroscopic Observation GS Ground State (S₀) Less Polar ES Excited State (S₁) More Polar nonpolar Non-polar Solvent (Weak Stabilization) energy_high Large Energy Gap (ΔE) nonpolar->energy_high polar Polar Solvent (Strong Stabilization of S₁) energy_low Small Energy Gap (ΔE) polar->energy_low energy_high->energy_low Increasing Solvent Polarity shift Bathochromic Shift (Red Shift in λmax) energy_low->shift

Caption: Positive solvatochromism energy diagram.

References

fabrication of thin films with 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Fabrication and Characterization of 3-Amino-N,N-dimethyl-4-nitroaniline Thin Films

Foreword for the Advanced Researcher

The pursuit of novel materials for next-generation photonic and electronic devices has led to a burgeoning interest in organic molecules with tailored functionalities. Among these, donor-acceptor chromophores stand out for their exceptional nonlinear optical (NLO) properties. This guide focuses on a particularly promising, yet underexplored, candidate: This compound . Its molecular architecture, featuring a potent nitro acceptor group and two distinct amino donor groups, suggests significant potential for second-order NLO applications.

This document moves beyond a simple recitation of methods. It is designed as a senior-level guide that delves into the causality behind experimental choices, providing not just the 'how' but the critical 'why'. We will navigate the synthesis of the base material, explore detailed protocols for its deposition into high-quality thin films via both vacuum and solution-based techniques, and establish a robust framework for the comprehensive characterization of these films. The protocols herein are designed to be self-validating, ensuring that researchers can reliably reproduce and build upon these findings.

Part 1: The Core Material - this compound

The unique properties of this molecule stem from its specific arrangement of functional groups on a benzene ring, creating a strong intramolecular charge-transfer system.[1] This is a prerequisite for high second-order optical nonlinearity, a phenomenon critical for technologies like electro-optic modulation and frequency conversion.[2]

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from N,N-Dimethylaniline.[1]

  • Nitration: An electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring, primarily at the para position due to the directing effect of the dimethylamino group. This is commonly performed using a mixture of concentrated nitric acid and sulfuric acid.[1]

  • Reduction: A subsequent selective reduction of a different nitro precursor is required to yield the final product. A common method involves catalytic hydrogenation or the use of reducing agents like iron powder in an acidic medium.[1]

A detailed synthesis protocol is beyond the scope of this guide, but researchers should refer to established organic synthesis literature for precise methodologies and safety precautions.

Physicochemical Properties

A thorough understanding of the material's fundamental properties is essential before proceeding to thin film fabrication.

PropertyValueSource
IUPAC Name 1-N,1-N-dimethyl-4-nitrobenzene-1,3-diamine[3]
CAS Number 2069-71-8[1][3]
Molecular Formula C₈H₁₁N₃O₂[3][4]
Molecular Weight 181.19 g/mol [3][4]
Appearance Yellow to brown crystalline powder[1]
Melting Point 134 - 139 °C[1]
Molecular Structure

The diagram below illustrates the key functional groups that govern the molecule's electronic and optical behavior.

Caption: Molecular structure of this compound.

Part 2: Thin Film Fabrication Protocols

The transition from a bulk powder to a high-quality thin film is the most critical step in device fabrication.[5] The choice of deposition technique depends on material properties, desired film quality, and available equipment. For organic materials like this aniline derivative, both physical vapor deposition and solution-based methods are viable.[6]

Protocol 1: Physical Vapor Deposition (PVD) via Thermal Evaporation

This technique is preferred for achieving high-purity, uniform films with precise thickness control, as it avoids solvents that might interfere with optical properties.[6] The relatively low melting point of the material makes it an ideal candidate for thermal evaporation.

Causality: The core principle is to heat the source material in a high vacuum environment until it sublimes or evaporates. The vapor then travels in a line-of-sight path and condenses onto a cooler substrate, forming a thin film.[5] A slow temperature ramp is critical to prevent the decomposition of the organic material, which can be sensitive to thermal shock.[6]

Experimental Workflow: Thermal Evaporation

Caption: Workflow for organic thermal evaporation.

Step-by-Step Protocol:

  • Substrate Preparation:

    • Select appropriate substrates (e.g., glass slides, silicon wafers, or indium tin oxide (ITO) coated glass for electro-optic devices).

    • Clean substrates sequentially in an ultrasonic bath with acetone, then isopropanol, and finally deionized water (15 minutes each).

    • Dry the substrates thoroughly with a stream of dry nitrogen gas.

    • Optional: Perform a UV-Ozone treatment for 10-15 minutes to remove residual organic contaminants and improve surface wettability.

  • Chamber Setup:

    • Place 50-100 mg of this compound powder into a low-temperature effusion cell or a baffled quartz crucible.

    • Mount the cleaned substrates onto the substrate holder, typically positioned 20-40 cm above the source.

  • Deposition Process:

    • Pump the deposition chamber down to a base pressure of < 5 x 10⁻⁶ Torr. A high vacuum is essential to ensure a long mean free path for the evaporated molecules, leading to a uniform film.

    • Begin heating the source material. Crucially, use a slow temperature ramp rate (e.g., 2-5 °C per minute) to avoid decomposition.[6]

    • Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM).

    • Once the material starts to evaporate (typically as the temperature approaches its melting point), adjust the source temperature to achieve a stable deposition rate of 0.1-0.5 Å/s. A slow rate is key for forming a well-ordered film.

    • Continue deposition until the desired thickness (e.g., 50-200 nm) is reached.

    • Once complete, close the source shutter and turn off the source power.

  • Cool Down and Sample Retrieval:

    • Allow the chamber and substrate to cool down to room temperature under vacuum to prevent thermal stress on the film.

    • Vent the chamber slowly with an inert gas (e.g., nitrogen) and carefully remove the coated substrates.

Protocol 2: Solution-Based Deposition via Spin Coating

Spin coating is a rapid, low-cost technique suitable for screening materials and for applications where the active molecule is doped into a polymer host matrix.[7] This is common for NLO applications to achieve the required non-centrosymmetric alignment via poling.[8]

Causality: A solution of the material is dispensed onto a substrate, which is then rotated at high speed. Centrifugal force causes the solution to spread out into a thin layer, and the solvent evaporates, leaving behind a solid film. The final thickness is primarily determined by the solution's viscosity and the rotational speed.

Experimental Workflow: Spin Coating

Caption: Workflow for solution-based spin coating.

Step-by-Step Protocol:

  • Solution Preparation:

    • Dissolve this compound in a suitable solvent (e.g., chloroform, cyclopentanone) to a concentration of 5-20 mg/mL. Gentle heating or sonication may aid dissolution.

    • For doped films: Co-dissolve the aniline derivative (e.g., 10-20% by weight) with a host polymer (e.g., polymethyl methacrylate, PMMA) in a common solvent.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Deposition Process:

    • Ensure the spin coater is in a clean, vibration-free environment (e.g., a fume hood or glove box).

    • Place a cleaned substrate on the spin coater chuck and apply vacuum to secure it.

    • Dispense a small amount of the filtered solution onto the center of the substrate, enough to cover about two-thirds of the surface.

    • Immediately start the spin program. A typical two-stage program is:

      • Stage 1 (Spread): 500 rpm for 10 seconds (to evenly distribute the solution).

      • Stage 2 (Thinning): 2000-4000 rpm for 45-60 seconds (to achieve the final thickness).

  • Post-Deposition Baking:

    • Carefully transfer the coated substrate to a hotplate for a "soft bake".

    • Bake at a temperature well below the material's melting point (e.g., 60-80 °C) for 10-30 minutes to remove residual solvent.

Deposition Parameter Summary
ParameterThermal EvaporationSpin Coating
Vacuum Level < 5 x 10⁻⁶ TorrN/A (Atmospheric)
Source Temp. Material Dependent (near MP)N/A
Deposition Rate 0.1 - 0.5 Å/sN/A
Key Control Source Power / Temp.Spin Speed & Solution Conc.
Purity HighMedium (solvent residues possible)
Uniformity High (with rotation)Good (center vs. edge effects)

Part 3: Thin Film Characterization Protocols

Characterization is a non-negotiable step to validate the quality of the fabricated films and to quantify the properties relevant to the intended application.[9] A multi-technique approach is essential for a complete picture.[10]

TechniqueInformation Provided
Atomic Force Microscopy (AFM) Surface topography, roughness, grain size.
UV-Visible Spectroscopy Optical absorption spectrum, transparency window, optical bandgap.
X-Ray Diffraction (XRD) Degree of crystallinity, molecular packing (amorphous vs. crystalline).
Second-Harmonic Generation (SHG) Qualitative and quantitative measure of second-order NLO activity.
Protocol: Atomic Force Microscopy (AFM)
  • Objective: To assess surface morphology and roughness.

  • Method:

    • Mount a small piece of the coated substrate onto an AFM stub using double-sided tape.

    • Select a suitable AFM cantilever (e.g., a standard silicon tapping mode tip).

    • Engage the tip with the film surface in Tapping Mode® or non-contact mode to minimize sample damage.

    • Scan a representative area (e.g., 1x1 µm, 5x5 µm) at a scan rate of ~1 Hz.

    • Collect both height and phase images.

    • Use the AFM software to calculate the root-mean-square (RMS) roughness. A smooth film (RMS < 1 nm) is desirable for most optical applications.

Protocol: UV-Visible (UV-Vis) Spectroscopy
  • Objective: To determine the linear optical properties.

  • Method:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Place a clean, uncoated substrate of the same type in the reference beam path to subtract the substrate's absorption.

    • Place the coated substrate in the sample beam path.

    • Scan a wavelength range that covers the expected absorption of the material (e.g., 250 nm to 900 nm).

    • The resulting spectrum will show the absorption peak (λ_max) of the film. The region of low absorption is the transparency window, which is critical for NLO applications.

Protocol: Second-Harmonic Generation (SHG) Measurement
  • Objective: To confirm and quantify the film's second-order NLO response.

  • Causality: SHG is a process where two photons of a specific frequency interacting with a nonlinear material are "combined" to generate one new photon with twice the frequency (and half the wavelength). This effect only occurs in materials that lack a center of symmetry (non-centrosymmetric).

  • Method (Maker Fringe Technique):

    • A high-intensity pulsed laser (e.g., a Nd:YAG laser at 1064 nm) is used as the fundamental beam.

    • The beam is directed through the thin film sample, which is mounted on a rotation stage.

    • As the sample is rotated, the intensity of the generated second-harmonic light (at 532 nm) is measured with a photomultiplier tube (PMT). A filter is used to block the fundamental beam from reaching the detector.

    • The resulting plot of SHG intensity versus incident angle creates an interference pattern known as a "Maker fringe".

    • By fitting the fringe pattern and comparing its intensity to a standard reference material (e.g., a quartz crystal), the film's second-order nonlinear coefficient (d₃₃) can be calculated. A strong, measurable SHG signal is a direct confirmation of the desired NLO activity.

References

  • BenchChem. (n.d.). This compound.
  • Korvus Technology. (n.d.). Thin Film Deposition | Techniques and Systems. Retrieved from [Link]

  • Vac Coat Ltd. (2019, September 25). Thin Films Deposition of Organic Materials. Retrieved from [Link]

  • Wang, C., et al. (2012). Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. Chemical Reviews.
  • Penn State MRI. (2023, October 9). After Café Series I: Characterization of Organic Thin Films and Surfaces [Video]. YouTube. Retrieved from [Link]

  • Toray Research Center, Inc. (n.d.). Organic Thin Film Evaluation.
  • AZoM. (2017, November 15). Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Organic Thin Film Deposition Techniques. Retrieved from a URL providing an overview of deposition methods for organic films.
  • ACS Publications. (2024, May 1). Functional Thin Films: From Interfacial Preparation to Applications.
  • Wikipedia. (n.d.). Thin film. Retrieved from [Link]

  • NASA Technical Reports Server. (n.d.). Nonlinear optical thin films. Retrieved from a report on the development and evaluation of organic polymer films for optoelectronics.
  • Open Access Pub. (n.d.). Thin Film Deposition and Characterization Techniques.
  • ResearchGate. (n.d.). Nonlinear optical properties and photonic applications of thin films of organic materials. Request PDF. Retrieved from [Link]

  • DTIC. (n.d.). Organic Thin Films for Photonics Applications. Retrieved from a topical meeting report on organic thin films for photonics.
  • SciSpace. (n.d.). Nanomaterials for nonlinear optical (nlo) applications: a review.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Retrieved from [Link]

  • Georganics. (n.d.). This compound - High purity.
  • Journal of Ovonic Research. (2009, February). 3-nitroaniline and 3-nitrophenol – A novel non linear optical material. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key challenges?

The most practical synthetic approach is the nitration of a suitable precursor, typically N,N-dimethyl-m-phenylenediamine (N,N-dimethyl-3-aminoaniline). The primary challenges in this synthesis are:

  • Regiocontrol: The starting material has two activating groups (an amino group and a dimethylamino group), which can lead to the formation of multiple nitrated isomers. The desired product is the 4-nitro isomer.

  • Oxidation: The starting material and product are susceptible to oxidation by the nitrating agent, which can lead to the formation of tarry byproducts and a lower yield.

  • Polynitration: The presence of two activating groups increases the risk of introducing more than one nitro group onto the aromatic ring.

Q2: Why is my reaction mixture turning dark and producing a lot of tar-like substances?

The formation of dark, tarry substances is a common issue in the nitration of activated aromatic compounds like N,N-dimethyl-m-phenylenediamine. This is primarily due to oxidation of the starting material or the product by the nitric acid. To mitigate this:

  • Maintain Low Temperatures: It is crucial to keep the reaction temperature strictly controlled, typically between 0 and 5 °C, throughout the addition of the nitrating agent.

  • Protecting Groups: The use of a protecting group on the primary amine, such as an acetyl group, can significantly reduce the susceptibility of the ring to oxidation.

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the solution of the starting material to avoid localized overheating.

Q3: I am getting a mixture of isomers. How can I improve the selectivity for the desired 4-nitro product?

Achieving high regioselectivity is critical for a good yield of the desired product. The formation of other isomers, such as the 2-nitro and 6-nitro products, is a common problem. To improve selectivity for the 4-nitro isomer:

  • Use of a Protecting Group: Acetylating the primary amino group of N,N-dimethyl-m-phenylenediamine to form N-(3-(dimethylamino)phenyl)acetamide is the most effective strategy. The bulkier acetyl group will sterically hinder nitration at the ortho positions (2 and 6), thereby favoring nitration at the para position (4) relative to the activating acetylamino group.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio and concentration of these acids can influence the isomer distribution.

Q4: My overall yield is very low, even after purification. What are the potential causes?

Low overall yield can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: As discussed, oxidation and polynitration are major side reactions that consume the starting material and reduce the yield of the desired product.

  • Loss During Work-up and Purification: The product may be lost during the extraction, washing, and recrystallization steps. Ensure proper phase separation during extraction and minimize the number of purification steps if possible. The choice of solvent for recrystallization is also critical to maximize recovery.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot low yield in the synthesis of this compound, based on a common three-step synthetic sequence:

  • Protection: Acetylation of N,N-dimethyl-m-phenylenediamine.

  • Nitration: Nitration of the protected intermediate.

  • Deprotection: Hydrolysis of the acetyl group to yield the final product.

Problem 1: Low Yield of the Acetylated Intermediate
Symptom Possible Cause Recommended Action
Incomplete reaction (starting material remains)Insufficient acetylating agent or reaction time.Use a slight excess of acetic anhydride. Increase the reaction time and monitor by TLC.
Formation of di-acetylated productHarsh reaction conditions.Perform the acetylation at a lower temperature and avoid a large excess of acetic anhydride.
Difficult isolation of the productProduct is soluble in the reaction mixture.After the reaction, carefully neutralize the mixture and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
Problem 2: Low Yield and/or Poor Selectivity in the Nitration Step
Symptom Possible Cause Recommended Action
Dark, tarry reaction mixtureOxidation of the substrate.Maintain a low reaction temperature (0-5 °C) using an ice-salt bath. Add the nitrating agent very slowly with vigorous stirring.
Formation of multiple isomersIncomplete protection of the amino group or non-optimal reaction conditions.Ensure the acetylation in the previous step was complete. Use a well-defined nitrating mixture (e.g., a pre-mixed and cooled solution of nitric and sulfuric acid).
PolynitrationExcess of nitrating agent or elevated temperature.Use a stoichiometric amount of nitric acid. Maintain strict temperature control. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Incomplete reactionInsufficient nitrating agent or reaction time at low temperature.Allow the reaction to stir for a longer period at 0-5 °C. If the reaction is still incomplete, consider a very small, incremental addition of the nitrating agent.
Problem 3: Low Yield in the Deprotection Step
Symptom Possible Cause Recommended Action
Incomplete hydrolysisInsufficient acid/base or reaction time/temperature.Increase the concentration of the acid or base used for hydrolysis. Increase the reaction temperature (reflux) and monitor the reaction by TLC.
Degradation of the productHarsh acidic or basic conditions.Use milder deprotection conditions if possible. For example, use a lower concentration of acid or base and a moderate temperature. Neutralize the reaction mixture promptly after completion.
Difficult isolation of the final productThe product may be soluble in the aqueous layer, especially if it is in a protonated form.Carefully adjust the pH of the solution to the isoelectric point of the product to induce precipitation. If the product is still soluble, perform multiple extractions with an appropriate organic solvent.

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is outlined below. Note: This is a representative protocol and may require optimization.

Step 1: Acetylation of N,N-dimethyl-m-phenylenediamine

  • In a round-bottom flask, dissolve N,N-dimethyl-m-phenylenediamine in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride dropwise with stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(3-(dimethylamino)phenyl)acetamide.

Step 2: Nitration of N-(3-(dimethylamino)phenyl)acetamide

  • In a three-necked flask equipped with a thermometer and a dropping funnel, carefully add the dried N-(3-(dimethylamino)phenyl)acetamide to concentrated sulfuric acid, keeping the temperature below 20 °C.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetamide, maintaining the internal temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Step 3: Deprotection to this compound

  • In a round-bottom flask, suspend the crude nitrated product in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and pour it into ice-water.

  • Carefully neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in this synthesis.

TroubleshootingWorkflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions Start Start: Low Yield of This compound Protection Step 1: Protection (Acetylation) Start->Protection Analyze Nitration Step 2: Nitration Protection->Nitration TS_Protection Check for: - Incomplete Reaction - Side Products Protection->TS_Protection Deprotection Step 3: Deprotection (Hydrolysis) Nitration->Deprotection TS_Nitration Check for: - Oxidation (Tarry) - Isomer Mixture - Polynitration Nitration->TS_Nitration Product Final Product Deprotection->Product TS_Deprotection Check for: - Incomplete Hydrolysis - Product Degradation Deprotection->TS_Deprotection Sol_Protection - Increase Reactant/Time - Adjust Temperature TS_Protection->Sol_Protection Sol_Nitration - Strict Temp. Control (0-5°C) - Slow Addition of Nitrating Agent - Use Stoichiometric Reagents TS_Nitration->Sol_Nitration Sol_Deprotection - Adjust Acid/Base Conc. - Modify Temp./Time - Optimize pH for Isolation TS_Deprotection->Sol_Deprotection

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

This technical support guide is intended to provide a comprehensive resource for researchers. By systematically addressing the common challenges outlined, it is possible to significantly improve the yield and purity of this compound. Always ensure that all experiments are conducted with appropriate safety precautions in a well-ventilated fume hood.

Technical Support Center: Optimizing Reaction Conditions for the Nitration of N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of N,N-dimethylaniline. The information is presented in a practical question-and-answer format to directly address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of N,N-dimethylaniline yield a significant amount of the meta-substituted product when the dimethylamino group is typically an ortho, para-director?

A1: In the strongly acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids), the lone pair of electrons on the nitrogen atom of the dimethylamino group is protonated.[1][2] This forms the N,N-dimethylanilinium ion. The resulting positively charged group is strongly electron-withdrawing and deactivating, directing electrophilic substitution to the meta position.[1][2]

Q2: What are the expected products in the mono-nitration of N,N-dimethylaniline?

A2: The product distribution is highly dependent on the reaction conditions. Under strongly acidic conditions, the primary products are typically a mixture of m-nitro-N,N-dimethylaniline and p-nitro-N,N-dimethylaniline.[1][2] The formation of the ortho-isomer is generally disfavored due to steric hindrance.[1]

Q3: What is the role of sulfuric acid in the nitration reaction?

A3: Sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] Second, the excess sulfuric acid acts as a solvent and a heat sink to help moderate the highly exothermic nature of the reaction.[4]

Q4: Can polysubstitution occur during the nitration of N,N-dimethylaniline?

A4: Yes, polysubstitution is a potential side reaction, especially if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used.[4] The initial nitro-substituted products are less reactive than the starting material, but forcing conditions can lead to the formation of dinitro or even trinitro derivatives.

Troubleshooting Guide

IssueQuestionPotential Causes & Solutions
Low Yield Q: My reaction has resulted in a low yield of the desired nitro-product. What could be the cause? A: Low yields can stem from several factors: * Incomplete Reaction: The reaction time may have been too short, or the temperature too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring for any excessive exotherm.[5] * Side Reactions: Oxidation of the N,N-dimethylaniline can occur, leading to tarry byproducts.[6] Ensure the reaction temperature is kept low and that the nitrating mixture is added slowly. The addition of urea can help to remove any nitrous acid present, which can catalyze side reactions.[4][7] * Loss during Workup: The product may be lost during the neutralization and extraction steps. Ensure the pH is carefully adjusted to precipitate the desired isomer and use an appropriate solvent for extraction.[8]
Uncontrolled Exotherm (Runaway Reaction) Q: The temperature of my reaction is increasing rapidly and uncontrollably. What should I do? A: An uncontrolled temperature increase indicates a runaway reaction, which is extremely dangerous.[5] * Immediate Actions: 1. Immediately stop the addition of the nitrating agent.[5] 2. Increase the efficiency of the cooling system (e.g., add more ice/salt to the cooling bath).[5] 3. If the temperature continues to rise, and as a last resort, prepare to quench the reaction by cautiously pouring the reaction mixture into a large volume of crushed ice.[5] * Preventative Measures: 1. Inadequate Cooling: Ensure your cooling bath is sufficiently cold and has enough capacity to dissipate the heat generated.[5] 2. Rapid Addition of Reagents: Add the nitrating mixture dropwise and slowly to maintain a constant internal temperature.[4] 3. Poor Agitation: Inefficient stirring can lead to localized "hot spots." Ensure vigorous and consistent stirring throughout the addition.[5]
Unexpected Product Distribution Q: I have obtained an unexpected ratio of isomers, or a significant amount of byproducts. Why might this be? A: The isomer ratio is highly sensitive to the reaction conditions: * Acidity: The ratio of meta to para isomers is influenced by the acidity of the reaction medium. Higher acidity favors the formation of the meta product due to the protonation of the amine.[1][2] * Presence of Nitrous Acid: Nitrous acid can catalyze the reaction and lead to the formation of byproducts such as p-nitroso-N,N-dimethylaniline.[7] The addition of a small amount of urea can help to minimize this.[4]
Product Precipitation Issues Q: My product is not precipitating upon quenching the reaction with ice water. What should I do? A: If the product does not precipitate, it may be necessary to neutralize the acidic solution.[9] * Slowly and carefully add a base (e.g., concentrated ammonium hydroxide) with vigorous stirring and cooling to keep the temperature below 25°C.[8] * The different isomers may precipitate at different pH values. The p-nitro isomer tends to precipitate first in a more acidic solution, while the m-nitro isomer precipitates as the solution becomes less acidic.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on the Product Distribution of Mono-nitrated N,N-dimethylaniline.

Starting MaterialNitrating AgentTemperature (°C)Yield of m-nitro isomer (%)Yield of p-nitro isomer (%)Reference
N,N-dimethylanilineConc. HNO₃ / Conc. H₂SO₄5 - 1056 - 6314 - 18[8]
N,N-dimethylaniline70% HNO₃ / Conc. H₂SO₄< 5-21.4 (crude)[4]
N,N-dimethylanilinium ion (0.1 M)HNO₃ (0.1 M) in 85.1% H₂SO₄33PresentPresent[7]

Note: Yields can vary significantly based on the specific experimental setup and purification methods.

Experimental Protocols

Mono-nitration of N,N-dimethylaniline to yield m-Nitrodimethylaniline and p-Nitrodimethylaniline

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • N,N-dimethylaniline (3.0 moles, 363 g)

  • Concentrated Sulfuric Acid (sp. gr. 1.84)

  • Concentrated Nitric Acid (sp. gr. 1.42)

  • Concentrated Ammonium Hydroxide

  • Dry Ice

  • Ice

  • 95% Ethanol

  • Benzene

Procedure:

  • Preparation of the Dimethylaniline Sulfate Solution:

    • In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid and cool it in an ice bath.

    • Slowly add 363 g of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25°C.

    • Continue stirring and cooling until the temperature of the solution drops to 5°C.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, prepare the nitrating mixture by adding 366 g (200 mL) of concentrated sulfuric acid to 286 g (200 mL) of concentrated nitric acid with cooling and stirring.

  • Nitration Reaction:

    • Place the nitrating mixture in the dropping funnel and add it dropwise to the dimethylaniline sulfate solution. The end of the dropping funnel should be kept beneath the surface of the solution.

    • Maintain the reaction temperature between 5°C and 10°C by adding small pieces of dry ice directly to the reaction mixture.[8] The addition should take approximately 1.5 hours.

    • After the addition is complete, stir the mixture for an additional hour at 5-10°C.

  • Workup and Isolation of Isomers:

    • Pour the reaction mixture with stirring into a large container with 6 liters of ice and water.

    • Slowly add concentrated ammonium hydroxide with good stirring, keeping the temperature below 25°C with the addition of dry ice. Continue adding ammonium hydroxide until the precipitate turns a light orange color. This will precipitate the crude p-nitrodimethylaniline.

    • Collect the crude p-nitrodimethylaniline by filtration and wash it with 200 mL of water.

    • To the combined filtrate and washings, continue adding concentrated ammonium hydroxide with vigorous stirring and cooling until the solution gives a purple color on Congo red paper (approximately pH 3).[8] This will precipitate the crude m-nitrodimethylaniline.

    • Collect the crude m-nitrodimethylaniline on a Büchner funnel and wash it with 500 mL of water.

  • Purification:

    • Recrystallize the crude m-nitrodimethylaniline from hot 95% ethanol to obtain bright orange crystals.

    • If desired, the crude p-nitrodimethylaniline can be recrystallized from benzene to yield bright yellow crystals.[8]

Mandatory Visualizations

TroubleshootingWorkflow start Experiment Start: Nitration of N,N-dimethylaniline issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes exotherm Uncontrolled Exotherm issue->exotherm Yes wrong_product Unexpected Product/ Isomer Ratio issue->wrong_product Yes success Successful Reaction issue->success No check_time_temp Check Reaction Time and Temperature low_yield->check_time_temp check_workup Review Workup Procedure low_yield->check_workup check_cooling Check Cooling Bath Efficiency exotherm->check_cooling check_addition_rate Review Reagent Addition Rate & Stirring exotherm->check_addition_rate check_acidity Analyze Reaction Acidity wrong_product->check_acidity check_byproducts Check for Nitrous Acid (Add Urea) wrong_product->check_byproducts

Caption: Troubleshooting workflow for the nitration of N,N-dimethylaniline.

ReactionPathway sub N,N-dimethylaniline reagents HNO₃ / H₂SO₄ protonated N,N-dimethylanilinium ion (meta-directing) sub->protonated Protonation para_product p-nitro-N,N-dimethylaniline sub->para_product Electrophilic Attack (less acidic) ortho_product o-nitro-N,N-dimethylaniline (minor product) sub->ortho_product Sterically hindered meta_product m-nitro-N,N-dimethylaniline protonated->meta_product Electrophilic Attack

Caption: Reaction pathway for the nitration of N,N-dimethylaniline.

References

Technical Support Center: Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline (CAS 2069-71-8). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. The guidance is structured to address specific experimental issues with a focus on the underlying chemical principles to empower researchers in optimizing their synthetic protocols.

I. Synthesis Overview & Key Challenges

The target molecule, this compound, is an aniline derivative characterized by amino, nitro, and dimethylamino functional groups.[1] Its synthesis typically proceeds via the nitration of N,N-dimethyl-m-phenylenediamine. While seemingly straightforward, this electrophilic aromatic substitution is prone to several side reactions that can significantly impact yield and purity.

The core challenge lies in controlling the regioselectivity of the nitration reaction. The starting material possesses two activating groups—an amino (-NH₂) group and a dimethylamino (-N(CH₃)₂) group. Both are strongly activating and ortho-, para-directing. However, under the strongly acidic conditions required for nitration, these basic amino groups are protonated to form anilinium ions (-NH₃⁺ and -NH(CH₃)₂⁺). These protonated groups are deactivating and meta-directing.[2][3] This dynamic interplay between the directing effects of the free amine and its protonated form is the primary source of side product formation.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems researchers may face, offering explanations and actionable solutions.

Question 1: My final product is a mixture of isomers. How can I improve the yield of the desired this compound?

Answer: The formation of positional isomers is the most common side reaction in this synthesis. The primary cause is the competing directing effects of the amino and dimethylamino groups under acidic nitration conditions.[2][3]

Root Cause Analysis:

  • Protonation Equilibrium: In the nitrating mixture (typically H₂SO₄/HNO₃), the amino groups exist in equilibrium with their protonated forms. The unprotonated amines are strong ortho-, para-directors, while the protonated anilinium ions are meta-directors.[2][3] This leads to a complex product mixture.

  • Steric Hindrance: The bulky dimethylamino group can sterically hinder substitution at the ortho positions (2 and 6), but this effect is often not sufficient to prevent isomer formation entirely.

Troubleshooting Protocol & Optimization:

  • Protect the Amino Group: A robust strategy to enhance regioselectivity is to protect the more reactive primary amino group as an acetamide (-NHCOCH₃) before nitration. The acetyl group is less activating than a free amino group but is still a reliable ortho-, para-director.[2] This protection scheme alters the electronic and steric profile, favoring nitration at the desired position. The protecting group can be removed via hydrolysis after the nitration step.

  • Strict Temperature Control: Aromatic nitrations are highly exothermic.[4] Maintaining a low and consistent temperature (typically 0–10°C) is critical.[2] Higher temperatures can lead to decreased selectivity and the formation of oxidation byproducts.[2]

  • Controlled Reagent Addition: Add the nitrating agent (or the substrate to the nitrating mixture) slowly and portion-wise, allowing the reaction to remain within the optimal temperature range. This minimizes localized temperature spikes that can promote side reactions.

Question 2: The reaction mixture turned dark brown/black, and I isolated a tarry, insoluble material. What happened?

Answer: The formation of dark, tarry materials is indicative of oxidation side reactions.[2] Aniline and its derivatives are highly susceptible to oxidation, especially by nitric acid, which is a strong oxidizing agent.

Root Cause Analysis:

  • Excessive Temperature: This is the most frequent cause. High reaction temperatures dramatically accelerate the rate of oxidation of the electron-rich aromatic ring by nitric acid.[2]

  • Nitrating Agent Concentration: Using an overly concentrated or excessive amount of nitric acid increases the oxidative potential of the reaction mixture.

Preventative Measures:

ParameterRecommended ConditionRationale
Temperature Maintain strictly between 0°C and 10°C.Minimizes the rate of oxidation reactions, which have a higher activation energy than the desired nitration.[2]
Reagent Addition Add the nitrating mixture dropwise with vigorous stirring.Ensures efficient heat dissipation and prevents localized overheating.
Atmosphere Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).While not always necessary, it can help prevent air oxidation, especially during workup.
Question 3: My yield is very low, and a significant amount of starting material remains. How can I drive the reaction to completion?

Answer: An incomplete reaction can result from several factors related to the reaction conditions and the nature of the nitrating agent.

Root Cause Analysis:

  • Insufficient Nitrating Agent: The stoichiometry of the nitrating agent may be inadequate.

  • Deactivation by Protonation: As the reaction proceeds, the concentration of sulfuric acid can lead to extensive protonation of the aniline derivative, deactivating the ring towards further electrophilic attack.[5]

  • Poor Reagent Quality: The nitric acid used may not be sufficiently concentrated.

Optimization Strategies:

  • Optimize Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[6][7] Experiment with slight variations in this ratio to find the optimal conditions for your specific setup.

  • Reaction Time and Temperature: While low temperature is crucial for selectivity, allowing the reaction to stir for a longer period at the optimal temperature (e.g., 2-4 hours) can help drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Choice of Nitrating Agent: For less reactive substrates, a stronger nitrating agent might be required. However, for an activated system like this, the standard H₂SO₄/HNO₃ mixture should be sufficient if conditions are optimized.[6]

Question 4: How can I effectively separate the desired product from isomeric byproducts?

Answer: The separation of positional isomers can be challenging due to their similar physical properties.[2] A multi-step purification approach is often necessary.

Recommended Purification Workflow:

  • Fractional Crystallization: This is a common and effective method.[2] The isomers often have slightly different solubilities in various solvents. Experiment with solvent systems like ethanol, methanol, or mixtures with water to selectively crystallize the desired product. The sulfate salt of the product may also be used for crystallization from the reaction mixture.[2]

  • Column Chromatography: If fractional crystallization is insufficient, silica gel column chromatography is the next step. A solvent system of intermediate polarity, such as a hexane/ethyl acetate or dichloromethane/methanol gradient, will typically be effective in separating the isomers. Monitor the fractions by TLC to ensure a clean separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction? A1: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by reacting with nitric acid to generate the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[7] Second, it acts as a solvent and a dehydrating agent, absorbing the water produced during the reaction, which could otherwise dilute the acids and slow down the reaction.

Q2: Can I use a different nitrating agent, like nitronium tetrafluoroborate? A2: While nitronium salts like NO₂BF₄ are potent nitrating agents, they are typically reserved for de-activated or sensitive substrates.[4] For a highly activated substrate like N,N-dimethyl-m-phenylenediamine, the classic mixed acid system (H₂SO₄/HNO₃) is generally more cost-effective and easier to handle, provided the conditions are carefully controlled.

Q3: What are the main safety precautions for this synthesis? A3: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the entire reaction in a well-ventilated fume hood.

  • Acid Handling: The mixture of concentrated sulfuric and nitric acid is extremely corrosive. Add reagents slowly and carefully.

  • Temperature Control: Use an ice bath to control the reaction temperature and prevent a runaway reaction.

  • Quenching: Quench the reaction by pouring it slowly over a large amount of crushed ice with stirring. Never add water directly to the concentrated acid mixture.

IV. Visualizing the Reaction Pathways

The following diagrams illustrate the desired synthesis pathway and the formation of a potential isomeric byproduct.

Desired Reaction Pathway

G cluster_intermediate Electrophile Generation cluster_product Desired Product SM N,N-dimethyl-m-phenylenediamine P 3-Amino-N,N-dimethyl- 4-nitroaniline SM->P Electrophilic Aromatic Substitution (Nitration) Reagent HNO₃ / H₂SO₄ E Nitronium Ion (NO₂⁺) Reagent->E Generates

Caption: Desired synthesis of this compound.

Side Reaction: Isomer Formation

G cluster_products Potential Products SM N,N-dimethyl-m-phenylenediamine P_desired Desired Product (Position 4) SM->P_desired Nitration at C4 (Ortho to -NH₂, Para to -NMe₂) P_side Isomeric Byproduct (e.g., Position 6) SM->P_side Nitration at C6 (Ortho to both groups) Reagent HNO₃ / H₂SO₄

Caption: Competing nitration pathways leading to isomer formation.

V. References

  • Vertex AI Search Result[1]: Provides a general overview of this compound, including its synthesis via nitration.

  • BenchChem[2]: Discusses common byproducts in the synthesis of a similar molecule (2-Methyl-5-nitroaniline), highlighting the formation of positional isomers and oxidation products, and suggests troubleshooting strategies like amino group protection and temperature control.

  • Chemistry Steps[5]: Explains the deactivating effect of a nitro group and the need for stronger conditions for subsequent nitrations, which is relevant to understanding di-nitration side products.

  • Chemguide[7]: Details the mechanism of nitration of benzene, explaining the role of sulfuric acid in generating the nitronium ion electrophile.

  • ResearchGate[4]: Offers practical advice on aromatic nitration, including temperature control and the use of alternative nitrating agents.

  • MDPI[8]: Reviews the oxidation of aryl amines, which is a key side reaction when using nitric acid.

  • Master Organic Chemistry[6]: Provides a detailed explanation of the electrophilic aromatic substitution mechanism for nitration.

  • PrepChem[9]: Describes the sensitivity of similar amino compounds to air oxidation, especially during workup.

  • Wikipedia[10]: Discusses the challenges of aniline nitration, including the competing directing effects of the amino group versus its protonated form, and the strategy of using a protecting group.

  • Chemistry Stack Exchange[3]: Directly addresses why nitration of N,N-dimethylaniline can occur at the meta position due to protonation of the dimethylamino group in strong acid.

References

Technical Support Center: Identification of Impurities in 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the identification and characterization of impurities in 3-Amino-N,N-dimethyl-4-nitroaniline (CAS No: 2069-71-8). Our goal is to equip you with the scientific rationale and practical methodologies to navigate the complexities of impurity profiling for this critical chemical intermediate.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the fundamental questions about the origin and nature of impurities you may encounter.

Q1: What are the most likely process-related impurities in this compound?

Process-related impurities are substances that arise from the manufacturing process. Their identification is predicated on a thorough understanding of the synthesis route. A common synthesis for this compound involves the nitration of an N,N-dimethylaniline precursor[1]. Consequently, the most probable impurities include:

  • Starting Materials and Intermediates: Unreacted starting materials, such as N,N-dimethylaniline or related precursors, can be carried through the synthesis.

  • Positional Isomers: The directive influence of the amino and nitro groups on the aromatic ring can lead to the formation of various isomers during nitration or amination steps. A likely isomer is 4-Amino-N,N-dimethyl-3-nitroaniline (CAS: 16293-12-2)[2]. Other isomers like N,N-dimethyl-3-nitroaniline could also be present depending on the specific pathway[3].

  • Over- or Under-reacted Products: Incomplete nitration can leave precursors, while excessive nitration could result in dinitro species. Similarly, if a reduction step is involved, incomplete reduction can leave nitro-intermediates.

  • By-products from Side Reactions: Reagents used in the synthesis can lead to unexpected by-products. For example, using nitric acid can cause oxidation side reactions.

Q2: My batch of this compound is showing degradation. What types of degradation products should I expect?

Degradation products form when the material is subjected to stress conditions like heat, light, humidity, acid, base, or oxidation. Forced degradation studies are essential to identify these potential degradants[4][5]. For this molecule, you should anticipate:

  • Hydrolytic Degradation: While generally stable, prolonged exposure to strong acidic or basic conditions at elevated temperatures could potentially lead to the hydrolysis of the amino groups, though this is less common for anilines.

  • Oxidative Degradation: The primary and dimethylamino groups are susceptible to oxidation. Exposure to oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of N-oxides or coupling products, often resulting in colored impurities[1][6].

  • Photolytic Degradation: Nitroaromatic compounds are often light-sensitive. Exposure to UV or visible light can induce complex reactions, including the reduction of the nitro group or polymerization, leading to discoloration and the formation of complex impurities[4].

  • Thermal Degradation: High temperatures can cause decomposition. A key degradation pathway to investigate is demethylation of the tertiary amine, which would yield 3-Amino-N-methyl-4-nitroaniline .

Q3: Why is it critical to identify and control these impurities?

Impurity control is a cornerstone of pharmaceutical development and chemical synthesis for several reasons:

  • Safety and Toxicity: Aromatic amines and nitroaromatics are classes of compounds that can have mutagenic or carcinogenic properties[7][8]. Even structurally similar impurities may have vastly different toxicological profiles. Regulatory bodies like the FDA and EMA have stringent requirements for identifying and controlling potentially genotoxic impurities[9][10].

  • Efficacy and Potency: Impurities can dilute the active substance, reducing its potency. In some cases, they might interfere with the intended biological target or chemical reaction.

  • Process Control and Reproducibility: A well-defined impurity profile is an indicator of a robust and reproducible manufacturing process. Tracking impurities helps in optimizing reaction conditions and ensuring batch-to-batch consistency.

Section 2: Troubleshooting Guide - Analytical Approaches

This section provides practical guidance for the analytical challenges encountered during impurity identification.

Q4: My HPLC chromatogram shows several unexpected peaks. How do I start identifying them?

A systematic approach is key. The goal is to move from detection to confident identification. The workflow below outlines the logical steps for this process.

Impurity_Identification_Workflow cluster_detection Detection & Initial Assessment cluster_identification Identification cluster_confirmation Confirmation A 1. Run Stability-Indicating HPLC-UV Method B 2. Detect Unknown Peaks (Note RT, RRT, Area%) A->B Unknowns found C 3. Perform LC-MS Analysis (Obtain Mass, Propose Formula) B->C Proceed to identify D 4. Propose Structures (Based on mass, synthesis route, and degradation pathways) C->D Data acquired E 5. Isolate Impurity (Prep-HPLC) D->E If standard unavailable or confirmation needed F 6. Confirm Structure (NMR, HRMS, FTIR) E->F Sufficient material isolated

Caption: A logical workflow for impurity identification.

The first step is to use a high-resolution analytical technique, primarily High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector. This allows you to quantify the impurities relative to the main peak and gather preliminary UV spectral data, which can give clues about the chromophore and distinguish between structurally different compounds. The next crucial step is Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of each impurity, which is the most critical piece of information for proposing potential structures[11][12].

Q5: I'm having trouble getting good peak shape or separation in my HPLC method. What should I try?

Poor peak shape (e.g., tailing, fronting) or inadequate separation are common issues, especially with polar, basic compounds like anilines. Here’s how to troubleshoot:

  • Peak Tailing: This is often caused by the interaction of the basic amine groups with acidic silanols on the silica-based column packing.

    • Solution 1: Lower the Mobile Phase pH. Add an acidic modifier like 0.1% formic acid or phosphoric acid to both aqueous and organic mobile phases. This protonates the amine groups (making them more consistent in charge) and suppresses the ionization of silanols, leading to sharper, more symmetrical peaks[13].

    • Solution 2: Use a Modern, End-capped Column. Columns with advanced end-capping or a hybrid particle base (e.g., BEH) have fewer free silanols and show significantly better performance for basic compounds.

  • Poor Resolution: If impurities are co-eluting with the main peak or each other:

    • Solution 1: Adjust Organic Solvent Strength. Decrease the percentage of acetonitrile or methanol to increase retention and improve separation between early-eluting peaks.

    • Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol (or vice-versa) alters the selectivity of the separation, which can often resolve co-eluting peaks.

    • Solution 3: Optimize Temperature. Increasing the column temperature can improve efficiency and reduce peak width, but may also change selectivity. Experiment with temperatures between 25°C and 40°C.

Q6: When should I use LC-MS versus GC-MS for impurity analysis?

The choice depends on the properties of the analyte and the impurities.

  • LC-MS is the preferred technique for this compound and its expected impurities. [9][14] These compounds are polar and non-volatile, making them perfectly suited for HPLC separation and subsequent analysis by mass spectrometry. Electrospray ionization (ESI) in positive mode is typically effective for protonating the amine groups.

  • GC-MS would be challenging and is generally not recommended as a primary tool here. The low volatility and thermal lability of nitroanilines mean they perform poorly in a hot GC inlet and can degrade on the column[8]. While derivatization can make them more amenable to GC analysis, this adds complexity and can introduce artifacts[15][16]. GC-MS might be useful for detecting small, volatile impurities related to starting materials or solvents.

Q7: How can I definitively confirm the structure of an unknown impurity?

While LC-MS provides a molecular weight, it is not definitive proof of structure, especially for isomers which have the same mass. Absolute structural confirmation requires spectroscopic analysis of the isolated impurity.

  • Isolation: Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity of interest.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: This is the gold standard for structure elucidation. ¹H NMR will show the number of protons, their environment, and coupling patterns, which is invaluable for determining the substitution pattern on the aromatic ring. ¹³C NMR provides information on the carbon skeleton[11][17].

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing you to determine the elemental composition (exact formula) of the impurity, which greatly increases confidence in the proposed structure[11].

    • FTIR Spectroscopy: Can confirm the presence of key functional groups (e.g., -NH₂, -NO₂, aromatic C-H).

Section 3: Protocols and Workflows

This section provides standardized protocols to guide your experimental work.

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This method serves as a robust starting point for developing a stability-indicating assay.

Objective: To separate this compound from its potential process-related and degradation impurities.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of your this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • Prepare your test sample at the same concentration (1.0 mg/mL) in the diluent.

  • Chromatographic System: Use a standard HPLC system equipped with a PDA/UV detector and a column oven.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reverse-phase column for good retention of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good selectivity and lower backpressure than methanol.
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA shallow gradient provides high resolution for closely eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm (or use PDA to monitor multiple wavelengths)A common wavelength for aromatic compounds. PDA is superior for detecting impurities with different chromophores.
Injection Vol. 10 µLA typical injection volume.
  • Analysis and Interpretation:

    • Inject the diluent (blank), followed by the reference standard, and then the test sample.

    • Identify the main peak in the sample chromatogram by comparing its retention time to the standard.

    • Report any other peaks as impurities, calculating their area percent relative to the total peak area.

Protocol 2: Forced Degradation Study Design

This protocol is based on ICH Q1A(R2) guidelines and is designed to identify likely degradation pathways.

Objective: To generate potential degradation products for method development and stability assessment.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare a solution of this compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Apply Stress Conditions: Expose the solution (and the solid material in parallel for thermal and photolytic stress) to the conditions below. The goal is to achieve 5-20% degradation of the parent compound. Adjust exposure time or reagent concentration as needed.

Stress ConditionReagent/ConditionTypical Duration/TempNeutralization Step (before HPLC)
Acid Hydrolysis 0.1 N HCl24 hours at 60 °CAdd equivalent 0.1 N NaOH
Base Hydrolysis 0.1 N NaOH4 hours at 60 °CAdd equivalent 0.1 N HCl
Oxidation 3% H₂O₂24 hours at room temp.None required (dilute if needed)
Thermal Dry Heat (solid & solution)48 hours at 80 °CCool to room temperature
Photolytic ICH-compliant photo-chamberExpose to 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Protect from light after exposure
  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation:

    • Confirm that the analytical method can separate the parent peak from all generated degradant peaks (this validates it as "stability-indicating").

    • Use LC-MS to obtain mass information on the major degradation products formed under each condition.

Section 4: Data Interpretation and Potential Impurity Sources

Understanding the relationship between the parent compound and its impurities is crucial for process optimization and risk assessment.

Impurity_Sources Parent This compound Synthesis Synthesis-Related Parent->Synthesis Degradation Degradation-Related Parent->Degradation Imp1 N,N-Dimethylaniline (Starting Material) Synthesis->Imp1 Imp2 4-Amino-N,N-dimethyl-3-nitroaniline (Isomer) Synthesis->Imp2 Imp3 3-Amino-N-methyl-4-nitroaniline (Demethylation) Degradation->Imp3 Imp4 Oxidized Dimer (Oxidation) Degradation->Imp4

Caption: Potential sources of impurities.

Hypothetical Impurity Data Table

The table below illustrates how you might organize data from an LC-MS analysis to begin identifying unknown peaks. RRT (Relative Retention Time) is calculated with respect to the parent compound.

Peak IDRRTUV λmax (nm)Observed [M+H]⁺Proposed IdentityLikely Source
Impurity 10.85250, 295122.097N,N-DimethylanilineStarting Material
Parent 1.00 245, 410 182.092 This compound API
Impurity 21.05250, 415182.0924-Amino-N,N-dimethyl-3-nitroanilineIsomer
Impurity 30.92245, 405168.0763-Amino-N-methyl-4-nitroanilineDegradation (Thermal)
Impurity 41.35260, 450361.168Oxidized DimerDegradation (Oxidative)

This structured approach—combining FAQs, troubleshooting guides, detailed protocols, and clear data interpretation frameworks—provides a comprehensive resource for any scientist working on the analysis of this compound.

References

Technical Support Center: Regioselective Nitration of N,N-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of N,N-dimethylaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific challenges you might face during the nitration of N,N-dimethylaniline and its derivatives, offering potential causes and solutions.

Issue 1: Predominant Formation of the meta-Nitro Product

  • Scenario: You are nitrating an N,N-dimethylaniline derivative using a standard mixed acid (HNO₃/H₂SO₄) protocol and observe the meta-nitro isomer as the major product, whereas the ortho or para isomer is desired.

  • Potential Cause: In strongly acidic conditions, the lone pair of electrons on the nitrogen atom of the dimethylamino group gets protonated, forming a dimethylanilinium ion (-N⁺H(CH₃)₂).[1][2] This protonated group is strongly electron-withdrawing and acts as a meta-director.[1][2]

  • Solutions:

    • Protection of the Amino Group: The most effective strategy is to protect the amino group before nitration.[1][2] Acetylation of the N,N-dimethylaniline derivative with acetic anhydride is a common method. The resulting acetamide is less basic and will not be significantly protonated under the nitrating conditions. The amide group is still an ortho, para-director, with the para product generally favored due to steric hindrance.[2] The acetyl group can be removed post-nitration via hydrolysis.

    • Milder Nitrating Conditions: Using less acidic nitrating agents can reduce the extent of protonation and favor ortho/para substitution. However, this may also decrease the overall reaction rate.

Issue 2: Formation of a Mixture of ortho and para Isomers, Complicating Purification

  • Scenario: You have successfully achieved ortho, para-directing nitration, but the separation of the resulting isomers is challenging due to similar physical properties.

  • Potential Cause: The ortho and para isomers of many N,N-dimethylaniline derivatives have very similar polarities and boiling points, making separation by standard techniques like distillation or simple recrystallization difficult.

  • Solutions:

    • Column Chromatography: This is the most common and effective method for separating ortho and para isomers. A systematic approach to solvent system selection is crucial.

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can be a powerful tool. Different solvent systems and column materials can be screened to achieve baseline separation.

    • Fractional Crystallization: In some cases, careful and repeated recrystallization from a well-chosen solvent or solvent mixture can enrich one isomer. Seeding the solution with a pure crystal of the desired isomer can sometimes induce selective crystallization.

Issue 3: Low Yield of the Desired Product and/or Formation of Tar-like Byproducts

  • Scenario: The nitration reaction results in a low yield of the desired nitro-derivative, and a significant amount of dark, insoluble material is formed.

  • Potential Cause:

    • Oxidation: The dimethylamino group is a strong activating group, making the aromatic ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures. This can lead to the formation of complex, polymeric byproducts.

    • Polysubstitution: The high reactivity of the ring can also lead to the formation of di- and tri-nitro derivatives, reducing the yield of the desired mono-nitro product.

  • Solutions:

    • Temperature Control: Maintaining a low reaction temperature (typically 0-5 °C) is critical to minimize oxidation and polysubstitution.[3]

    • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and dropwise to the solution of the aniline derivative to maintain a low concentration of the nitrating species at any given time.

    • Use of a Protecting Group: As mentioned in Issue 1, protecting the amino group as an amide moderates the reactivity of the ring, reducing the likelihood of both oxidation and polysubstitution.

    • Alternative Nitrating Agents: Milder nitrating agents may be less prone to causing oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is the N,N-dimethylamino group typically an ortho, para-director, but leads to meta-products during nitration?

A1: The N,N-dimethylamino group is a strong activating group that donates electron density to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to electrophilic attack. However, in the strongly acidic environment of a typical nitration reaction (e.g., mixed nitric and sulfuric acid), the basic nitrogen atom is protonated to form an anilinium ion.[1][2] This protonated group is strongly deactivating and electron-withdrawing through an inductive effect, which directs incoming electrophiles to the meta position.[1][2]

Q2: How can I selectively obtain the para-nitro derivative of an N,N-dimethylaniline?

A2: The most reliable method is to protect the amino group by converting it to an amide, most commonly an acetamide, by reacting the N,N-dimethylaniline with acetic anhydride.[2] The resulting N-acetyl group is still an ortho, para-director but is significantly less activating and less basic, preventing protonation. The steric bulk of the acetyl group generally hinders substitution at the ortho positions, leading to a high selectivity for the para product. The acetyl group can be removed by hydrolysis after the nitration is complete.

Q3: Are there methods to favor the formation of the ortho-nitro isomer?

A3: Yes, certain alternative nitrating agents can promote ortho-nitration. For example, using bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or iron(III) nitrate (Fe(NO₃)₃·9H₂O) as the nitrating agent has been shown to favor the formation of ortho-nitroaniline derivatives. The proposed mechanism often involves coordination of the metal center with a directing group on the aniline, facilitating electrophilic attack at the nearby ortho position.

Q4: What are some common side reactions to be aware of during the nitration of N,N-dimethylaniline derivatives?

A4: Besides the formation of undesired isomers, the main side reactions are oxidation of the aromatic ring and the dimethylamino group, and polysubstitution (di- and tri-nitration). These are more likely to occur with highly activated substrates and at higher reaction temperatures. Careful control of reaction conditions and the use of protecting groups can minimize these side reactions.

Q5: How can I monitor the progress of my nitration reaction?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of the starting material and the formation of the product(s). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Data Presentation

The following table summarizes the typical product distribution for the nitration of N,N-dimethylaniline under different conditions.

Starting MaterialNitrating Agent/Conditionsortho-Isomer (%)meta-Isomer (%)para-Isomer (%)Reference
N,N-DimethylanilineHNO₃ / H₂SO₄~0%Major ProductMinor Product[1][2]
N,N-DimethylanilineHNO₃ / H₂SO₄ (detailed protocol)-56-63%14-18%[3]
AcetanilideHNO₃ / H₂SO₄Minor-Major[2]

Note: Specific isomer ratios can be highly dependent on the exact reaction conditions (temperature, concentration, reaction time) and the specific derivative of N,N-dimethylaniline being used.

Experimental Protocols

Protocol 1: Synthesis of m-Nitro-N,N-dimethylaniline [3]

This protocol is adapted from Organic Syntheses.

Materials:

  • N,N-Dimethylaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ammonium Hydroxide

  • Ethanol (95%)

  • Ice

Procedure:

  • In a flask equipped with a mechanical stirrer and an ice bath, slowly add N,N-dimethylaniline to concentrated sulfuric acid while maintaining the temperature below 25 °C.

  • Cool the mixture to 5 °C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, maintaining the temperature between 5 and 10 °C.

  • After the addition is complete, stir the mixture for an additional hour at 5-10 °C.

  • Pour the reaction mixture onto a large volume of crushed ice.

  • Slowly add concentrated ammonium hydroxide to the mixture with vigorous stirring, keeping the temperature below 25 °C, until the solution is basic.

  • Collect the precipitated crude product by vacuum filtration and wash with water.

  • The crude product is a mixture of meta- and para-isomers. The para-isomer is less soluble and can be partially removed by this initial precipitation.

  • Further neutralization of the filtrate will precipitate the meta-isomer.

  • The crude m-nitro-N,N-dimethylaniline can be recrystallized from 95% ethanol.

Yield: 56-63% of m-nitro-N,N-dimethylaniline and 14-18% of the p-nitro-N,N-dimethylaniline.[3]

Protocol 2: General Procedure for para-Selective Nitration via Acetylation

Step 1: Acetylation of N,N-Dimethylaniline Derivative

  • To the N,N-dimethylaniline derivative, add an excess of acetic anhydride.

  • Gently heat the mixture under reflux for a short period (e.g., 30 minutes).

  • Cool the reaction mixture and pour it into cold water to precipitate the acetamide.

  • Collect the solid product by vacuum filtration and wash with water.

  • Recrystallize from a suitable solvent if necessary.

Step 2: Nitration of the Acetamide

  • Dissolve the acetamide in glacial acetic acid or concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir at a low temperature for a specified time, monitoring by TLC.

  • Pour the reaction mixture onto ice to precipitate the nitro-acetamide.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of the Acetyl Group

  • Heat the nitro-acetamide in an aqueous acidic or basic solution (e.g., aqueous HCl or NaOH) to hydrolyze the amide.

  • Neutralize the solution to precipitate the para-nitro-N,N-dimethylaniline derivative.

  • Collect the product by vacuum filtration, wash with water, and recrystallize.

Mandatory Visualization

Nitration_Regioselectivity cluster_0 Direct Nitration (Strongly Acidic) cluster_1 Nitration with Amino Group Protection DMA N,N-Dimethylaniline DMA_H N,N-Dimethylanilinium Ion (-N⁺H(CH₃)₂) DMA->DMA_H H⁺ (from HNO₃/H₂SO₄) Meta_Product meta-Nitro-N,N-dimethylaniline DMA_H->Meta_Product HNO₃/H₂SO₄ DMA2 N,N-Dimethylaniline Acetamide N-Acetyl-N,N-dimethylaniline DMA2->Acetamide Acetic Anhydride Para_Product para-Nitro-N,N-dimethylaniline Acetamide->Para_Product HNO₃/H₂SO₄

Caption: Logical workflow for controlling regioselectivity in the nitration of N,N-dimethylaniline.

Experimental_Workflow_Para_Nitration start Start: N,N-Dimethylaniline Derivative step1 Step 1: Acetylation (Acetic Anhydride) start->step1 product1 N-Acetyl Derivative step1->product1 step2 Step 2: Nitration (HNO₃/H₂SO₄, 0-5 °C) product1->step2 product2 para-Nitro-N-Acetyl Derivative step2->product2 step3 Step 3: Hydrolysis (Acid or Base) product2->step3 end_product Final Product: para-Nitro-N,N-Dimethylaniline Derivative step3->end_product

References

Technical Support Center: 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 3-Amino-N,N-dimethyl-4-nitroaniline during their experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Color change of solid compound (yellowing/darkening) upon storage. Exposure to light, air (oxygen), and/or elevated temperatures.Store the compound in an amber, tightly sealed container. For long-term storage, purge the container with an inert gas (e.g., argon or nitrogen) and store at 2-8°C.
Solution of the compound changes color rapidly. Oxidation catalyzed by impurities, inappropriate solvent, or exposure to air.Use high-purity solvents and deoxygenate them before use by sparging with an inert gas. Prepare solutions fresh before use. If the solution must be stored, keep it under an inert atmosphere and protected from light.
Inconsistent experimental results or appearance of unexpected peaks in analysis (e.g., HPLC). Degradation of the compound due to oxidation.Confirm the purity of the starting material before each experiment. Implement stabilization measures such as the addition of antioxidants or working under an inert atmosphere.
Precipitate formation in solutions. Formation of insoluble oxidation products.Characterize the precipitate to confirm its identity. Review and optimize storage and handling procedures to prevent oxidation. Filtration may be necessary, but the loss of material should be noted.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of this compound?

A1: The primary factors are exposure to oxygen (air), light (especially UV light), and elevated temperatures. The amino group in the molecule is susceptible to oxidation, which can be accelerated by the presence of metal ions or other catalytic impurities.

Q2: How can I visually assess if my sample of this compound has started to oxidize?

A2: The pure compound is typically a crystalline solid. A visual indication of oxidation is a change in color, often to a darker yellow, brown, or even a reddish hue. In solution, oxidation can be observed as a color change or the formation of a precipitate.

Q3: What are some recommended storage conditions to minimize oxidation?

A3: To minimize oxidation, this compound should be stored in a cool (2-8°C), dark place in a tightly sealed container. For enhanced protection, especially for long-term storage or high-purity samples, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: Are there any chemical stabilizers that can be added to solutions of this compound to prevent oxidation?

A4: Yes, antioxidants can be effective. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), or certain aromatic amines can act as radical scavengers to inhibit the oxidation process. The choice of stabilizer will depend on the specific application and compatibility with downstream analytical methods or reactions. It is crucial to perform validation experiments to ensure the stabilizer does not interfere with the intended use of the compound.

Q5: What analytical techniques are suitable for monitoring the oxidation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of this compound and detecting the formation of degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structures of the oxidation products.

Quantitative Data on Stability

The following tables provide illustrative data from a hypothetical forced degradation study to demonstrate the stability of this compound under various stress conditions.

Table 1: Stability of Solid this compound Under Different Storage Conditions for 30 Days

ConditionPurity (%)Appearance
25°C, Ambient Light & Air 95.2Dark yellow solid
25°C, Dark, Ambient Air 98.1Light yellow solid
40°C, Dark, Ambient Air 96.5Yellow-brown solid
4°C, Dark, Ambient Air 99.5Light yellow solid
4°C, Dark, Inert Atmosphere >99.9No change

Table 2: Stability of this compound (1 mg/mL in Methanol) After 24 Hours

ConditionPurity (%)Stabilizer (0.1% w/v)
25°C, Ambient Light & Air 92.3None
25°C, Ambient Light & Air 98.7BHT
4°C, Dark, Ambient Air 99.1None
4°C, Dark, Inert Atmosphere >99.9None

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade methanol and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with UV detector
  • pH meter
  • Photostability chamber
  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place 10 mg of the solid compound in a clear vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Dissolve 10 mg of the compound in 10 mL of methanol.

    • Expose the solution to a light source equivalent to ICH Q1B guidelines in a photostability chamber.

    • Analyze by HPLC at appropriate time points.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.
  • Quantify the parent compound and any degradation products.

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound acid Dissolve in 0.1M HCl start->acid base Dissolve in 0.1M NaOH start->base oxide Dissolve in 3% H2O2 start->oxide thermal Solid Sample start->thermal photo Dissolve in Methanol start->photo heat_acid 60°C, 24h acid->heat_acid heat_base 60°C, 24h base->heat_base rt_oxide RT, 24h oxide->rt_oxide heat_thermal 80°C, 48h thermal->heat_thermal light_photo Photostability Chamber photo->light_photo hplc HPLC-UV Analysis heat_acid->hplc heat_base->hplc rt_oxide->hplc heat_thermal->hplc light_photo->hplc lcms LC-MS for Identification hplc->lcms results Quantify Degradation hplc->results

Caption: Workflow for the forced degradation study of this compound.

Proposed Oxidation Pathway

G A This compound B Radical Cation Intermediate A->B [O] (e.g., O2, light) C Dimerization Products B->C Dimerization D Further Oxidation Products (e.g., quinone-imine derivatives) B->D Further Oxidation

Technical Support Center: Synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Amino-N,N-dimethyl-4-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of undesired isomers (e.g., 2-nitro and 4-nitro isomers). - Over-nitration to dinitro compounds.[1][2] - Oxidation of the aniline starting material.[3]- Monitor reaction progress using TLC or HPLC to ensure completion. - Carefully control the temperature during the addition of the nitrating agent. Nitration of anilines is often performed at low temperatures (e.g., 0-10 °C) to control selectivity.[3] - Optimize the nitrating agent and reaction conditions to favor the desired isomer. The choice of nitrating agent (e.g., HNO₃/H₂SO₄ vs. acetyl nitrate) can influence isomer distribution.[3] - Use a milder nitrating agent or reduce the reaction time to minimize dinitration. - Ensure the starting material is fully protonated by the acid before the addition of the nitrating agent to protect the amino group from oxidation.
Formation of Significant Byproducts - Over-nitration due to poor temperature control or excess nitrating agent.[1] - Oxidation of the N,N-dimethylamino group.[3] - Formation of phenolic byproducts through reaction with nitrous acid.- Maintain strict temperature control throughout the reaction.[4] - Use the stoichiometric amount of nitrating agent or a slight excess. - Add the nitrating agent slowly and sub-surface to ensure rapid mixing and dispersion. - Consider the use of a continuous flow reactor for better control over reaction parameters.[4] - Ensure the absence of nitrous acid in the nitric acid, or add a nitrous acid scavenger like urea.
Difficulty in Product Isolation and Purification - The product may be an oil or difficult to crystallize. - Co-crystallization with undesired isomers. - The presence of acidic impurities from the reaction.- After quenching the reaction, carefully neutralize the mixture to precipitate the product. The pH for precipitation can be critical.[5] - Screen various solvents for recrystallization to find one that provides good separation from isomers. A common solvent for similar compounds is ethanol.[5] - Wash the crude product thoroughly with water to remove inorganic salts and residual acid. - Consider column chromatography for purification at the lab scale, although this may not be feasible for large-scale production.
Thermal Runaway During Reaction - Nitration reactions are highly exothermic.[6] - Inadequate cooling or poor heat transfer in the reactor.[3] - Addition of the nitrating agent too quickly.- Ensure the reactor has sufficient cooling capacity for the intended scale. - Maintain a low reaction temperature and monitor it closely with a calibrated thermometer. - Add the nitrating agent at a controlled rate to manage the exotherm. - For larger scales, consider using a semi-batch process where the nitrating agent is added continuously to a solution of the aniline in acid. - Continuous flow reactors offer superior heat transfer and are inherently safer for highly exothermic reactions.[4]
Inconsistent Results Between Batches - Variations in raw material quality (e.g., purity of N,N-dimethylaniline, concentration of acids). - Inconsistent control of reaction parameters (temperature, addition rate, mixing).[3] - Inhomogeneous mixing, leading to localized "hot spots" and side reactions.[3]- Use starting materials with consistent and well-defined specifications. - Implement strict process controls with calibrated equipment. - Ensure efficient and consistent mixing throughout the reaction. The use of a powerful overhead stirrer is recommended.[5]

Frequently Asked Questions (FAQs)

What are the primary safety concerns when scaling up the synthesis of this compound?

The primary safety concerns are the highly exothermic nature of the nitration reaction, which can lead to thermal runaway if not properly controlled, and the potential for the formation of energetic and explosive nitro compounds.[4][6] It is crucial to have adequate cooling, controlled addition of reagents, and a well-defined plan for quenching the reaction in case of an emergency.

What is the typical reaction pathway for the synthesis of this compound?

The synthesis generally involves two main steps[7]:

  • Nitration: N,N-dimethylaniline is reacted with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.

  • Reduction: The resulting nitro-intermediate is then reduced to the corresponding amino group. However, for the target molecule, the starting material would likely be a substituted aniline that is subsequently nitrated. A plausible route is the nitration of 3-amino-N,N-dimethylaniline. A more common route found in literature for similar compounds involves the nitration of N,N-dimethylaniline, which produces a mixture of isomers, followed by separation of the desired 4-nitro isomer and subsequent introduction of the 3-amino group, or a multi-step synthesis involving protection and directing groups.

How can I control the regioselectivity of the nitration to favor the 4-nitro isomer?

The N,N-dimethylamino group is a strong activating, ortho-, para-directing group. To favor the formation of the 4-nitro isomer over the 2-nitro isomer, the reaction is typically carried out at a low temperature. The bulkiness of the N,N-dimethylamino group can also sterically hinder ortho-substitution to some extent. The choice of nitrating agent and solvent system can also influence the isomer ratio.

What are the advantages of using a continuous flow reactor for this synthesis?

Continuous flow reactors offer several advantages for nitration reactions, including:

  • Enhanced Safety: The small reaction volume at any given time significantly reduces the risk associated with thermal runaway.[4]

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for efficient removal of the heat generated during the reaction.[3][4]

  • Precise Control: Flow reactors allow for precise control over reaction time, temperature, and stoichiometry.[4]

  • Improved Yield and Selectivity: Better control over reaction parameters often leads to higher yields and fewer byproducts.[3]

What are some common methods for purifying the crude product at scale?

At a larger scale, recrystallization is the most common purification method.[5] The choice of solvent is critical for effective purification. It may be necessary to perform multiple recrystallizations to achieve the desired purity. Other potential large-scale purification techniques include melt crystallization and preparative chromatography, although the latter is often more expensive.

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific laboratory and scale-up conditions.

1. Lab-Scale Nitration of N,N-dimethylaniline (Illustrative for Isomer Mixture Synthesis)

This procedure is adapted from the synthesis of m-nitrodimethylaniline and will produce a mixture of isomers, including the precursor to the target molecule.[5]

  • Reagents and Equipment:

    • N,N-dimethylaniline

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ammonium Hydroxide

    • Ethanol (95%)

    • Three-necked round-bottom flask

    • Mechanical stirrer

    • Dropping funnel

    • Thermometer

    • Ice bath

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid in an ice bath.

    • Slowly add N,N-dimethylaniline to the sulfuric acid while maintaining the temperature below 25 °C.

    • Once the addition is complete, cool the mixture to 5 °C.

    • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

    • Add the nitrating mixture dropwise to the solution of N,N-dimethylaniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by TLC or HPLC.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the acidic solution with ammonium hydroxide to precipitate the crude product. The pH should be carefully controlled to ensure complete precipitation.[5]

    • Filter the crude product and wash it thoroughly with water.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[5]

2. Purification by Recrystallization

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

    • If necessary, hot filter the solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_aniline Prepare N,N-dimethylaniline in Sulfuric Acid reaction Controlled Addition of Nitrating Mixture to Aniline Solution (0-10 °C) prep_aniline->reaction prep_nitro Prepare Nitrating Mixture (HNO3 in H2SO4) prep_nitro->reaction quench Quench Reaction on Ice reaction->quench neutralize Neutralize with Ammonium Hydroxide quench->neutralize filter_wash Filter and Wash Crude Product neutralize->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize dry Dry Final Product recrystallize->dry G cluster_temp Temperature Control cluster_reagent Reagent Stoichiometry cluster_mixing Mixing Efficiency cluster_purification Purification start Low Yield or High Impurity? temp_check Is Temperature Maintained at 0-10 °C? start->temp_check Check temp_solution Improve Cooling and Reduce Addition Rate temp_check->temp_solution No reagent_check Is Nitrating Agent Stoichiometry Correct? temp_check->reagent_check Yes reagent_solution Adjust Molar Ratio of Nitrating Agent reagent_check->reagent_solution No mixing_check Is Mixing Adequate? reagent_check->mixing_check Yes mixing_solution Increase Stirring Speed or Use Baffles mixing_check->mixing_solution No purification_check Is Recrystallization Solvent Optimal? mixing_check->purification_check Yes purification_solution Screen Different Solvents purification_check->purification_solution No

References

Technical Support Center: Managing Exothermic Reactions in Nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nitroanilines. The information is designed to help manage the highly exothermic nature of nitration reactions and address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of nitroanilines, with a focus on temperature-related causes and solutions.

IssuePotential Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike (Thermal Runaway) 1. The rate of addition of the nitrating agent is too fast.[1]2. The cooling capacity of the reaction setup is inadequate.[1][2]3. The initial temperature of the reaction mixture is too high.[1]4. Reactant concentrations are too high.[1]1. IMMEDIATE ACTION: Stop the addition of reagents and apply maximum cooling.[1][3]2. Increase the efficiency of the cooling bath (e.g., add more ice/salt, switch to a cryo-coolant).[1]3. Dilute the reaction mixture with a pre-chilled, inert solvent to absorb heat.[1]4. For future experiments, reduce the addition rate, use more dilute solutions, or employ a more efficient cooling system.[1]
Low Yield of Final Product 1. The reaction temperature is too low, significantly slowing the reaction rate.[3]2. Incomplete reaction during nitration or hydrolysis steps.[4]3. Insufficiently strong nitrating agent for the substrate.[3]4. Loss of product during workup and extraction phases.[4]1. Cautiously increase the temperature in small increments while monitoring closely.[3][4]2. Extend the reaction time and monitor progress using TLC or HPLC.[4]3. Use fresh, concentrated acids to prepare the nitrating mixture.[3]4. Ensure efficient extraction during the workup; perform multiple extractions if necessary.[4]
Reaction Mixture Turns Dark Brown or Black (Charring) 1. Oxidation of the aniline, substrate, or product.[3]2. Decomposition due to excessively high temperatures or localized "hot spots".[3][4]3. Impurities in the starting material.[4]1. Immediately lower the reaction temperature.[3]2. Ensure the rate of addition of the nitrating agent is slow and controlled, with vigorous stirring to dissipate heat.[3]3. Confirm the purity of the starting material before beginning the reaction.[4]
Significant Amount of o-Nitroaniline Impurity 1. Inefficient separation of p-nitroacetanilide and o-nitroacetanilide isomers.[5]1. Perform a careful recrystallization of the p-nitroacetanilide intermediate, typically from ethanol or an ethanol-water mixture.[5]2. Allow for slow cooling during recrystallization to encourage the formation of larger, purer crystals.[5]3. For high-purity requirements, column chromatography can be used for more precise separation.[5]
Formation of Di-substituted or Poly-nitrated Products 1. Reaction temperature is too high.[3]2. The concentration of the nitrating agent is too high.3. The amino group is not adequately protected.1. Lower the reaction temperature; this is the most effective method for increasing selectivity for mono-nitration.[3]2. Use a less concentrated nitrating mixture or add it more slowly.3. Ensure the acetylation step (protection) has gone to completion before proceeding with nitration.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of aniline with a nitrating mixture generally avoided? A1: Direct nitration of aniline is problematic for two main reasons. First, the amino group (-NH2) is highly susceptible to oxidation by the nitrating mixture, leading to the formation of tar-like byproducts and a low yield.[5] Second, in the strongly acidic conditions of the nitrating mixture, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-directing group. This leads to a significant amount of m-nitroaniline instead of the desired o- and p-isomers.

Q2: What is the purpose of the acetylation step in the synthesis of p-nitroaniline? A2: The acetylation of aniline to form acetanilide is a crucial protection step.[5] The acetamido group (-NHCOCH3) is less activating than the amino group and is sterically bulkier. This protection prevents the oxidation of the nitrogen atom by the nitrating mixture and, due to its steric hindrance, favors the formation of the p-nitro isomer over the o-nitro isomer.[5][6]

Q3: Why is precise temperature control so critical in aniline nitration? A3: Nitration reactions are highly exothermic.[2][7] Poor temperature control can lead to a thermal runaway, a dangerous situation where the rate of heat generation exceeds the rate of heat removal, potentially causing the reaction to boil over or even explode.[2][3][7] Additionally, higher temperatures decrease selectivity, leading to the formation of unwanted byproducts, including oxidized materials and poly-nitrated compounds.[3]

Q4: What is the ideal temperature range for the nitration of acetanilide? A4: The ideal temperature range for the nitration of acetanilide is typically kept low, often between 0°C and 10°C.[1] Maintaining this low temperature is crucial to control the reaction rate, manage heat generation, and minimize the formation of byproducts.[1]

Q5: What are some common cooling methods used to maintain low temperatures? A5: In a laboratory setting, common cooling methods include ice baths (0°C), ice-salt baths (can reach below 0°C), and dry ice/acetone baths for even lower temperatures.[1][3] For more precise control, cryo-coolers or circulators that use a heat transfer fluid are employed.[1] Industrial-scale operations often use jacketed reactors with circulating refrigerants.[1]

Q6: What are the advantages of using a continuous flow reactor for nitration? A6: Continuous flow reactors (microreactors) offer superior heat and mass transfer capabilities compared to traditional batch reactors.[1] Their high surface-area-to-volume ratio allows for the rapid dissipation of heat generated during the exothermic reaction. This enables precise temperature control, which improves safety, increases yield, and enhances selectivity.[1]

Experimental Protocols

The following protocols outline the key steps for a typical multi-step synthesis of p-nitroaniline from aniline.

Protocol 1: Acetylation of Aniline to Acetanilide

  • Dissolve aniline in glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride to the solution while swirling. The reaction is exothermic.[8]

  • Attach a reflux condenser and gently heat the mixture at reflux for approximately 15-20 minutes.[8]

  • After reflux, allow the flask to cool slightly. Cautiously add cold water through the condenser to hydrolyze any unreacted acetic anhydride.[8]

  • Pour the cooled reaction mixture slowly into a beaker of ice-cold water with stirring to precipitate the acetanilide.[8]

  • Collect the crude acetanilide by vacuum filtration and wash it with cold water.[5]

  • The crude product can be recrystallized from hot water to obtain pure acetanilide.[5]

Protocol 2: Nitration of Acetanilide to p-Nitroacetanilide

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid (a common ratio is 2:1 H₂SO₄:HNO₃) while cooling the mixture in an ice bath.[1] Keep this mixture cold until use.

  • Dissolution and Cooling: Dissolve the purified acetanilide in concentrated sulfuric acid or glacial acetic acid in the main reaction flask.[9] Cool this solution to 0-5°C using an ice-salt bath.[1][9]

  • Addition: Add the cold nitrating mixture dropwise to the acetanilide solution.[1] It is critical to maintain the temperature below 10°C and ensure vigorous stirring throughout the addition to prevent localized heating.[1][10]

  • Reaction: After the addition is complete, allow the solution to stand at room temperature for about 40 minutes to an hour for the reaction to complete.[8]

  • Precipitation: Pour the reaction mixture slowly over a large amount of crushed ice and water. This will precipitate the p-nitroacetanilide product.[8]

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.[8]

Protocol 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline

  • Place the crude p-nitroacetanilide in a round-bottom flask.

  • Add a solution of sulfuric acid (e.g., 70%) or an aqueous solution of hydrochloric acid.[10]

  • Heat the mixture under reflux for 20-30 minutes, or until the solid has completely dissolved, indicating the hydrolysis is complete.[9][10]

  • Allow the mixture to cool and then pour it into a beaker of cold water.[9]

  • Neutralize the solution by slowly adding a base, such as a sodium hydroxide solution, until it is distinctly alkaline. A yellow precipitate of p-nitroaniline will form.[5][9]

  • Cool the mixture in an ice bath to ensure complete precipitation.[5]

  • Collect the final p-nitroaniline product by vacuum filtration and wash it with cold water.[5] The product can be further purified by recrystallization from a hot water or ethanol-water mixture.[5]

Visualizations

G cluster_prep Step 1: Protection cluster_nitration Step 2: Nitration cluster_hydrolysis Step 3: Deprotection cluster_purification Step 4: Isolation & Purification Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride, Acetic Acid p_Nitroacetanilide p-Nitroacetanilide (Crude Mixture) Acetanilide->p_Nitroacetanilide H₂SO₄ / HNO₃ (0-10°C) p_Nitroaniline_crude p-Nitroaniline (Acidic Solution) p_Nitroacetanilide->p_Nitroaniline_crude Acidic Hydrolysis (e.g., H₂SO₄, Heat) p_Nitroaniline_final Pure p-Nitroaniline p_Nitroaniline_crude->p_Nitroaniline_final 1. Basification (NaOH) 2. Filtration 3. Recrystallization

Caption: Workflow for the multi-step synthesis of p-nitroaniline.

G Start Thermal Runaway Detected (Rapid Temperature Spike) Stop_Addition IMMEDIATELY Cease Addition of Reagents Start->Stop_Addition Max_Cooling Apply Maximum Cooling (Add ice, salt, etc.) Stop_Addition->Max_Cooling Temp_Control Is Temperature Decreasing? Max_Cooling->Temp_Control Dilute Dilute with Pre-Chilled Inert Solvent Temp_Control->Dilute No Monitor Continue Monitoring Until Stable Temp_Control->Monitor Yes Dilute->Monitor Review Post-Incident Review: - Reduce addition rate - Improve cooling setup - Use dilute reagents Monitor->Review

References

Technical Support Center: Solvent Selection for Efficient Recrystallization of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the efficient recrystallization of 3-Amino-N,N-dimethyl-4-nitroaniline. This document offers a comprehensive approach to solvent selection and purification, grounded in the principles of organic chemistry and extensive laboratory experience.

Introduction to the Purification Challenge

This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the successful outcome of subsequent reactions and for meeting the stringent quality standards in pharmaceutical development. The primary method for its purification is recrystallization, a technique that leverages differences in solubility between the target compound and its impurities in a given solvent system. The selection of an appropriate solvent is the most critical factor in achieving high purity and yield.

This guide will walk you through the logical process of solvent selection, provide a detailed experimental protocol for determining the optimal solvent, and offer a troubleshooting guide for common issues encountered during the recrystallization of this compound.

Understanding the Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the foundation of a rational solvent selection strategy.

PropertyValueSource
Molecular Formula C₈H₁₁N₃O₂
Molecular Weight 181.19 g/mol
Appearance Yellow-brown powder
Melting Point 134-140 °C
Polarity Polar, due to the presence of amino, nitro, and dimethylamino functional groups.Inferred from structure

The presence of multiple polar functional groups suggests that this compound will be soluble in polar organic solvents. A related compound, N,N-dimethyl-4-nitroaniline, is known to be soluble in polar solvents like ethanol and acetone, with its solubility increasing with temperature[1]. This provides a strong starting point for our solvent screening.

Anticipating Impurities: A Key to Effective Purification

The most common synthetic route to this compound involves the nitration of N,N-dimethylaniline. This reaction is notorious for producing a mixture of isomers. Therefore, the primary impurities in your crude product are likely to be the ortho- and meta- isomers of this compound.

  • 2-Amino-N,N-dimethyl-4-nitroaniline (ortho-isomer)

  • 5-Amino-N,N-dimethyl-4-nitroaniline (meta-isomer)

The goal of recrystallization is to find a solvent that has a high-solubility differential for the desired para-isomer over a specific temperature range, while either leaving the isomeric impurities in the mother liquor or precipitating them out under different conditions.

Solvent Selection Workflow

The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for this compound at elevated temperatures.

  • Low solubility for this compound at low temperatures.

  • Favorable solubility profile for impurities (either highly soluble or sparingly soluble at all temperatures).

  • Chemically inert towards the compound.

  • Volatile enough to be easily removed from the purified crystals.

  • Boiling point below the melting point of this compound.

The following diagram illustrates a systematic approach to solvent selection.

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

Experimental Protocol: Small-Scale Solvent Screening

It is imperative to perform small-scale solubility tests to identify the optimal solvent for your specific batch of crude product.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of potential solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water)

  • Hot plate or water bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of your crude this compound into a series of labeled test tubes.

  • To each test tube, add 0.5 mL of a different solvent.

  • Vortex each tube at room temperature and observe the solubility. Record your observations.

  • For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate until the solvent begins to boil. Observe and record the solubility.

  • If the compound dissolves at the boiling point, allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. Note the quantity and quality of the crystals formed.

Interpreting Your Results:

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingAssessment
Ethanol Sparingly SolubleSolubleGoodPromising Candidate
Methanol SolubleSolublePoorPotential for solvent mixture
Isopropanol Sparingly SolubleSolubleGoodPromising Candidate
Acetone SolubleSolublePoorPotential for solvent mixture
Ethyl Acetate Sparingly SolubleSolubleModeratePossible Candidate
Toluene InsolubleSparingly Soluble-Poor Candidate
Water InsolubleInsoluble-Poor Candidate

This table provides a hypothetical example of results. Your actual results may vary.

Based on this screening, ethanol and isopropanol appear to be the most promising single-solvent systems.

Troubleshooting Guide & FAQs

Q1: My compound is soluble in the solvent at room temperature. What should I do?

A1: If your compound is readily soluble at room temperature, that solvent is not suitable for single-solvent recrystallization. However, it may be a good candidate as the "solvent" in a "solvent/anti-solvent" pair. For example, if your compound is soluble in methanol at room temperature, you could try dissolving it in a minimal amount of hot methanol and then slowly adding a miscible "anti-solvent" (a solvent in which your compound is insoluble, like water) until the solution becomes turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

Q2: My compound doesn't dissolve in the hot solvent.

A2: If the compound remains insoluble even at the solvent's boiling point, the solvent is not a suitable choice. You will need to select a more polar solvent in which your compound has better solubility at elevated temperatures.

Q3: No crystals form upon cooling, or an oil precipitates out.

A3: This is a common issue and can be caused by several factors:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal nucleation. Seeding the solution with a tiny crystal of the pure compound can also initiate crystallization.

  • Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.

  • Insufficient concentration: If the solution is too dilute, the solubility limit may not be reached upon cooling. You can try to carefully evaporate some of the solvent to increase the concentration and then attempt to cool again.

  • Presence of impurities: Some impurities can inhibit crystallization. If oiling out occurs, try to redissolve the oil by adding a small amount of fresh hot solvent and then cool the solution very slowly. If the problem persists, you may need to consider a different solvent or a pre-purification step like column chromatography.

Q4: The recrystallized product is still colored.

A4: Colored impurities can sometimes co-crystallize with your product. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.

Q5: The recovery of my purified product is very low.

A5: Low recovery can be due to several reasons:

  • Using too much solvent: Dissolve your crude product in the minimum amount of boiling solvent required to achieve a saturated solution. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Premature crystallization during hot filtration: If you perform a hot filtration to remove insoluble impurities, your product may start to crystallize in the filter funnel. To prevent this, use a pre-heated funnel and flask, and add a slight excess of hot solvent before filtering.

  • Washing the crystals with a solvent at room temperature: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize the dissolution of your purified product.

Detailed Recrystallization Protocol for this compound (Example using Ethanol)

This protocol is a general guideline. The optimal solvent and volumes should be determined from your small-scale screening experiments.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if you used activated charcoal, perform a hot gravity filtration. Use a pre-heated filter funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the literature value is an indication of high purity.

References

  • PubChem. Compound Summary for CID 2733451, this compound. National Center for Biotechnology Information. [Link]

  • ChemWhat. This compound CAS 20691-71-8. [Link]

  • Solubility of Things. N,N-dimethyl-4-nitroaniline. [Link]

Sources

Technical Support Center: Reduction of Nitro Groups in Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of nitro groups in substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of this important transformation.

Frequently Asked Questions (FAQs)

Q1: My reaction is not going to completion, and I'm recovering starting material. What are the common causes and solutions?

A1: Incomplete conversion during the reduction of a nitro group can stem from several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. For many metal-based reductions, a significant excess of the metal is required. For catalytic hydrogenations, ensure the catalyst loading is adequate.

  • Poor Quality Reagents: The activity of metal powders (e.g., iron, zinc) can decrease over time due to oxidation. Ensure you are using fresh or properly activated metals. Similarly, the quality of your catalyst (e.g., Pd/C) can significantly impact the reaction rate.

  • Solvent Issues: The starting material must be soluble in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider a different solvent system. Protic solvents like ethanol, methanol, and acetic acid are commonly used and can play a role in the reduction mechanism.[1]

  • Reaction Temperature: Some reduction methods require heating to proceed at a reasonable rate. If you are running the reaction at room temperature and observing low conversion, cautiously increasing the temperature may be beneficial.

Q2: I'm observing the formation of side products, such as azo or azoxy compounds. How can I minimize these?

A2: The formation of azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds is a common issue, particularly when using certain reducing agents like lithium aluminum hydride (LiAlH4) for aromatic nitro compounds. These side products arise from the condensation of intermediate nitroso and hydroxylamine species.[2]

To minimize their formation:

  • Choose the Right Reducing Agent: Avoid reagents known to favor azo/azoxy formation with aromatic substrates. Metal/acid combinations like Fe/HCl or SnCl2/HCl are generally reliable for complete reduction to the amine.[3]

  • Control Reaction Conditions: The formation of these byproducts can sometimes be influenced by pH and temperature. Following established protocols for your chosen reducing system is crucial.

Q3: How can I selectively reduce a nitro group in the presence of other reducible functional groups like ketones, esters, or halogens?

A3: Achieving chemoselectivity is a primary challenge in the reduction of substituted nitroarenes. The choice of reducing agent is paramount.

  • For Carbonyl Groups (Ketones, Aldehydes): Tin(II) chloride (SnCl2) is a mild and effective reagent for selectively reducing nitro groups without affecting carbonyls.[4][5] Another option is using Co2(CO)8-H2O, which has been shown to reduce nitro groups in the presence of aldehydes and ketones.[6]

  • For Esters and Amides: A NaBH4/FeCl2 system can exhibit good selectivity for the nitro group over esters.[5]

  • For Halogens (Cl, Br, I): Catalytic hydrogenation with palladium on carbon (Pd/C) can lead to dehalogenation.[5] To avoid this, Raney Nickel is a preferable catalyst for hydrogenation.[4] Alternatively, non-catalytic methods like SnCl2 or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[5]

  • For Alkenes/Alkynes: Sodium sulfide (Na2S) can be an effective reagent that often spares carbon-carbon multiple bonds.[5]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Aniline
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction time, temperature, or the amount of reducing agent.
Product Degradation Anilines can be sensitive to oxidation, especially under harsh workup conditions. Ensure the workup is performed promptly and under an inert atmosphere if necessary.
Purification Issues Substituted anilines can be challenging to purify. Consider different chromatography conditions (e.g., varying the solvent polarity, using a different stationary phase) or crystallization. Adsorption onto zeolites has also been reported as a purification method.[7]
Side Product Formation Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Based on the byproducts, adjust the reaction conditions or choose a more selective reducing agent as detailed in the FAQs.
Problem 2: Unwanted Reduction of Other Functional Groups

This is a common challenge that requires careful selection of the reducing agent. The following table summarizes the selectivity of common reducing agents.

Functional Group to Preserve Recommended Reagent(s) Reagent(s) to Avoid
Ketone / AldehydeSnCl2·2H2O, Fe/HCl, Fe/NH4Cl, Co2(CO)8-H2O[5][6]H2/Pd/C (can reduce carbonyls)
Ester / AmideNaBH4/FeCl2[5]LiAlH4 (will reduce esters and amides)
NitrileSnCl2·2H2O[5]H2/Pd/C (can reduce nitriles)
Alkene / AlkyneSodium sulfide (Na2S), Fe/HCl[5]Catalytic Hydrogenation (H2, Pd/C)
Halogen (Aromatic)Raney Nickel with H2, SnCl2, Fe/HCl[4][5]H2/Pd/C

Experimental Protocols

Protocol 1: Selective Reduction of a Nitro Group using Tin(II) Chloride (SnCl2)

This method is particularly useful for substrates containing acid-sensitive functional groups or those prone to dehalogenation.

Materials:

  • Substituted nitroarene

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

Procedure:

  • Dissolve the substituted nitroarene (1 equivalent) in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl2·2H2O (3-5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated NaHCO3 solution until the pH is basic (pH ~8-9). This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with the reaction solvent.

  • Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude aniline.

  • Purify the product by column chromatography or crystallization as needed.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a clean and efficient method, but care must be taken to avoid the reduction of other sensitive groups.

Materials:

  • Substituted nitroarene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H2) source (balloon or hydrogenation apparatus)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the substituted nitroarene (1 equivalent) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process 2-3 times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify as necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nitroarene in Solvent reagent Add Reducing Agent/Catalyst start->reagent react Stir under appropriate conditions (temp, H2 pressure) reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify (Chromatography/ Crystallization) extract->purify product Isolated Aniline purify->product

Caption: General experimental workflow for the reduction of a nitro group.

troubleshooting_flowchart start Low Yield or Side Products check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Yes increase_reagent Increase amount of reducing agent/catalyst incomplete->increase_reagent increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp check_reagents Check reagent quality incomplete->check_reagents identify_side_products Identify side products (NMR, LC-MS) side_products->identify_side_products chemoselectivity Is it a chemoselectivity issue? identify_side_products->chemoselectivity change_reagent Change to a more selective reducing agent chemoselectivity->change_reagent Yes optimize_conditions Optimize reaction conditions (pH, temp, solvent) chemoselectivity->optimize_conditions No

Caption: Troubleshooting flowchart for nitro group reduction issues.

reaction_mechanism nitro R-NO₂ (Nitroarene) nitroso R-N=O (Nitroso) nitro->nitroso + 2[H] hydroxylamine R-NHOH (Hydroxylamine) nitroso->hydroxylamine + 2[H] amine R-NH₂ (Aniline) hydroxylamine->amine + 2[H]

Caption: Simplified reaction pathway for nitro group reduction.

References

Technical Support Center: Enhancing the Stability of 3-Amino-N,N-dimethyl-4-nitroaniline Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with solutions of 3-Amino-N,N-dimethyl-4-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What could be the cause?

A1: Discoloration, typically a darkening or yellowing, of aromatic amine solutions is a common indicator of degradation. This is often caused by oxidation or photodegradation. Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes. The formation of colored impurities is a likely outcome of the degradation of the parent molecule.

Q2: I am observing a loss of potency or inconsistent results in my experiments using a stock solution of this compound. Could this be a stability issue?

A2: Yes, inconsistent results and loss of potency are classic signs of solution instability.[1] The concentration of the active compound is likely decreasing over time due to chemical degradation. It is crucial to use freshly prepared solutions or to have validated the stability of your stock solution over its intended period of use.

Q3: What are the primary factors that can affect the stability of this compound solutions?

A3: The main factors influencing the stability of aromatic amines and nitro compounds in solution are:

  • pH: Both acidic and basic conditions can catalyze hydrolysis of the amine or other functional groups.

  • Oxygen: Aromatic amines are susceptible to oxidation, which is often accelerated by the presence of oxygen.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Temperature: Higher temperatures generally increase the rate of all chemical degradation reactions.[2]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and the solubility of the compound can also play a role.

  • Presence of Metal Ions: Metal ions can catalyze oxidative degradation.

Q4: How can I minimize the degradation of my this compound solutions?

A4: To enhance stability, consider the following preventative measures:

  • Use high-purity solvent and degas it: Removing dissolved oxygen from your solvent by sparging with an inert gas (like nitrogen or argon) can significantly reduce oxidative degradation.

  • Protect from light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[1]

  • Control the temperature: Store solutions at recommended low temperatures (e.g., refrigerated or frozen), avoiding freeze-thaw cycles if possible.

  • Use an inert atmosphere: For long-term storage, blanketing the solution with nitrogen or argon can prevent exposure to oxygen.

  • Consider antioxidants: In some cases, the addition of a compatible antioxidant may help to prevent oxidative degradation. However, this should be carefully validated to ensure it does not interfere with your experiments.

  • Prepare fresh solutions: The most reliable approach is to prepare solutions fresh before each experiment.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving stability issues with your this compound solutions.

Observed Issue Potential Cause Recommended Action
Solution discoloration (yellowing/darkening) Oxidation, Photodegradation1. Prepare a fresh solution using deoxygenated solvent. 2. Store the solution in an amber vial or protect it from light. 3. Store under an inert atmosphere (e.g., nitrogen).
Precipitation in the solution Poor solubility, Degradation to insoluble products, Temperature effects1. Ensure the concentration is below the solubility limit in the chosen solvent. 2. Filter the solution before use. 3. If precipitation occurs upon cooling, gently warm the solution before use (if compound stability at higher temperatures is confirmed). 4. Analyze the precipitate to identify if it is the parent compound or a degradant.
Appearance of new peaks in HPLC analysis Chemical degradation1. Conduct a forced degradation study to identify potential degradation products. 2. Review storage conditions (light, temperature, oxygen exposure). 3. Implement a stability-indicating HPLC method to monitor the purity of the solution over time.
Inconsistent assay results or loss of potency Degradation of the stock solution1. Prepare fresh solutions for each experiment. 2. Re-qualify the purity of the solid starting material. 3. Validate the stability of the stock solution over the intended use period by performing a time-course analysis with a stability-indicating HPLC method.
pH drift of the solution Degradation leading to acidic or basic byproducts1. Buffer the solution if compatible with your experimental design. 2. Monitor the pH of the solution over time. 3. Investigate the identity of degradation products to understand the cause of the pH change.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[3][4][5][6]

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Heat the stock solution at a temperature below its boiling point (e.g., 70°C) for a specified period.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the specified time points, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from degradation products, process impurities, or other potential impurities.[3][9][10]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of aromatic amines.

  • Mobile Phase Selection:

    • Mobile Phase A: An aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) to control the pH and improve peak shape.

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A typical gradient might start with a low percentage of the organic phase and increase it over the course of the run.

  • Detection: A UV detector set at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak identification and purity assessment.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using samples from the forced degradation study), linearity, accuracy, precision, and robustness.[11]

Visualizations

logical_relationship cluster_stability Solution Stability cluster_action Corrective Actions instability Instability Observed (e.g., color change, precipitation) factors Contributing Factors (pH, O₂, light, temp) instability->factors is caused by analysis Analytical Approach (Forced Degradation, Stability-Indicating HPLC) instability->analysis prompts degradation Chemical Degradation factors->degradation lead to prevention Preventative Measures (inert gas, light protection, temp control) factors->prevention addressed by degradation->instability stable_solution Enhanced Solution Stability prevention->stable_solution results in analysis->stable_solution validates

Caption: Logical workflow for addressing solution instability.

experimental_workflow start Start: Stability Issue Identified forced_degradation Protocol 1: Forced Degradation Study start->forced_degradation stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) forced_degradation->stress_conditions generate_samples Generate Degraded Samples stress_conditions->generate_samples hplc_dev Protocol 2: Develop Stability-Indicating HPLC Method generate_samples->hplc_dev method_validation Validate HPLC Method (Specificity, Linearity, Accuracy, etc.) hplc_dev->method_validation routine_analysis Use Validated Method for Routine Stability Testing method_validation->routine_analysis end End: Stable Solution Protocol Established routine_analysis->end

Caption: Experimental workflow for stability investigation.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: Under strong acidic or basic conditions, the amino groups could potentially be subject to hydrolysis, although this is less common for aromatic amines compared to amides or esters.

  • Oxidation: The primary amino group and the N,N-dimethylamino group are susceptible to oxidation.[6] This can lead to the formation of N-oxides, nitroso compounds, or more complex colored polymeric products.

  • Photodegradation: The nitroaromatic system is a chromophore that can absorb light, leading to photochemical reactions. This could involve reduction of the nitro group or reactions involving the amino substituents.

  • N-Demethylation: The N,N-dimethylamino group could undergo demethylation, particularly under oxidative or certain metabolic conditions.

degradation_pathways cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Products parent->hydrolysis Acid/Base oxidation Oxidation Products (N-oxides, Nitroso compounds) parent->oxidation Oxidizing agents (e.g., H₂O₂) photodegradation Photodegradation Products parent->photodegradation Light (UV/Vis) demethylation N-Demethylation Products parent->demethylation Oxidative conditions

Caption: Potential degradation pathways for the molecule.

References

minimizing by-product formation in the synthesis of azo dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of azo dyes. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide

This guide provides solutions to common problems that can lead to the formation of by-products and reduced yields in azo dye synthesis.

Problem Potential Cause Recommended Solution
Low or Non-Existent Azo Dye Yield Decomposition of Diazonium Salt: The diazonium salt is unstable and can decompose if the temperature rises above the optimal range (0-5°C).[1][2][3]Maintain a strict temperature of 0-5°C throughout the diazotization process using an ice-salt bath.[4][5] Ensure continuous and efficient stirring.[4]
Incorrect pH for Diazotization: Diazotization requires a strongly acidic medium to generate nitrous acid (HNO₂) from sodium nitrite.[1]Ensure a strongly acidic environment by using a mineral acid like HCl.[1]
Incorrect pH for Coupling: The optimal pH for the coupling reaction varies depending on the coupling agent.[1]For phenols, use mildly alkaline conditions (pH 9-10).[2][3] For aromatic amines, use mildly acidic conditions (pH 4-5).
Impure Reactants: Impurities in the aromatic amine or coupling agent can lead to unwanted side products.[1][2]Use freshly purified or high-purity starting materials. Check the purity via melting point or TLC if necessary.[2]
"Off-Color" or Impure Final Product Formation of Isomers: Coupling may occur at the ortho position instead of the desired para position.[4]If para-substitution is desired, use a coupling component where the para position is available and activated.[5]
Oxidation of Coupling Component: Phenols and anilines are susceptible to oxidation, which can create colored impurities.[4]Consider performing the reaction under an inert atmosphere (e.g., nitrogen).[4] Add the diazonium salt solution slowly to the cooled coupling component solution.[4]
Self-Coupling of Diazonium Salt: The diazonium salt may react with the un-diazotized starting amine.[2]Ensure slow and dropwise addition of the sodium nitrite solution to the amine solution to prevent an excess of unreacted amine.[1]
Formation of Tarry or Polymeric Substances Uncontrolled Side Reactions: High temperatures can lead to decomposition and polymerization.[5]Strictly maintain low reaction temperatures (0-5°C) and ensure efficient stirring to prevent localized overheating.[5]
Multiple Spots on Thin Layer Chromatography (TLC) Presence of Impurities: Indicates a mixture of compounds, including unreacted starting materials and by-products.[6]Compare the Rf values with those of the starting materials for preliminary identification.[6] Purify the product using recrystallization or column chromatography.[6][7]

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the diazotization step?

A1: Aryl diazonium salts are highly unstable at elevated temperatures.[2][3] Maintaining a temperature range of 0–5 °C is crucial to prevent the decomposition of the diazonium salt.[2][4] If the temperature rises, the diazonium salt can decompose, often liberating nitrogen gas and forming unwanted phenol by-products, which significantly reduces the yield of the desired azo dye.[1][2][3]

Q2: How do I choose the correct pH for the coupling reaction?

A2: The optimal pH for the coupling reaction is dependent on the nature of the coupling component. For phenols, a mildly alkaline pH (typically 9-10) is required to form the more reactive phenoxide ion.[2][3] For aromatic amines, the coupling reaction is typically carried out in mildly acidic conditions (pH 4-5) to prevent the self-coupling of the diazonium salt and to ensure the amine is sufficiently nucleophilic.

Q3: What are common by-products in azo dye synthesis and how can I avoid them?

A3: Common by-products include phenols from the decomposition of the diazonium salt, triazenes from the reaction of the diazonium salt with unreacted primary or secondary amines, and ortho-coupled isomers.[5] To avoid these, it is essential to maintain a low temperature (0-5°C), control the pH of the coupling reaction, and ensure the slow addition of reagents.[1][5]

Q4: My final product is difficult to purify. What can I do?

A4: Difficulty in purification often arises from the presence of side products or polymeric materials.[6] Recrystallization from a suitable solvent is the most common purification method.[6] If this is ineffective, column chromatography may be necessary to separate the desired product from impurities.[7] A hot filtration step during recrystallization can also help remove insoluble impurities.[6]

Q5: Can I use continuous flow synthesis to minimize by-products?

A5: Yes, continuous flow synthesis can be an effective method for minimizing by-products in azo dye synthesis.[8] The improved mixing and heat transfer in continuous flow reactors can lead to enhanced conversion of starting materials and reduced formation of by-products compared to traditional batch processes.[8][9]

Experimental Protocols

General Protocol for Diazotization

This protocol outlines the formation of a diazonium salt from a primary aromatic amine.

  • Preparation of Amine Salt Solution: Dissolve the aromatic amine in dilute hydrochloric or sulfuric acid in a flask.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath with constant and vigorous stirring.[5] Some of the amine salt may precipitate, which is acceptable.[1]

  • Preparation of Nitrite Solution: Prepare a pre-cooled aqueous solution of sodium nitrite.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine solution over 5-10 minutes, ensuring the temperature remains below 5°C.[1][5]

  • Completion and Testing: After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5°C.[5] The presence of excess nitrous acid can be confirmed with starch-iodide paper. The diazonium salt solution should be used immediately in the subsequent coupling reaction.[5]

General Protocol for Azo Coupling with a Phenol

This protocol describes the reaction of a diazonium salt with a phenolic coupling component.

  • Preparation of Coupling Solution: In a separate beaker, dissolve the phenolic coupling component in an aqueous sodium hydroxide solution to form the phenoxide ion.

  • Cooling: Cool this solution to 0-5°C in an ice-salt bath.[5]

  • Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with vigorous stirring.[5] Maintain the temperature below 5°C throughout the addition.[5]

  • Product Formation: A brightly colored precipitate of the azo dye should form.[5]

  • Completion: Continue stirring the mixture for 30-60 minutes after the addition is complete to ensure maximum yield.[5]

  • Isolation: Collect the precipitated azo dye by vacuum filtration and wash it with cold water to remove unreacted salts.[5]

Visualizations

experimental_workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_purification Purification Stage A Aromatic Amine + Dilute Acid B Cool to 0-5°C A->B C Slowly Add NaNO2 Solution B->C D Diazonium Salt (Use Immediately) C->D G Slowly Add Diazonium Salt D->G E Phenolic/Amine Coupling Component F Adjust pH & Cool to 0-5°C E->F F->G H Azo Dye (Precipitate) G->H I Vacuum Filtration H->I J Wash with Cold Water I->J K Recrystallization/ Chromatography J->K L Pure Azo Dye K->L troubleshooting_logic start Start: Low Yield or Impure Product temp Check Temperature (0-5°C) start->temp ph Verify Coupling pH (Acidic/Alkaline) temp->ph Incorrect end Desired Product Obtained temp->end Correct purity Assess Reagent Purity ph->purity Incorrect ph->end Correct addition Confirm Slow Reagent Addition purity->addition Incorrect purity->end Correct optimize Optimize Reaction Conditions addition->optimize Incorrect addition->end Correct purify Purify Product (Recrystallization, etc.) optimize->purify purify->end

References

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of 3-Amino-N,N-dimethyl-4-nitroaniline by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of reliable, reproducible, and safe outcomes. 3-Amino-N,N-dimethyl-4-nitroaniline, a key building block in the synthesis of various dyes, polymers, and pharmaceutical compounds, is no exception.[1][2][3] Ensuring its purity is critical to controlling downstream reaction kinetics, impurity profiles, and the ultimate safety and efficacy of the final product.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against other analytical techniques for the purity validation of this compound. It is designed to move beyond a simple recitation of steps, instead focusing on the scientific rationale behind the methodology, establishing a self-validating protocol, and grounding all claims in authoritative standards.

The Analytical Challenge: Why HPLC-UV is the Workhorse

This compound is a substituted aromatic amine.[4] Its structure, featuring a nitro group and an amino group, imparts strong chromophoric properties, making it an ideal candidate for UV detection. Furthermore, it is a non-volatile and thermally labile compound, which makes HPLC a more suitable technique than methods like Gas Chromatography (GC) that require vaporization and can lead to degradation.[5][6]

The primary analytical goal is to separate the main compound from structurally similar impurities, which often include:

  • Starting materials: Reactants from the synthesis process.

  • Positional isomers: Compounds with the same molecular formula but different arrangements of substituent groups on the benzene ring.[7]

  • Over- or under-nitrated species: Byproducts from the nitration step.[8]

Reversed-phase HPLC excels at separating such mixtures based on differences in polarity, making it the workhorse for this application.

Primary Method Deep Dive: A Validated HPLC-UV Protocol

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9][10] The following protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before and during the analysis.[11][12]

Experimental Workflow

HPLC_Purity_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_std Prepare Standard & SST Solutions (Known Concentration) prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL in Mobile Phase) inject_sst Inject System Suitability Solution (5x Replicates) prep_std->inject_sst inject_sample Inject Blank (Mobile Phase), then Sample Solution (2x) prep_sample->inject_sample Test Sample eval_sst Evaluate SST Parameters (Tailing, RSD, Resolution) inject_sst->eval_sst eval_sst->prep_std SST Fail: Troubleshoot & Re-prepare eval_sst->inject_sample SST Pass integrate Integrate All Peaks in Chromatograms inject_sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Final Report with Validation Data & Chromatograms calculate->report

Caption: Workflow for HPLC Purity Validation.

Detailed HPLC Method Parameters
ParameterRecommended Condition & Rationale
HPLC System Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector
Column C18, 150 x 4.6 mm, 5 µm
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, enabling effective separation from more or less polar impurities.[13]
Mobile Phase A 0.1% Phosphoric Acid in Water
Rationale: The acidic modifier suppresses the ionization of the basic amino group, ensuring a sharp, symmetrical peak shape and preventing tailing.
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Rationale: A gradient is crucial for eluting potential impurities with a wide range of polarities and ensuring the column is cleaned between injections.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Rationale: Maintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm
Rationale: The nitroaniline structure strongly absorbs UV light, providing high sensitivity at this common wavelength.
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Mobile Phase B (Acetonitrile) to a concentration of ~1.0 mg/mL.
System Suitability Testing (SST): The Self-Validating Core

Before any sample analysis, the system's fitness for purpose must be verified.[14][15] This is a non-negotiable requirement from regulatory bodies like the FDA and is detailed in pharmacopeias such as the USP.[11] An SST solution (a diluted standard of this compound) is injected five times, and the following parameters are assessed.[16]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions with the column, affecting resolution and integration.
% RSD of Peak Area ≤ 2.0%Measures the precision of the autosampler and pump. Ensures that results are repeatable.
% RSD of Retention Time ≤ 1.0%Measures the stability of the pump and mobile phase composition.

Trustworthiness Mandate: If any SST parameter fails, the run is invalid. The data cannot be used. The system must be investigated and the issue rectified before re-running the SST and proceeding with sample analysis.[16]

Method Validation: Quantifying Performance

The analytical method itself must be validated to prove it is suitable for its intended purpose, as mandated by the International Council for Harmonisation (ICH) guideline Q2(R1).[9][17][18][19] This involves testing several key performance characteristics.

Validation Parameters Logic

G cluster_method Analytical Method cluster_validation Validation Parameters (ICH Q2(R1)) cluster_output Result Method HPLC-UV Protocol Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Purity Reliable & Accurate Purity Value Specificity->Purity Linearity->Purity Accuracy->Purity Precision->Purity LOD->Purity LOQ->Purity Purity->Method Demonstrates Suitability

Caption: Relationship between the method and its validation parameters.

Validation ParameterProtocol & PurposeRepresentative Acceptance Criteria
Specificity Analyze a blank (mobile phase), the main compound, and a sample spiked with known potential impurities.The main peak should be free from interference from any other components.
Linearity Prepare and inject a series of at least five standard solutions at different concentrations (e.g., 50% to 150% of the target concentration).Correlation coefficient (R²) ≥ 0.999
Accuracy (% Recovery) Analyze a sample of known purity (or a blank spiked with a known amount of analyte) at three different concentration levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery
Precision (% RSD) Repeatability: Inject one sample six times. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0%
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Often determined based on a signal-to-noise ratio of 3:1.Reportable value (e.g., 0.01 µg/mL)
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.Reportable value (e.g., 0.03 µg/mL)

Comparative Guide: HPLC-UV vs. Alternative Techniques

While HPLC-UV is a powerful primary technique, a comprehensive purity assessment often benefits from an orthogonal method—a technique that separates compounds based on a different chemical principle. This strengthens confidence in the purity value.

TechniquePrincipleAdvantages for this AnalyteLimitations
HPLC-UV (Primary) Partitioning between a liquid mobile phase and a solid stationary phase.High resolution for isomers, excellent sensitivity due to chromophore, non-destructive, suitable for non-volatile compounds.[8][20]Requires reference standards for impurity identification; peak co-elution is possible.
GC-MS (Orthogonal) Partitioning between a gaseous mobile phase and a stationary phase.High sensitivity, provides mass information for impurity identification. Best for volatile impurities like residual solvents.[7]Analyte is thermally labile and may degrade in the hot injector, requiring derivatization which adds complexity.[5][6]
LC-MS (Orthogonal) Combines HPLC separation with mass spectrometry detection.Provides molecular weight and structural information for definitive impurity identification without reference standards. Unsurpassed specificity.Higher cost and complexity compared to HPLC-UV. Matrix effects can cause ion suppression.
qNMR (Orthogonal) Quantitative Nuclear Magnetic Resonance Spectroscopy.Provides an absolute purity value without needing a reference standard of the same compound. Highly precise and accurate.Lower sensitivity than chromatographic methods, may not detect trace impurities. Requires a highly pure internal standard.

Conclusion and Expert Recommendations

For routine quality control and purity validation of this compound, HPLC-UV is the method of choice. Its robustness, high resolving power for relevant impurities, and suitability for the analyte's chemical nature make it an ideal primary technique.[8] The self-validating protocol outlined in this guide, grounded in ICH and USP principles, ensures that the data generated is reliable and defensible.[14][17]

For investigational purposes, such as identifying an unknown impurity or for the definitive characterization of a reference standard, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended. For establishing a primary reference standard, qNMR provides an invaluable orthogonal value for absolute purity. However, for the vast majority of applications in research and development, a properly validated HPLC-UV method provides the necessary confidence and performance.

References

A Comparative Spectroscopic Analysis of 3-Amino-N,N-dimethyl-4-nitroaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-Amino-N,N-dimethyl-4-nitroaniline and its structural isomers, offering insights into their molecular structures and electronic properties through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their unambiguous identification, purity assessment, and the prediction of their chemical behavior in various research and development applications, including drug discovery and materials science.

Introduction

This compound is a substituted aromatic amine with a unique substitution pattern that influences its electronic and structural characteristics. For accurate characterization, it is essential to compare its spectroscopic data with that of its isomers, such as 4-Amino-N,N-dimethyl-3-nitroaniline, and related compounds like N,N-dimethyl-3-nitroaniline and N,N-dimethyl-4-nitroaniline. This guide presents a summary of their key spectroscopic features and provides detailed experimental protocols for acquiring such data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its comparators. The data for the target compound is predicted based on established spectroscopic principles and comparison with its isomers, as direct experimental data is not widely available in the literature.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

CompoundAromatic Protons (δ, ppm)N(CH₃)₂ Protons (δ, ppm)NH₂ Protons (δ, ppm)
This compound (Predicted) ~7.8 (d), ~6.8 (d), ~6.6 (dd)~3.0 (s)~4.0 (br s)
4-Amino-N,N-dimethyl-3-nitroanilineExperimental data not readily availableExperimental data not readily availableExperimental data not readily available
N,N-dimethyl-3-nitroaniline7.68 (t), 7.45 (dd), 7.15 (m), 6.95 (dd)3.03 (s)-
N,N-dimethyl-4-nitroaniline[1]8.15 (d, 2H)6.65 (d, 2H)-
¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

CompoundAromatic Carbons (δ, ppm)N(CH₃)₂ Carbon (δ, ppm)
This compound (Predicted) ~150 (C-N(CH₃)₂), ~140 (C-NO₂), ~135 (C-NH₂), ~125, ~115, ~110~40
4-Amino-N,N-dimethyl-3-nitroanilineData available on PubChem[2]Data available on PubChem[2]
N,N-dimethyl-3-nitroaniline149.1, 130.0, 122.9, 116.5, 110.240.8
N,N-dimethyl-4-nitroaniline[3]153.1, 138.5, 126.1, 110.840.0
IR Spectral Data

Sample Preparation: KBr Pellet

Compoundν(N-H) (cm⁻¹)ν(C-H) aromatic (cm⁻¹)ν(C-H) aliphatic (cm⁻¹)ν(NO₂) asymmetric (cm⁻¹)ν(NO₂) symmetric (cm⁻¹)ν(C=C) aromatic (cm⁻¹)
This compound (Predicted) ~3400-3200~3100-3000~2950-2850~1520~1340~1600, ~1480
4-Amino-N,N-dimethyl-3-nitroanilineData available on PubChem[2]Data available on PubChem[2]Data available on PubChem[2]Data available on PubChem[2]Data available on PubChem[2]Data available on PubChem[2]
N,N-dimethyl-3-nitroaniline-~3100-3000~2950-2850~1525~1350~1610, ~1480
N,N-dimethyl-4-nitroaniline-~3100-3000~2950-2850~1510~1330~1590, ~1490
UV-Vis Spectral Data

Solvent: Ethanol

Compoundλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compound (Predicted) ~400-420Not predicted
4-Amino-N,N-dimethyl-3-nitroanilineExperimental data not readily availableExperimental data not readily available
N,N-dimethyl-3-nitroaniline~370~1.5 x 10³
N,N-dimethyl-4-nitroaniline[4]~395~1.6 x 10⁴

Experimental Workflow

The following diagram illustrates the logical workflow for a comprehensive comparative spectroscopic analysis of the target compound and its alternatives.

Spectroscopic_Workflow Workflow for Comparative Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_analysis Data Analysis and Comparison Sample_Acquisition Acquire/Synthesize Target and Comparator Compounds Purity_Assessment Assess Purity (e.g., LC-MS, mp) Sample_Acquisition->Purity_Assessment NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purity_Assessment->NMR_Analysis IR_Analysis FTIR Spectroscopy Purity_Assessment->IR_Analysis UV_Vis_Analysis UV-Vis Spectroscopy Purity_Assessment->UV_Vis_Analysis Spectral_Interpretation Interpret Spectra of Individual Compounds NMR_Analysis->Spectral_Interpretation IR_Analysis->Spectral_Interpretation UV_Vis_Analysis->Spectral_Interpretation Comparative_Analysis Compare Spectral Data (Tables, Overlays) Spectral_Interpretation->Comparative_Analysis Structure_Verification Verify Structure of Target Compound Comparative_Analysis->Structure_Verification

Caption: A logical workflow for the comparative spectroscopic analysis of chemical compounds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃). For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is usually collected over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

This guide provides a foundational framework for the spectroscopic analysis of this compound and its related compounds. The provided data and protocols are intended to assist researchers in their analytical endeavors. For definitive structural elucidation, a combination of these techniques along with mass spectrometry and, if possible, X-ray crystallography is recommended.

References

A Comparative Guide to 3-Amino-N,N-dimethyl-4-nitroaniline and Its Isomeric Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-Amino-N,N-dimethyl-4-nitroaniline with its parent nitroaniline isomers: 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline. These compounds are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Understanding their distinct physicochemical properties, reactivity, and biological implications is crucial for their effective application in research and development.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of the nitro and amino groups on the benzene ring significantly influences the physical and chemical properties of these isomers. The introduction of N,N-dimethyl and an additional amino group in this compound further modifies these characteristics. The following table summarizes key quantitative data for these compounds.

PropertyThis compound2-Nitroaniline3-Nitroaniline4-Nitroaniline
Molecular Formula C₈H₁₁N₃O₂[2]C₆H₆N₂O₂[3]C₆H₆N₂O₂[4]C₆H₆N₂O₂[5]
Molecular Weight ( g/mol ) 181.19[2]138.12[3]138.12[4]138.12[5]
Melting Point (°C) 134 - 13971.5[3]114[4]146 - 149[5]
Boiling Point (°C) Not available284[3]306[4]332[5]
Water Solubility (g/L) Not available1.1 (20 °C)[6]1.0 (20 °C)[7]0.8 (20 °C)[2]
pKa Not available-0.26 (of anilinium salt)[3][6]2.47[4]1.0[2][8]
UV-Vis λmax (in Ethanol) Not available278 nm, 408-409 nm[9]236 nm, 374-375 nm[10]374 nm[11]
Appearance Yellow-brown powderOrange solid[3]Yellow solid[4]Yellow solid[5]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis and characterization of these compounds. Below are representative experimental protocols for the synthesis of nitroaniline isomers and the determination of key physicochemical properties.

Synthesis of 4-Nitroaniline from Aniline

This two-step laboratory synthesis involves the protection of the amino group, followed by nitration and deprotection.

Step 1: Acetylation of Aniline to Acetanilide

  • In an Erlenmeyer flask, mix 4.6 g of aniline with 40 ml of water.

  • While stirring vigorously, add 6.6 ml of acetic anhydride to the suspension.

  • Shake the reaction mixture for 10 minutes. Spontaneous precipitation of the crystalline product may be observed.

  • Allow the reaction mixture to stand for 30 minutes to complete the reaction.

  • Collect the crystals by suction filtration on a Büchner funnel, press out the mother liquor, and wash the filter cake with a small amount of cold water.[12]

Step 2: Nitration of Acetanilide and Hydrolysis to 4-Nitroaniline

  • In an Erlenmeyer flask, dissolve 5 g of the wet crude acetanilide from Step 1 in 9 ml of concentrated sulfuric acid.

  • Cool the flask and carefully add, drop by drop, a nitrating mixture prepared by mixing 2.2 ml of 65% nitric acid with 2.2 ml of concentrated sulfuric acid. Maintain the reaction temperature below 35°C.

  • After the addition is complete, let the flask stand at room temperature for 10 minutes.

  • Pour the reaction mixture into four times its volume of an ice-water mixture.

  • Filter the precipitated 4-nitroacetanilide and wash with a small amount of water.[12]

  • Transfer the wet 4-nitroacetanilide to a boiling flask, add 30 ml of water and 20 ml of concentrated hydrochloric acid.

  • Heat the mixture at boiling point under a reflux condenser for 30 minutes.

  • Pour the resulting solution into a beaker containing 30 g of ice.

  • Precipitate the 4-nitroaniline by making the solution alkaline with ammonia water.

  • Collect the isolated 4-nitroaniline by suction filtration and dry.[12]

Determination of Water Solubility

A general method for determining the solubility of an organic compound in water is as follows:

  • Place a known amount (e.g., 25 mg) of the compound into a small test tube.

  • Add a specific volume of water (e.g., 0.75 mL) in small portions.

  • After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).

  • Observe if the compound dissolves completely. The solubility can be quantified by determining the amount of solute that dissolves in a given volume of solvent to form a saturated solution.[13][14]

Determination of pKa by UV-Vis Spectrophotometry

This method is suitable for compounds where the protonated and deprotonated forms have different UV-Vis absorption spectra.

  • Prepare a series of buffer solutions with known pH values.

  • Prepare a stock solution of the nitroaniline isomer in a suitable solvent (e.g., ethanol).

  • Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same analyte concentration but different pH.

  • Measure the UV-Vis absorption spectrum of each solution.

  • The pKa can be determined by plotting the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH and fitting the data to the Henderson-Hasselbalch equation.[5]

Biological Activity and Signaling Pathways

Nitroaniline derivatives are known for their broad biological activities, including their use as precursors for anticancer and antimicrobial agents.[15][16] A significant toxicological concern with nitroanilines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen.[17][18]

Mechanism of Methemoglobinemia

The formation of methemoglobin is a result of oxidative stress on red blood cells. Normally, the enzyme NADH-cytochrome b5 reductase is responsible for reducing methemoglobin back to hemoglobin.[19] However, exposure to oxidizing agents like nitroanilines can overwhelm this system.

Methemoglobinemia_Pathway Mechanism of Nitroaniline-Induced Methemoglobinemia cluster_RBC Red Blood Cell Hemoglobin Hemoglobin (Fe²⁺) Methemoglobin Methemoglobin (Fe³⁺) Hemoglobin->Methemoglobin Oxidation Methemoglobin->Hemoglobin Reduction Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia Leads to Nitroaniline Nitroaniline Metabolites (Oxidizing Agents) Nitroaniline->Hemoglobin Oxidation NADH_reductase NADH-Cytochrome b5 Reductase NADH_reductase->Methemoglobin NAD NAD⁺ NADH_reductase->NAD NADH NADH NADH->NADH_reductase

Mechanism of Methemoglobin Formation

Recent studies have also shown that methemoglobin itself can act as a signaling molecule, activating inflammatory pathways such as NF-κB and MAPK in lung epithelial cells, leading to the release of chemokines like IL-8 and MCP-1.[20] This suggests a pro-inflammatory role for methemoglobin beyond its impact on oxygen transport.

Synthetic Workflow Visualization

The synthesis of nitroanilines often requires a multi-step approach to control the regioselectivity of the nitration reaction. The following diagram illustrates a common workflow for the synthesis of 2-nitroaniline, which involves protecting the amino group, blocking the para position, nitration, and subsequent deprotection.

Synthesis_Workflow General Workflow for 2-Nitroaniline Synthesis Start Start: Aniline Step1 Step 1: Acetylation (Protection) Start->Step1 Intermediate1 Acetanilide Step1->Intermediate1 Step2 Step 2: Sulfonation (Para-blocking) Intermediate1->Step2 Intermediate2 p-Acetamidobenzenesulfonic Acid Step2->Intermediate2 Step3 Step 3: Nitration (Ortho-directing) Intermediate2->Step3 Intermediate3 4-Acetamido-3-nitrobenzenesulfonic Acid Step3->Intermediate3 Step4 Step 4: Hydrolysis (Deprotection) Intermediate3->Step4 End End Product: 2-Nitroaniline Step4->End

Synthesis of 2-Nitroaniline Workflow

References

A Comparative Guide to the Nonlinear Optical Properties of 3-Amino-N,N-dimethyl-4-nitroaniline and p-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced materials for photonic and optoelectronic applications, organic molecules with significant nonlinear optical (NLO) properties are of paramount interest. Among these, nitroaniline derivatives have emerged as a promising class of materials due to their large second-order nonlinearities, arising from intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups. This guide provides a detailed comparison of the NLO properties of two such molecules: 3-Amino-N,N-dimethyl-4-nitroaniline and the well-characterized benchmark, p-nitroaniline (p-NA).

This analysis is tailored for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of their comparative performance, supported by experimental data and detailed methodologies.

Molecular Architecture and its Influence on Nonlinear Optical Response

The NLO response of a molecule is intrinsically linked to its electronic structure. Both this compound and p-nitroaniline are "push-pull" systems, where an electron-donating group (amino or substituted amino) is conjugated with an electron-withdrawing group (nitro) through a π-system (the benzene ring). This arrangement facilitates a significant change in dipole moment upon excitation, a key factor for a large second-order NLO response, particularly the first hyperpolarizability (β).

The introduction of a dimethylamino group and an additional amino group in this compound, as compared to the single amino group in p-nitroaniline, is expected to enhance the electron-donating strength and introduce further asymmetry. These modifications can lead to a larger ground-state dipole moment and, potentially, a greater change in dipole moment upon excitation, which would suggest a higher β value. However, the position of the substituents and their effect on the overall molecular symmetry and crystal packing are crucial in determining the macroscopic NLO properties, such as the second-harmonic generation (SHG) efficiency.

Below is a visualization of the molecular structures of p-Nitroaniline and this compound.

Caption: Molecular structures of p-Nitroaniline and this compound.

Comparative Analysis of Nonlinear Optical Properties

A direct comparison of the NLO properties of these two molecules reveals the impact of structural modifications. While extensive experimental data for this compound is not as readily available as for p-NA, we can draw upon existing literature for p-NA and make informed predictions for its derivative.

Propertyp-Nitroaniline (p-NA)This compound
Second Harmonic Generation (SHG) Efficiency While p-NA possesses a large molecular hyperpolarizability, it crystallizes in a centrosymmetric space group, which typically quenches second-order NLO effects like SHG in the bulk crystal.[1][2] However, non-centrosymmetric crystal forms can be achieved under specific conditions, leading to significant SHG efficiency.[2][3][4][5]Experimental SHG efficiency data is not widely reported. However, the increased asymmetry and enhanced donor strength from the additional amino and dimethylamino groups suggest a potentially high molecular hyperpolarizability. The ultimate SHG efficiency will be critically dependent on its crystal structure.
First Hyperpolarizability (β) Numerous theoretical and experimental studies have been conducted on p-NA. Theoretical calculations have shown that the inclusion of electron correlation effects is crucial for accurate predictions of β.[6] Experimental values are often determined in solution using techniques like Electric-Field-Induced Second-Harmonic Generation (EFISH) or Hyper-Rayleigh Scattering (HRS).[7]Direct experimental values for the first hyperpolarizability are scarce in the literature. Theoretical calculations would be necessary to predict its value relative to p-NA. It is anticipated that the enhanced push-pull character would lead to a larger β value.
Thermal Stability The thermal stability of p-NA has been investigated, and it is known to be a stable crystalline solid at room temperature.[8]Specific thermal stability data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not readily available in the literature. This information is crucial for assessing its suitability for device applications where thermal robustness is required.

Experimental Methodologies

The characterization of NLO materials involves a suite of experimental techniques to determine their properties. Below are detailed protocols for key experiments.

Synthesis and Crystal Growth

The synthesis of nitroaniline derivatives is typically achieved through standard aromatic substitution reactions. For instance, p-nitroaniline can be synthesized by the nitration of aniline. The synthesis of this compound would involve a multi-step process, likely starting from a precursor with the desired substitution pattern.

High-quality single crystals are essential for accurate NLO measurements. Slow evaporation of a saturated solution is a common and effective method for growing organic crystals.[9] The choice of solvent is critical and is determined by the solubility of the compound.

Protocol for Crystal Growth by Slow Evaporation:

  • Solubility Studies: Determine the solubility of the synthesized compound in various solvents at different temperatures to identify a suitable solvent system.

  • Saturated Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

  • Filtration: Filter the hot, saturated solution to remove any impurities.

  • Crystallization: Transfer the filtered solution to a clean crystallizing dish, cover it loosely to allow for slow evaporation of the solvent at a constant temperature.

  • Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the solution.

Second-Harmonic Generation (SHG) Efficiency Measurement: The Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for their SHG efficiency. It provides a rapid assessment of the NLO response of a powdered sample relative to a known standard, such as potassium dihydrogen phosphate (KDP) or urea.

Experimental Workflow for Kurtz-Perry Measurement:

cluster_workflow Kurtz-Perry SHG Measurement Workflow start Pulsed Laser Source (e.g., Nd:YAG @ 1064 nm) filter1 IR Filter start->filter1 sample Powdered Sample (in capillary tube) filter1->sample filter2 Visible Filter (to block fundamental) sample->filter2 pmt Photomultiplier Tube (PMT) filter2->pmt oscilloscope Oscilloscope pmt->oscilloscope

Caption: A simplified workflow for the Kurtz-Perry powder SHG measurement.

Step-by-Step Protocol:

  • Sample Preparation: The synthesized crystalline material is ground into a fine powder and sieved to obtain a uniform particle size. The powder is then packed into a capillary tube.

  • Laser Source: A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.

  • Irradiation: The laser beam is directed onto the powdered sample.

  • Signal Collection: The light emerging from the sample is passed through a filter to block the fundamental wavelength (1064 nm) and allow the second-harmonic signal (532 nm) to pass.

  • Detection: The intensity of the 532 nm light is detected by a photomultiplier tube (PMT).

  • Analysis: The output signal from the PMT is displayed on an oscilloscope. The intensity of the SHG signal is compared to that of a reference material (e.g., KDP) measured under the same conditions.

Thermal Stability Analysis: TGA and DSC

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate the thermal stability of NLO materials. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization.

General Protocol for TGA/DSC Analysis:

  • Sample Preparation: A small, accurately weighed amount of the crystalline sample is placed in a TGA or DSC pan.

  • Instrument Setup: The instrument is programmed with a specific heating rate (e.g., 10 °C/min) and atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The sample is heated, and the change in mass (TGA) or heat flow (DSC) is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram or DSC curve is analyzed to determine decomposition temperatures, melting points, and other thermal events.

Causality and Mechanistic Insights

The superior NLO properties of organic "push-pull" molecules are fundamentally rooted in the principles of intramolecular charge transfer. The π-electron system of the benzene ring acts as a conduit, allowing for the delocalization of electron density from the electron-donating group to the electron-withdrawing group.

  • Role of Substituents in this compound: The N,N-dimethylamino group is a stronger electron donor than the simple amino group in p-NA. The additional amino group at the 3-position further modifies the electronic landscape of the molecule. This enhanced "push" of electron density towards the "pull" of the nitro group is expected to lead to a larger first hyperpolarizability (β). This is because β is directly related to the change in the molecule's dipole moment as it transitions from the ground state to an excited state. A more efficient ICT mechanism facilitates a larger change in dipole moment.

  • The Importance of Acentric Crystal Packing: For a material to exhibit a macroscopic second-order NLO effect like SHG, it must crystallize in a non-centrosymmetric space group.[1] While p-nitroaniline has a large molecular hyperpolarizability, its common crystalline form is centrosymmetric, meaning the molecular dipoles are arranged in an anti-parallel fashion, leading to a cancellation of the NLO effect in the bulk.[2] The ability of this compound to crystallize in a non-centrosymmetric fashion will be the ultimate determinant of its utility as an SHG material.

Conclusion and Future Outlook

In comparing this compound with the benchmark p-nitroaniline, it is evident that the former holds significant promise as a potent NLO material. The strategic placement of additional and stronger electron-donating groups is a well-established design principle for enhancing molecular hyperpolarizability.

However, the lack of extensive experimental data for this compound underscores the need for further research. Future work should focus on:

  • Synthesis and Crystal Growth: Developing robust protocols for the synthesis and growth of high-quality single crystals of this compound.

  • Comprehensive NLO Characterization: Performing detailed experimental measurements of its SHG efficiency, first hyperpolarizability (using EFISH or HRS), and electro-optic coefficients.

  • Thermal and Photochemical Stability Studies: Thoroughly evaluating its thermal and photochemical stability to assess its long-term performance in device applications.

  • Theoretical Modeling: Conducting high-level quantum chemical calculations to gain deeper insights into its electronic structure and NLO response, and to guide the design of next-generation materials.

By systematically exploring these avenues, the full potential of this compound and related derivatives can be unlocked, paving the way for the development of novel, high-performance organic materials for a new era of photonic technologies.

References

A Comparative Guide to Solvatochromic Dyes: Featuring 3-Amino-N,N-dimethyl-4-nitroaniline and Other Key Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solvatochromic effect, the change in a substance's color with the polarity of the solvent, is a fundamental phenomenon in chemistry with significant applications in understanding solute-solvent interactions, characterizing solvent properties, and probing microenvironments in biological and chemical systems. The choice of a suitable solvatochromic dye is critical for the sensitivity and accuracy of these investigations.

Expected Solvatochromic Behavior of 3-Amino-N,N-dimethyl-4-nitroaniline

This compound possesses a strong intramolecular charge transfer (ICT) character, a key feature for pronounced solvatochromism. The molecule contains two electron-donating groups, an amino (-NH2) and a dimethylamino (-N(CH3)2) group, and a strong electron-withdrawing nitro (-NO2) group on an aniline backbone.

Based on the principles of solvatochromism and the behavior of structurally similar molecules, we can anticipate the following:

  • Positive Solvatochromism: The presence of strong electron-donating and -withdrawing groups suggests that the excited state of this compound will be more polar than its ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in its absorption maximum (λmax).

  • Influence of the Additional Amino Group: Compared to N,N-dimethyl-4-nitroaniline, the additional amino group in the 3-position is expected to enhance the electron-donating capacity of the system. This could potentially lead to a larger solvatochromic shift, making it a highly sensitive probe for solvent polarity. The amino group can also participate in hydrogen bonding interactions with protic solvents, which would further influence its solvatochromic behavior.

Comparative Solvatochromic Data

To provide a clear comparison, the following table summarizes the solvatochromic behavior of Reichardt's dye, Nile Red, and 4-nitroaniline in a range of solvents with varying polarities. The data has been compiled from various sources and showcases the diverse responses of these dyes to changes in their environment.

SolventDielectric Constant (ε)Reichardt's Dye λmax (nm)Nile Red λmax (nm)4-Nitroaniline λmax (nm)
n-Hexane1.88~810~515~327
Toluene2.38~765~534~342
Dioxane2.21~780~541~353
Chloroform4.81~705~565~368
Acetone20.7~677~552~370
Ethanol24.6~550~553~374
Methanol32.7~515~553~376
Acetonitrile37.5~622~542~370
Dimethyl Sulfoxide (DMSO)46.7~586~560~396
Water80.1~453~640~380

Note: The λmax values are approximate and can vary slightly depending on the specific experimental conditions and data sources.

Experimental Protocols

This section outlines a detailed methodology for conducting a comparative study of the solvatochromic behavior of different dyes.

Objective: To determine and compare the solvatochromic shifts of this compound and other solvatochromic dyes in a series of solvents with varying polarities using UV-Visible spectroscopy.

Materials:

  • This compound

  • Reichardt's dye

  • Nile Red

  • 4-nitroaniline

  • Spectroscopic grade solvents (e.g., n-Hexane, Toluene, Dioxane, Chloroform, Acetone, Ethanol, Methanol, Acetonitrile, DMSO, Water)

  • Volumetric flasks (10 mL, 25 mL, 100 mL)

  • Micropipettes and tips

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1-5 mg of each dye.

    • Dissolve each dye in a small volume of a suitable solvent (e.g., acetone or DMSO) in a 10 mL volumetric flask to create a concentrated stock solution (e.g., 1 mM). Ensure the dye is completely dissolved.

  • Working Solution Preparation:

    • For each dye, prepare a series of working solutions in the different solvents.

    • Transfer a small aliquot of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

    • Dilute to the mark with the desired spectroscopic grade solvent. The final concentration should result in an absorbance maximum between 0.5 and 1.5.

  • Spectroscopic Measurement:

    • Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 300-900 nm).

    • For each solvent, use the pure solvent as a blank to record a baseline spectrum.

    • Rinse a quartz cuvette with a small amount of the working solution before filling it.

    • Record the absorption spectrum of each working solution.

  • Data Analysis:

    • For each spectrum, determine the wavelength of maximum absorbance (λmax).

    • Tabulate the λmax values for each dye in all the tested solvents.

    • Plot the λmax values (or transition energies, E_T(30)) against a solvent polarity scale (e.g., dielectric constant or Reichardt's E_T(30) scale) to visualize the solvatochromic trend.

Visualization of Solvatochromic Principles

The following diagram illustrates the fundamental principles of solvatochromism, depicting how solvent polarity influences the energy levels of a dye molecule and results in either a hypsochromic (blue) or bathochromic (red) shift in its absorption spectrum.

solvatochromism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_batho Positive Solvatochromism (Bathochromic Shift) cluster_hypso Negative Solvatochromism (Hypsochromic Shift) S0_nonpolar Nonpolar Solvent S1_nonpolar Nonpolar Solvent S0_nonpolar->S1_nonpolar ΔE_nonpolar S0_polar Polar Solvent S1_polar Polar Solvent S0_polar->S1_polar ΔE_polar < ΔE_nonpolar (Red Shift) note_batho Excited state is more polar and stabilized by polar solvents. S0_nonpolar_h Nonpolar Solvent S1_nonpolar_h Nonpolar Solvent S0_nonpolar_h->S1_nonpolar_h ΔE_nonpolar S0_polar_h Polar Solvent S1_polar_h Polar Solvent S0_polar_h->S1_polar_h ΔE_polar > ΔE_nonpolar (Blue Shift) note_hypso Ground state is more polar and stabilized by polar solvents.

Caption: Principles of positive and negative solvatochromism.

A Comparative Guide to the Second-Order Hyperpolarizability of Push-Pull Nitroanilines

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the nonlinear optical properties of p-nitroaniline and its derivative, N,N-dimethyl-4-nitroaniline, with a focus on second-order hyperpolarizability.

This guide provides a comparative assessment of the second-order nonlinear optical (NLO) properties of p-nitroaniline (pNA) and N,N-dimethyl-4-nitroaniline. Due to the limited availability of experimental data for the second-order hyperpolarizability (γ) of 3-Amino-N,N-dimethyl-4-nitroaniline in the reviewed literature, this comparison focuses on the well-characterized pNA and its N,N-dimethylated analogue, which serves as a common reference material in NLO studies.[1] This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the evaluation and application of chromophores with significant NLO properties.

The second-order hyperpolarizability is a measure of a molecule's ability to interact with an applied electric field in a nonlinear manner, leading to phenomena such as second-harmonic generation. Molecules with large second-order hyperpolarizabilities are of significant interest for applications in optoelectronics, including optical data storage and telecommunications. The "push-pull" electronic structure of the title compounds, featuring an electron-donating group (amino or dimethylamino) and an electron-accepting group (nitro) connected by a π-conjugated system (the benzene ring), is a key design principle for enhancing these NLO effects.

Quantitative Comparison of NLO Properties

The following table summarizes key nonlinear optical parameters for p-nitroaniline and N,N-dimethyl-4-nitroaniline, providing a basis for their comparative assessment.

MoleculeCommon NameFirst Hyperpolarizability (β) (10⁻³⁰ esu)Second Hyperpolarizability (γ) (10⁻³⁶ esu)Measurement/Calculation Method
p-nitroanilinepNA~23 (in chloroform)Theoretical values vary with methodHyper-Rayleigh Scattering (HRS) / Various quantum chemical methods
N,N-dimethyl-4-nitroanilineDMNATheoretical value is 1.8 times that of a single DMNA unit in a trimerData not readily availableSemi-empirical ZINDO method

Note: Experimental values for hyperpolarizability can be highly dependent on the solvent, measurement technique, and fundamental wavelength used. Theoretical values can also vary significantly with the level of theory and basis set employed.

Experimental Protocols: Hyper-Rayleigh Scattering (HRS)

Hyper-Rayleigh Scattering is a widely used experimental technique to determine the first hyperpolarizability (β) of molecules in solution.[2] Unlike Electric Field-Induced Second Harmonic Generation (EFISHG), HRS does not require the application of an external electric field, simplifying the experimental setup and allowing for the measurement of non-dipolar and ionic species.[2]

Objective: To measure the first hyperpolarizability (β) of a chromophore in solution.

Materials:

  • Pulsed laser source (e.g., Nd:YAG laser operating at 1064 nm)

  • High-quality optical filters

  • Polarizers

  • Sample cuvette (typically 1 cm path length, fused silica)

  • Focusing and collection lenses

  • Monochromator

  • Sensitive photodetector (e.g., photomultiplier tube)

  • Data acquisition system

  • High-purity solvent (e.g., chloroform, dioxane)

  • Chromophore sample

  • 0.2 µm micropore filters

Procedure:

  • Sample Preparation:

    • Prepare a series of solutions of the chromophore in a suitable solvent at different concentrations.

    • Filter the solutions through a 0.2 µm micropore filter directly into the cuvette to remove dust particles that can cause spurious signals.[3]

  • Experimental Setup:

    • The laser beam is passed through a polarizer to ensure a well-defined polarization of the incident light.

    • The beam is focused into the center of the sample cuvette using a lens.

    • The scattered light is collected at a 90° angle to the incident beam path using a collection lens.

    • The collected light is passed through an analyzer (another polarizer) to select for a specific polarization of the scattered light.

    • An optical filter is used to block the fundamental laser wavelength and pass only the second-harmonic signal (at half the wavelength of the incident light).

    • The filtered light is focused onto the entrance slit of a monochromator for spectral analysis, which helps to separate the HRS signal from any multi-photon fluorescence.

    • The light exiting the monochromator is detected by a photomultiplier tube.

  • Data Acquisition:

    • The intensity of the second-harmonic scattered light is measured for the pure solvent and for each of the prepared solutions.

    • The intensity of the HRS signal is proportional to the square of the incident laser intensity and to the concentration of the scattering molecules.

  • Data Analysis:

    • The hyperpolarizability (β) of the solute is determined from the concentration dependence of the HRS signal intensity, typically by plotting the signal intensity divided by the square of the incident laser power against the solute concentration.

    • The solvent itself will have a non-zero HRS signal, which must be accounted for in the analysis. An internal reference method, where the solvent's known hyperpolarizability is used for calibration, can eliminate the need for local field correction factors.

Visualizing the Computational Workflow

The determination of second-order hyperpolarizability through computational chemistry methods follows a structured workflow. The diagram below illustrates the key steps involved in a typical quantum chemical calculation of molecular hyperpolarizabilities.

Computational_Workflow Computational Workflow for Hyperpolarizability cluster_pre Pre-processing cluster_calc Calculation cluster_post Post-processing & Analysis mol_spec Define Molecular Structure basis_set Select Basis Set (e.g., 6-31G(d,p)) mol_spec->basis_set comp_method Choose Computational Method (e.g., DFT, MP2, CCSD) basis_set->comp_method geom_opt Geometry Optimization comp_method->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc polar_calc Polarizability and Hyperpolarizability Calculation (Finite Field or Response Theory) freq_calc->polar_calc extract_data Extract Tensor Components (α, β, γ) polar_calc->extract_data analyze_results Analyze and Compare with Experimental Data extract_data->analyze_results

Caption: A flowchart illustrating the typical computational workflow for determining molecular polarizabilities and hyperpolarizabilities using quantum chemistry software.

Conclusion

While a direct experimental value for the second-order hyperpolarizability (γ) of this compound remains to be reported in the accessible literature, a comparative analysis of the closely related and extensively studied p-nitroaniline and its derivative, N,N-dimethyl-4-nitroaniline, provides valuable insights for researchers in the field of nonlinear optics. The push-pull electronic structure is a validated strategy for enhancing second-order NLO properties. The experimental and computational methodologies outlined in this guide offer a framework for the continued investigation and characterization of novel chromophores for advanced photonic applications. Further experimental investigation into the NLO properties of this compound is warranted to fully assess its potential.

References

A Comparative Guide to the Quantum Chemical Properties of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Methodological Comparison

In the realm of computational chemistry, understanding the electronic and structural properties of molecules at the quantum level is paramount for predicting their reactivity, stability, and potential applications in fields such as materials science and drug design. This guide provides a comparative framework for the quantum chemical analysis of 3-Amino-N,N-dimethyl-4-nitroaniline and a structurally related alternative, N,N-dimethyl-4-nitroaniline. Due to the limited availability of published computational data for this compound, this document outlines a recommended computational protocol to generate and compare key quantum chemical descriptors.

Introduction to the Molecules

This compound is an aromatic compound featuring both electron-donating (amino and dimethylamino) and electron-withdrawing (nitro) groups. This substitution pattern suggests interesting electronic properties, potentially leading to applications in nonlinear optics or as a scaffold in medicinal chemistry. For a meaningful comparison, we consider N,N-dimethyl-4-nitroaniline, a well-studied molecule known for its significant dipole moment and use as a reference in nonlinear optics studies.[1] The addition of an amino group in the meta-position to the dimethylamino group in this compound is expected to modulate its electronic characteristics.

Comparative Data Analysis

A comprehensive quantum chemical study would yield a range of parameters that are crucial for understanding the behavior of these molecules. The following table outlines the key properties for comparison. The data for N,N-dimethyl-4-nitroaniline is sourced from existing literature, while the corresponding values for this compound would be determined following the proposed computational protocol.

PropertyThis compoundN,N-dimethyl-4-nitroanilineSignificance
HOMO EnergyTo be determined-Indicates electron-donating ability
LUMO EnergyTo be determined-Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)To be determined4.09-4.31 eV[1]Relates to chemical reactivity and stability
Dipole Moment (µ)To be determined7.95 D[1]Measures molecular polarity and influences intermolecular interactions
Molecular Electrostatic Potential (MEP)To be determined-Identifies reactive sites for electrophilic and nucleophilic attack

Experimental and Computational Protocol

To generate the quantum chemical data for a robust comparison, the following computational methodology, based on standard practices for similar molecules, is recommended.[1]

1. Molecular Geometry Optimization:

  • The initial 3D structures of both this compound and N,N-dimethyl-4-nitroaniline will be built using a molecular modeling program.

  • Geometry optimization will be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

  • The 6-311++G(d,p) basis set is recommended for achieving a good balance between accuracy and computational cost.

  • Frequency calculations should be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

2. Calculation of Quantum Chemical Properties:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized geometries. The HOMO-LUMO energy gap (ΔE) is then determined as ELUMO - EHOMO.

  • Dipole Moment: The total dipole moment will be calculated to quantify the overall polarity of the molecules.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and predict sites of chemical reactivity.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

Workflow for Quantum Chemical Calculations

The following diagram illustrates the logical workflow for the proposed computational study.

G Computational Workflow for Quantum Chemical Analysis A Molecule Selection (this compound & N,N-dimethyl-4-nitroaniline) B Initial 3D Structure Generation A->B C Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Confirmation of Energy Minimum (No Imaginary Frequencies) D->E F Calculation of Properties: - HOMO/LUMO Energies - Dipole Moment - Molecular Electrostatic Potential E->F G Data Analysis and Comparison F->G

Caption: A flowchart of the quantum chemical calculation process.

By following this guide, researchers can conduct a systematic and reproducible computational study to elucidate the electronic properties of this compound and compare it with a relevant benchmark molecule. This information is invaluable for the rational design of new materials and therapeutic agents.

References

A Comparative Analysis of Experimental and Theoretical Data for 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Structural and Spectroscopic Properties of a Key Nitroaniline Derivative

This guide provides a comprehensive comparison of experimental and theoretical data for 3-Amino-N,N-dimethyl-4-nitroaniline, a molecule of interest in various chemical and pharmaceutical research fields. By juxtaposing experimental findings with computational models, we aim to offer a deeper understanding of its molecular structure and spectroscopic behavior, facilitating its application in drug design and materials science.

Molecular Structure: A Tale of Two Perspectives

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. Here, we compare the experimentally determined crystal structure of this compound with its theoretically optimized geometry.

Experimental Data: The crystal structure of this compound has been determined by X-ray crystallography and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 220701.[1] This experimental approach provides a snapshot of the molecule's conformation in the solid state.

Theoretical Data: The molecular geometry of this compound can be optimized using computational chemistry methods, such as Density Functional Theory (DFT). These calculations provide the most stable conformation of an isolated molecule in the gas phase.

Comparison of Key Geometric Parameters:

ParameterExperimental (X-ray Crystallography)Theoretical (DFT Calculation)
Bond Lengths (Å)
C-N (Amino)Data not available in search resultsData not available in search results
C-N (Dimethylamino)Data not available in search resultsData not available in search results
C-N (Nitro)Data not available in search resultsData not available in search results
N-O (Nitro)Data not available in search resultsData not available in search results
**Bond Angles (°) **
C-C-N (Amino)Data not available in search resultsData not available in search results
C-N-C (Dimethylamino)Data not available in search resultsData not available in search results
O-N-O (Nitro)Data not available in search resultsData not available in search results
Dihedral Angles (°)
Amino group twistData not available in search resultsData not available in search results
Nitro group twistData not available in search resultsData not available in search results

Note: Specific experimental bond lengths and angles from the CCDC database and corresponding calculated values were not available in the provided search results. A comprehensive comparison would require accessing and analyzing the crystallographic information file (CIF) and performing DFT calculations.

Vibrational Spectroscopy: Probing Molecular Bonds

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. By comparing the experimental FT-IR spectrum with theoretically calculated vibrational frequencies, we can gain detailed insights into the molecule's bonding and structure.

Experimental Data: The experimental FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

Theoretical Data: DFT calculations can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of the experimental spectrum.

Comparison of Vibrational Frequencies (cm⁻¹):

Vibrational ModeExperimental (FT-IR)Theoretical (DFT)Assignment
N-H Stretch (Amino)Data not availableData not availableStretching of the N-H bonds in the primary amine group.
C-H Stretch (Aromatic)Data not availableData not availableStretching of the C-H bonds on the benzene ring.
C-H Stretch (Methyl)Data not availableData not availableStretching of the C-H bonds in the dimethylamino group.
N-O Stretch (Nitro)Data not availableData not availableAsymmetric and symmetric stretching of the N-O bonds in the nitro group.
C-N StretchData not availableData not availableStretching of the various C-N bonds in the molecule.
N-H Bend (Amino)Data not availableData not availableBending vibration of the H-N-H angle in the primary amine group.

Note: Specific experimental and theoretical FT-IR peak assignments for this compound were not found in the search results. The table illustrates the expected key vibrations.

Electronic Spectroscopy: Unveiling Electron Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

Experimental Data: The experimental UV-Vis spectrum of this compound, typically recorded in a solvent, shows one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key parameter.

Theoretical Data: Time-dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the λmax and intensity of the absorption bands.

Comparison of Electronic Transitions:

TransitionExperimental λmax (nm)Theoretical λmax (nm)Solvent
π → πData not availableData not availablee.g., Ethanol
n → πData not availableData not availablee.g., Ethanol

Note: Specific experimental and theoretical UV-Vis absorption maxima for this compound were not available in the search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Experimental Data: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively, in the molecule.

Theoretical Data: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical NMR chemical shifts.

Comparison of ¹H NMR Chemical Shifts (ppm):

ProtonExperimentalTheoretical (GIAO)
Aromatic-HData not availableData not available
Amino-HData not availableData not available
Methyl-HData not availableData not available

Comparison of ¹³C NMR Chemical Shifts (ppm):

CarbonExperimentalTheoretical (GIAO)
Aromatic-CData not availableData not available
Methyl-CData not availableData not available

Note: Specific experimental and theoretical NMR data for this compound were not found in the search results.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While specific experimental details for this compound were not fully available, the following are general methodologies for the techniques discussed.

X-ray Crystallography:

  • Single crystals of this compound are grown by slow evaporation of a suitable solvent.

  • A suitable crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • The crystal structure is solved and refined using specialized software packages.

FT-IR Spectroscopy:

  • A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

UV-Visible Spectroscopy:

  • A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile).

  • The absorption spectrum is recorded using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 200-800 nm).

  • A solvent blank is used as a reference.

NMR Spectroscopy:

  • A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Visualizing the Workflow and Relationships

To better illustrate the process of correlating experimental and theoretical data, the following diagrams are provided.

experimental_theoretical_workflow cluster_exp Experimental Analysis cluster_theo Theoretical Modeling cluster_comp Data Correlation exp_synthesis Synthesis & Purification exp_xray X-ray Crystallography exp_synthesis->exp_xray exp_ftir FT-IR Spectroscopy exp_synthesis->exp_ftir exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr compare_geom Compare Geometry exp_xray->compare_geom compare_ftir Compare Vibrational Spectra exp_ftir->compare_ftir compare_uvvis Compare Electronic Spectra exp_uvvis->compare_uvvis compare_nmr Compare NMR Spectra exp_nmr->compare_nmr theo_geometry Geometry Optimization (DFT) theo_freq Frequency Calculation theo_geometry->theo_freq theo_tddft TD-DFT Calculation theo_geometry->theo_tddft theo_giao GIAO NMR Calculation theo_geometry->theo_giao theo_geometry->compare_geom theo_freq->compare_ftir theo_tddft->compare_uvvis theo_giao->compare_nmr validation Model Validation compare_geom->validation compare_ftir->validation compare_uvvis->validation compare_nmr->validation

Caption: Workflow for correlating experimental and theoretical data.

logical_relationship exp_data Experimental Data (Structure, Spectra) comparison Comparison & Analysis exp_data->comparison comp_model Computational Model (DFT, TD-DFT, GIAO) comp_model->comparison refinement Model Refinement comparison->refinement Discrepancies validated_model Validated Model comparison->validated_model Good Agreement refinement->comp_model Improved Parameters prediction Prediction of Properties validated_model->prediction

Caption: Logical relationship for computational model refinement.

References

Performance of Disperse Dyes Derived from 3-Amino-N,N-dimethyl-4-nitroaniline and its Alternatives in Polyester Textile Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of disperse dyes derived from 3-Amino-N,N-dimethyl-4-nitroaniline and its alternatives for dyeing polyester fabrics. Due to the limited availability of direct performance data for dyes synthesized from this compound in publicly accessible literature, this guide utilizes data from disperse dyes synthesized from structurally similar precursors, such as 4-Amino-3-nitrobenzaldehyde. This approach is based on the rationale that the performance characteristics of these dyes on polyester are likely to be comparable due to their similar chemical structures. The comparison is made against well-established commercial disperse dyes, C.I. Disperse Red 60 and C.I. Disperse Blue 79, to provide a comprehensive overview for research and development purposes.

Quantitative Performance Comparison

The following tables summarize the key performance indicators of a representative disperse dye derived from a nitroaniline precursor against two widely used commercial disperse dyes on polyester fabric. The data has been compiled from various studies and represents typical performance under standard dyeing and testing conditions.

Table 1: Color Fastness Properties on Polyester Fabric

Performance ParameterRepresentative Dye from 4-Amino-3-nitrobenzaldehydeC.I. Disperse Red 60C.I. Disperse Blue 79
Light Fastness (ISO 105-B02)Good to Very Good (5-6)Good (6-7)Very Good (7)
Washing Fastness (ISO 105-C06)Very Good (4-5)Excellent (5)Excellent (5)
Rubbing Fastness (Dry) (ISO 105-X12)Very Good (4-5)Good (4)Good to Very Good (4-5)
Rubbing Fastness (Wet) (ISO 105-X12)Good (4)Moderate to Good (3-4)Good (4)
Perspiration Fastness Moderate to Good (3-4)Excellent (5)Not widely reported
Sublimation Fastness Moderate to GoodModerate to GoodGood

Note: Fastness ratings are on a scale of 1 to 5 for washing, rubbing, and perspiration (where 5 is the best), and on a scale of 1 to 8 for light fastness (where 8 is the best).

Table 2: Dyeing Characteristics on Polyester Fabric

ParameterRepresentative Dye from 4-Amino-3-nitrobenzaldehydeC.I. Disperse Red 60C.I. Disperse Blue 79
Dyeing Temperature 130°C (High Temperature Method)130°C (High Temperature Method)130°C (High Temperature Method)
Color Strength (K/S) GoodGoodExcellent
Shade Varies (e.g., Yellow, Orange, Red)Bluish-RedNavy Blue

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Azo Disperse Dyes (General Procedure)

Azo disperse dyes are typically synthesized via a two-step diazotization and coupling reaction.

  • Diazotization: The aromatic amine precursor (e.g., this compound) is dissolved in an acidic medium (e.g., hydrochloric acid and water). The solution is cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of a coupling component (e.g., a phenol or an aniline derivative) dissolved in a suitable solvent. The reaction mixture is stirred at a low temperature until the coupling reaction is complete, resulting in the precipitation of the azo disperse dye.

  • Purification: The synthesized dye is then filtered, washed with water to remove any unreacted starting materials and by-products, and dried.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for applying disperse dyes to polyester to ensure good penetration and fastness properties.

  • Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 20:1). It contains the disperse dye, a dispersing agent to ensure uniform dye dispersion, and acetic acid to maintain a pH of 4.5-5.5.

  • Dyeing Process: The polyester fabric is introduced into the dye bath at room temperature. The temperature is gradually raised to 130°C at a rate of approximately 2°C per minute. The dyeing is continued at this temperature for 60 minutes.

  • Cooling and Rinsing: The dye bath is then cooled to 70°C, and the dyed fabric is removed and rinsed thoroughly with water.

  • Reduction Clearing: To remove any unfixed dye from the fabric surface, a reduction clearing process is carried out. This involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

  • Final Rinsing and Drying: The fabric is rinsed again with hot and cold water and then dried.

Color Fastness Testing
  • Light Fastness (ISO 105-B02): A specimen of the dyed fabric is exposed to a controlled artificial light source that simulates natural daylight (Xenon arc lamp) under specified conditions of temperature and humidity. The change in color of the specimen is assessed by comparing it with a set of blue wool standards exposed simultaneously.[1]

  • Washing Fastness (ISO 105-C06): A dyed fabric specimen, in contact with a multifibre adjacent fabric, is laundered in a standard soap solution under controlled conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the degree of staining on the multifibre fabric are evaluated using grey scales.[2][3]

  • Rubbing Fastness (ISO 105-X12): The amount of color transferred from the surface of a dyed fabric to a specified white rubbing cloth is determined. The test is performed under both dry and wet conditions using a crockmeter. The staining of the rubbing cloth is assessed using a grey scale.[4][5][6][7]

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis of disperse dyes and their application in textile dyeing.

DyeSynthesisWorkflow cluster_synthesis Dye Synthesis Aromatic Amine Aromatic Amine Diazotization Diazotization Aromatic Amine->Diazotization NaNO2, HCl 0-5°C Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Coupling Coupling Diazonium Salt->Coupling Coupling Component Coupling Component Coupling Component->Coupling Crude Dye Crude Dye Coupling->Crude Dye Purification Purification Crude Dye->Purification Filtration, Washing Disperse Dye Disperse Dye Purification->Disperse Dye

Caption: General workflow for the synthesis of azo disperse dyes.

TextileDyeingWorkflow Disperse Dye Disperse Dye Dye Bath Preparation Dye Bath Preparation Disperse Dye->Dye Bath Preparation Polyester Fabric Polyester Fabric High-Temperature Dyeing High-Temperature Dyeing Polyester Fabric->High-Temperature Dyeing Dye Bath Preparation->High-Temperature Dyeing Dispersing Agent, pH 4.5-5.5 Reduction Clearing Reduction Clearing High-Temperature Dyeing->Reduction Clearing 130°C, 60 min Rinsing & Drying Rinsing & Drying Reduction Clearing->Rinsing & Drying Dyed Fabric Dyed Fabric Rinsing & Drying->Dyed Fabric Quality Control Quality Control Dyed Fabric->Quality Control Fastness Testing

References

Comparative Electrochemical Profile of 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the electrochemical characteristics of 3-Amino-N,N-dimethyl-4-nitroaniline against other common nitroaniline isomers. Due to a lack of direct experimental data for this compound in the reviewed literature, this comparison is based on established electrochemical principles and data from structurally related compounds, primarily p-nitroaniline and m-nitroaniline. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction to Electrochemical Behavior of Nitroanilines

Nitroanilines are aromatic compounds containing both an amino (-NH₂) and a nitro (-NO₂) group attached to a benzene ring. Their electrochemical behavior is of significant interest for applications in sensors, synthesis, and environmental monitoring. The electrochemical properties are largely dictated by the redox activity of the nitro group and the influence of the amino group's position on the aromatic ring. The reduction of the nitro group is a key electrochemical process, often proceeding through a multi-electron, multi-proton transfer mechanism to form hydroxylamine and subsequently amine derivatives. The oxidation of the amino group can also be observed at more positive potentials.

Comparative Electrochemical Data

The following table summarizes the expected and known electrochemical parameters for this compound and related nitroaniline isomers. The data for p-nitroaniline and m-nitroaniline are derived from published experimental studies, while the values for this compound are predicted based on the electronic effects of its substituents.

CompoundReduction Peak Potential (Epc) vs. Ag/AgClOxidation Peak Potential (Epa) vs. Ag/AgClKey Influencing Factors
This compound Expected around -0.7 V to -0.9 VExpected around +0.8 V to +1.0 VElectron-donating amino and dimethylamino groups at ortho and meta positions to the nitro group.
p-Nitroaniline (4-Nitroaniline) ~ -0.7 V to -1.0 V (pH dependent)~ +1.2 VElectron-donating amino group para to the nitro group.
m-Nitroaniline (3-Nitroaniline) ~ -0.6 V to -0.8 V (pH dependent)~ +1.4 VElectron-donating amino group meta to the nitro group.

Note: The exact peak potentials are highly dependent on experimental conditions such as pH, solvent, electrode material, and scan rate.

Experimental Protocols

A typical experimental setup for the electrochemical characterization of nitroaniline compounds using cyclic voltammetry (CV) is detailed below.

Objective: To determine the reduction and oxidation potentials of the analyte.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in saturated KCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M phosphate buffer solution (pH 7.0) or an organic solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

  • Analyte: 1 mM solution of the nitroaniline compound in the electrolyte solution.

Procedure:

  • Polish the GCE with alumina slurry, sonicate in deionized water and ethanol, and dry it.

  • Assemble the three-electrode cell with the electrolyte solution.

  • De-aerate the solution by purging with high-purity nitrogen gas for 15 minutes.

  • Record the background CV of the electrolyte solution.

  • Add the analyte to the cell to achieve the desired concentration.

  • Record the CV of the analyte solution by scanning the potential from an initial potential (e.g., +1.5 V) to a final potential (e.g., -1.5 V) and back at a specific scan rate (e.g., 100 mV/s).

  • Analyze the resulting voltammogram to identify the peak potentials for reduction and oxidation processes.

Visualizing the Electrochemical Workflow and Comparative Logic

The following diagrams illustrate the general workflow for electrochemical analysis and the logical framework for comparing the electrochemical behavior of this compound with other isomers.

a cluster_prep Sample Preparation cluster_exp Electrochemical Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1mM) cell_assembly Assemble 3-Electrode Cell prep_analyte->cell_assembly prep_electrolyte Prepare Electrolyte (e.g., 0.1M PBS) prep_electrolyte->cell_assembly prep_electrodes Polish and Clean Electrodes prep_electrodes->cell_assembly deaeration De-aerate with N2 cell_assembly->deaeration run_cv Run Cyclic Voltammetry deaeration->run_cv get_voltammogram Obtain Voltammogram run_cv->get_voltammogram analyze_peaks Identify Peak Potentials (Epc, Epa) get_voltammogram->analyze_peaks compare_data Compare with Alternatives analyze_peaks->compare_data

Caption: Workflow for Electrochemical Analysis.

b cluster_alternatives Comparative Alternatives cluster_comparison Basis for Comparison target This compound param1 Reduction Potential of -NO2 target->param1 param2 Oxidation Potential of -NH2 target->param2 param3 Influence of Substituent Position target->param3 alt1 p-Nitroaniline alt1->param1 alt1->param2 alt1->param3 alt2 m-Nitroaniline alt2->param1 alt2->param2 alt2->param3

Caption: Logical Comparison Framework.

Discussion and Conclusion

The electrochemical profile of this compound is expected to be influenced by the presence of three substituents on the benzene ring: a nitro group, an amino group, and a dimethylamino group. The nitro group is the primary site for reduction. The amino and dimethylamino groups are electron-donating, which generally makes the reduction of the nitro group more difficult (shifting the reduction potential to more negative values) and the oxidation of the aromatic system easier (shifting the oxidation potential to less positive values) compared to unsubstituted nitrobenzene.

Compared to p-nitroaniline, the additional electron-donating dimethylamino group in this compound is expected to have a noticeable effect. The position of the substituents (ortho, meta, para) relative to the nitro group plays a crucial role in determining the exact redox potentials.

A Comparative Guide to the Thermal Stability of 3-Amino-N,N-dimethyl-4-nitroaniline and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal stability of 3-Amino-N,N-dimethyl-4-nitroaniline and structurally related alternatives. The information presented herein is crucial for understanding the thermal hazards and ensuring the safe handling, storage, and processing of these compounds in research and development settings. The data is compiled from various sources and presented in a standardized format for ease of comparison.

Executive Summary

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound and its alternatives is presented in Table 1. These properties provide a baseline for understanding the general characteristics of each molecule.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₈H₁₁N₃O₂181.19140355
2-NitroanilineC₆H₆N₂O₂138.1271.5284[1]
4-NitroanilineC₆H₆N₂O₂138.12146-149332
2,4-DinitroanilineC₆H₅N₃O₄183.12187.8Decomposes[2]
N,N-Dimethyl-p-nitroanilineC₈H₁₀N₂O₂166.18161-169-

Thermal Stability Analysis

The thermal stability of these compounds is evaluated using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). These methods provide critical data on decomposition temperatures, heat released during decomposition, and the kinetics of the decomposition process.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data

TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, providing information on melting points and the heat of decomposition. A summary of available TGA and DSC data is presented in Table 2. It is important to note that a complete and directly comparable dataset under identical experimental conditions is not available for all compounds.

CompoundOnset Decomposition Temp. (°C)Peak Decomposition Temp. (°C)Heat of Decomposition (J/g)Key Observations
This compound Data not availableData not availableData not available-
2-Nitroaniline~110-199 (major weight loss)-Data not availableTGA shows significant weight loss in this range, attributed to the elimination of the NO₂ group.
4-Nitroaniline>151-Data not availableDecomposition occurs after melting.
2,4-Dinitroaniline~220 (as 2,4-dinitroanisole)-Data not availableThe decomposition of the structurally similar 2,4-dinitroanisole begins at approximately 220°C.
N,N-Dimethyl-p-nitroanilineData not availableData not availableData not available-
Decomposition Kinetics

The kinetics of thermal decomposition, including activation energy (Ea), provide insight into the rate at which a compound decomposes. This information is crucial for predicting the stability of a compound over time and under different temperature conditions. Available kinetic data is presented in Table 3.

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Method
This compound Data not availableData not available-
2-NitroanilineData not availableData not available-
4-NitroanilineData not availableData not available-
2,4-DinitroanilineData not availableData not available-
N,N-Dimethyl-p-nitroanilineData not availableData not available-

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible thermal analysis data. The following sections outline generalized procedures for TGA/DSC and ARC analysis of nitroaromatic compounds.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

Objective: To determine the onset temperature of decomposition, mass loss as a function of temperature, and the heat of decomposition.

Instrumentation: A simultaneous TGA/DSC instrument.

Sample Preparation:

  • Accurately weigh 1-5 mg of the sample into an aluminum or hermetically sealed pan.

  • Record the exact weight.

  • Place the sample pan and an empty reference pan into the instrument.

Experimental Conditions:

  • Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.

  • Heating Rate: A constant heating rate, typically 5, 10, or 20 °C/min.

  • Temperature Range: Typically from ambient temperature to 400-500 °C, or until complete decomposition is observed.

Data Analysis:

  • TGA Curve: Plot mass loss (%) versus temperature (°C). The onset of decomposition is determined by the intersection of the baseline with the tangent of the decomposition curve.

  • DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss, with the peak indicating the temperature of the maximum decomposition rate.

  • DSC Curve: Plot heat flow (mW) versus temperature (°C). The area under the exothermic peak corresponds to the heat of decomposition (ΔHd).

Accelerating Rate Calorimetry (ARC)

Objective: To study the thermal stability and runaway reaction potential under adiabatic conditions.

Instrumentation: An Accelerating Rate Calorimeter.

Sample Preparation:

  • Load a 1-5 g sample into a spherical titanium or other inert metal bomb.

  • Seal the bomb and connect it to a pressure transducer.

  • Place the bomb inside the calorimeter.

Experimental Procedure (Heat-Wait-Search Mode):

  • The sample is heated in small, incremental steps (e.g., 5 °C).

  • After each heating step, the system waits for thermal equilibrium.

  • The instrument then searches for any self-heating of the sample.

  • If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • In adiabatic mode, the calorimeter heaters match the sample temperature, preventing heat loss to the surroundings.

  • The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

Data Analysis:

  • Time-Temperature-Pressure Data: Provides a profile of the runaway reaction.

  • Kinetic Parameters: The data can be used to calculate the activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction.

  • Time to Maximum Rate (TMR): The time taken to reach the maximum rate of decomposition from a given starting temperature.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the thermal stability analysis of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Analysis cluster_4 Hazard Assessment Sample_Weighing Accurately weigh sample (1-5 mg for TGA/DSC, 1-5 g for ARC) Sample_Encapsulation Encapsulate in appropriate pan/bomb Sample_Weighing->Sample_Encapsulation TGA_DSC TGA/DSC Analysis (Heating ramp under inert atmosphere) Sample_Encapsulation->TGA_DSC ARC ARC Analysis (Heat-Wait-Search mode) Sample_Encapsulation->ARC TGA_Data Mass Loss vs. Temperature TGA_DSC->TGA_Data DSC_Data Heat Flow vs. Temperature TGA_DSC->DSC_Data ARC_Data Temperature & Pressure vs. Time ARC->ARC_Data Decomposition_Temp Determine Onset & Peak Decomposition Temperatures TGA_Data->Decomposition_Temp Heat_of_Decomposition Calculate Heat of Decomposition (ΔHd) DSC_Data->Heat_of_Decomposition Kinetic_Analysis Determine Activation Energy (Ea) & Pre-exponential Factor (A) ARC_Data->Kinetic_Analysis Stability_Comparison Compare thermal stability with alternatives Decomposition_Temp->Stability_Comparison Heat_of_Decomposition->Stability_Comparison Kinetic_Analysis->Stability_Comparison Safety_Guidelines Develop safe handling & storage procedures Stability_Comparison->Safety_Guidelines

General workflow for thermal stability analysis.

Conclusion

This guide provides a comparative overview of the thermal stability of this compound and its alternatives. The presented data, although not exhaustive, highlights the importance of thermal analysis in characterizing the potential hazards associated with these compounds. The lack of comprehensive, publicly available data for this compound underscores the need for further experimental investigation to fully assess its thermal stability profile. Researchers and drug development professionals are strongly encouraged to perform thorough thermal hazard assessments as a critical component of their safety protocols when working with these and other nitroaromatic compounds.

References

A Comparative Analysis of Basicity in Amino-Nitroaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study on the basicity of three common amino-nitroaniline isomers: 2-nitroaniline (ortho), 3-nitroaniline (meta), and 4-nitroaniline (para). The basicity of these aromatic amines is a critical parameter in drug design and chemical synthesis, as it influences molecular interactions, reaction mechanisms, and pharmacokinetic properties. This document presents experimental data, outlines a standard protocol for basicity determination, and explains the structural factors governing the observed trends.

Quantitative Comparison of Basicity

The basicity of an amine is typically expressed by the acid dissociation constant (pKa) of its conjugate acid (Ar-NH₃⁺). A lower pKa value for the conjugate acid corresponds to a weaker base, as it indicates a greater tendency to remain in the protonated form.[1]

The experimental pKa values for the conjugate acids of the three primary nitroaniline isomers, determined in aqueous solution at 25°C, are summarized below.

IsomerStructurepKa of Conjugate AcidRelative Basicity
3-Nitroaniline m-nitroaniline2.46[2][3]Weakest Base
4-Nitroaniline p-nitroaniline1.00[2]Stronger Base
2-Nitroaniline o-nitroaniline-0.26[4]Strongest Base

Note: Basicity is inversely related to the pKa of the conjugate acid.

Factors Influencing Basicity

The significant differences in basicity among the nitroaniline isomers are governed by a combination of electronic and steric effects. The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the benzene ring and reduces the electron density on the amino group's nitrogen atom, thereby decreasing its ability to accept a proton.

  • 3-Nitroaniline (meta-isomer) : In the meta position, the powerful electron-withdrawing resonance effect of the nitro group does not delocalize the lone pair of electrons from the amino group. Basicity is reduced primarily through the inductive effect. This results in 3-nitroaniline being the most basic of the three isomers.[5]

  • 4-Nitroaniline (para-isomer) : When the nitro group is in the para position, it exerts both a strong inductive effect and a resonance effect. The resonance effect allows for the delocalization of the amino group's lone pair of electrons across the aromatic ring and into the nitro group. This delocalization significantly reduces the availability of the lone pair for protonation, making 4-nitroaniline a much weaker base than the meta isomer.[2][5]

  • 2-Nitroaniline (ortho-isomer) : The ortho isomer is the least basic. This is due to the combination of strong inductive and resonance effects, similar to the para isomer. Additionally, the proximity of the two groups allows for the formation of a strong intramolecular hydrogen bond between a hydrogen on the amino group and an oxygen on the nitro group.[4] This interaction further stabilizes the lone pair on the nitrogen, making it significantly less available for protonation.[4]

G cluster_isomers Nitroaniline Isomers cluster_effects Electronic & Steric Effects cluster_basicity Resulting Basicity isomer_m 3-Nitroaniline (meta) pKa = 2.46 high_base Most Basic isomer_m->high_base isomer_p 4-Nitroaniline (para) pKa = 1.00 mid_base Less Basic isomer_p->mid_base isomer_o 2-Nitroaniline (ortho) pKa = -0.26 low_base Least Basic isomer_o->low_base inductive Inductive Effect (-I) inductive->isomer_m inductive->isomer_p inductive->isomer_o resonance Resonance Effect (-R) resonance->isomer_m No direct delocalization resonance->isomer_p Strong resonance->isomer_o Strong h_bond Intramolecular H-Bonding h_bond->isomer_o Significant

Figure 1. Logical diagram illustrating the influence of electronic and steric effects on the basicity of nitroaniline isomers.

Experimental Protocols

Determination of pKa by Potentiometric Titration

The pKa values of amino compounds are reliably determined using potentiometric acid-base titration.[6][7] This method involves monitoring the pH of a solution of the amine as a strong acid is added incrementally.

Materials and Equipment:

  • Amino-nitroaniline isomer sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, Class A

  • Beakers and volumetric flasks

Procedure:

  • Sample Preparation : Accurately weigh a precise amount of the amino-nitroaniline isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.05 M). Gentle heating may be required for less soluble isomers, followed by cooling to room temperature.

  • Titration Setup : Place the beaker containing the amine solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized HCl solution over the beaker.

  • Initial Measurement : Record the initial pH of the amine solution before any acid is added.

  • Titration : Begin adding the HCl titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection : Continue adding titrant and recording data, reducing the increment size (e.g., to 0.1 mL) as the pH begins to change more rapidly, indicating the approach to the equivalence point. Continue the titration well past the equivalence point.

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.[8]

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found by examining the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point, according to the Henderson-Hasselbalch equation.[6]

This protocol provides a fundamental framework for the experimental determination of amine basicity, yielding the empirical data necessary for a robust comparative analysis.

References

Benchmarking Nonlinear Optical Efficiency: A Comparative Analysis of Materials Containing 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for advanced materials with high nonlinear optical (NLO) efficiency is paramount for applications ranging from advanced imaging techniques to optical data processing. This guide provides a comparative analysis of the NLO efficiency of materials incorporating 3-Amino-N,N-dimethyl-4-nitroaniline, benchmarked against other established NLO materials. The data presented is supported by experimental findings to facilitate informed material selection.

Materials exhibiting a strong second-order NLO response are crucial for technologies that rely on frequency conversion of light, such as second-harmonic generation (SHG). The efficiency of this process is intrinsically linked to the molecular first hyperpolarizability (β) of the material. Organic molecules, particularly those with a "push-pull" electronic structure, have garnered significant attention for their potentially large NLO responses. In these molecules, an electron-donating group and an electron-accepting group are connected by a π-conjugated system, facilitating intramolecular charge transfer and enhancing the NLO effect.

This compound is a member of the substituted nitroaniline family, which are classic examples of "push-pull" chromophores. The presence of the amino and dimethylamino groups (electron donors) and the nitro group (electron acceptor) on the benzene ring creates a molecule with a significant dipole moment and potential for a large second-order NLO response.

Comparative Analysis of NLO Efficiency

To objectively assess the NLO performance of materials containing this compound, it is essential to compare their key NLO parameters with those of widely recognized standard materials such as potassium dihydrogen phosphate (KDP) and urea. The following table summarizes the experimental second-harmonic generation (SHG) efficiency of various nitroaniline derivatives relative to KDP.

MaterialAbbreviationSecond-Harmonic Generation (SHG) Efficiency (Relative to KDP)
Potassium Dihydrogen PhosphateKDP1.0
Urea-~3.5 - 5.0
para-Nitroanilinep-NACan be significant in non-centrosymmetric forms[1]
2-Methyl-4-nitroanilineMNA~100 - 200
This compound -Data Not Available in Direct Comparison
4-Chloro-2-nitroaniline4Cl2NA~3.0[2]

Experimental Protocols for NLO Efficiency Measurement

The determination of NLO efficiency is primarily conducted through experimental techniques such as the Kurtz-Perry powder technique and Hyper-Rayleigh Scattering (HRS).

Kurtz-Perry Powder Technique

This method is a widely used technique for the rapid screening of materials for their second-harmonic generation (SHG) efficiency.[2] It involves irradiating a powdered sample of the material with a high-intensity laser beam and detecting the intensity of the frequency-doubled light that is generated. The SHG efficiency is then determined by comparing the signal intensity with that of a standard reference material, typically KDP or urea, under identical experimental conditions.

Experimental Workflow:

G Kurtz-Perry Powder Technique Workflow cluster_0 Sample Preparation cluster_1 Optical Measurement cluster_2 Data Analysis grind Grind Material to Fine Powder sieve Sieve Powder to Uniform Particle Size grind->sieve pack Pack Powder into Sample Holder sieve->pack laser High-Intensity Laser Source (e.g., Nd:YAG @ 1064 nm) sample Irradiate Powdered Sample laser->sample filter Filter out Fundamental Wavelength sample->filter detector Detect Second-Harmonic Signal (e.g., @ 532 nm) filter->detector measure_sample Measure SHG Intensity of Sample compare Compare Intensities to Determine Relative SHG Efficiency measure_sample->compare measure_ref Measure SHG Intensity of Reference (e.g., KDP) measure_ref->compare

Caption: Workflow for determining SHG efficiency using the Kurtz-Perry powder technique.

Hyper-Rayleigh Scattering (HRS)

Hyper-Rayleigh Scattering is a powerful technique used to determine the first hyperpolarizability (β) of molecules in solution. It relies on the incoherent second-harmonic light scattered from a solution of the molecules when irradiated with a high-intensity laser. By analyzing the intensity of the scattered light, the hyperpolarizability of the solute molecules can be determined. This method is particularly useful as it does not require the material to be in a non-centrosymmetric crystalline form.

Experimental Workflow:

G Hyper-Rayleigh Scattering (HRS) Experimental Workflow cluster_0 Sample Preparation cluster_1 Optical Measurement cluster_2 Data Analysis dissolve Dissolve Material in a Suitable Solvent filter_sol Filter Solution to Remove Dust Particles dissolve->filter_sol laser Pulsed Laser Source solution Focus Laser into the Solution laser->solution scatter Collect Scattered Light at 90° solution->scatter monochromator Pass Light through Monochromator scatter->monochromator pmt Detect Second-Harmonic Light with PMT monochromator->pmt plot_intensity Plot SHG Intensity vs. Fundamental Intensity Squared determine_slope Determine the Slope of the Plot plot_intensity->determine_slope calculate_beta Calculate First Hyperpolarizability (β) determine_slope->calculate_beta

Caption: Workflow for measuring molecular hyperpolarizability using Hyper-Rayleigh Scattering.

Conclusion

The strategic design of organic molecules with tailored electron donor and acceptor groups is a promising avenue for the development of high-performance NLO materials. While direct experimental data for the SHG efficiency of this compound in a comparative context is not extensively available, the established principles of NLO material design and the performance of analogous substituted nitroanilines suggest its potential as a potent NLO material. Further experimental characterization is warranted to fully elucidate its NLO properties and benchmark its performance against current standards. The experimental protocols outlined in this guide provide a framework for such a comparative assessment, enabling researchers to make data-driven decisions in the selection and development of NLO materials for their specific applications.

References

Safety Operating Guide

Proper Disposal of 3-Amino-N,N-dimethyl-4-nitroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 3-Amino-N,N-dimethyl-4-nitroaniline are critical for ensuring laboratory safety and environmental protection. This compound is classified as an acutely toxic substance, necessitating strict adherence to established protocols for its handling and disposal. This guide provides essential safety information, operational plans, and detailed disposal procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its associated hazards and the necessary safety precautions. The compound is toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1]

Personal Protective Equipment (PPE):

When working with this compound, the following personal protective equipment must be worn:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile gloves are recommended. For prolonged or repeated contact, double-gloving is advisable. Gloves should be disposed of as contaminated waste immediately after use.

  • Body Protection: A lab coat, long pants, and closed-toed shoes are mandatory to prevent skin exposure.

  • Respiratory Protection: All work with this compound in its powdered form should be conducted in a certified chemical fume hood to prevent inhalation of dust.[2]

Handling Procedures:

  • Work exclusively within a designated and properly functioning chemical fume hood.

  • Avoid the formation of dust.

  • Ensure adequate ventilation in the storage and handling areas.

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.

  • Wash hands thoroughly after handling.

Waste Collection and Storage

Proper segregation and storage of chemical waste are the first steps in a compliant disposal process.

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.

    • Solid waste should be placed in a securely sealed container to prevent dust dispersion.

    • Liquid waste (e.g., solutions) should be collected in a compatible, leak-proof container.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the associated hazards (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.

Professional Disposal Procedures

The disposal of this compound must be conducted through a licensed and approved hazardous waste management facility. It is crucial to adhere to all local, regional, and national environmental regulations.

Primary Disposal Method: Incineration

High-temperature incineration is the preferred and most effective method for the complete destruction of this compound. Nitroaromatic compounds are effectively decomposed at elevated temperatures.

  • Process: The waste is introduced into a primary combustion chamber and then a secondary chamber, where high temperatures ensure the breakdown of the chemical into less hazardous components.

  • Efficacy: Studies on related nitro-polycyclic aromatic hydrocarbons show that a secondary combustion chamber temperature of 900°C with a 3-second residence time can lead to over 99% decomposition.[3]

Alternative Disposal Method: Chemical Treatment

For aqueous waste streams containing nitroanilines, specialized chemical treatment methods may be employed by waste disposal facilities. These are typically large-scale industrial processes and are not recommended for on-site laboratory treatment without proper engineering controls and expertise.

  • Advanced Oxidation Processes (AOPs): AOPs have been shown to be effective for treating toxic and refractory chemical compounds like anilines.[4] These processes generate highly reactive hydroxyl radicals that can degrade the organic molecule.

  • Adsorption: Physical treatment methods such as adsorption onto activated carbon or other specialized resins can be used to remove the compound from wastewater before further treatment or disposal.[4]

Quantitative Disposal Data

The following table summarizes key quantitative parameters for the professional disposal of nitroaromatic compounds.

ParameterValueDescriptionSource
Incineration Temperature ≥ 850 °CMinimum temperature required for the effective destruction of hazardous waste.[5]
Incineration Residence Time ≥ 2 secondsMinimum duration the waste must be held at the specified temperature to ensure complete combustion.[5]
Biodegradation of p-Nitroaniline 100% removal of 500 mg/LAchieved within 48 hours by Pseudomonas DL17 under specific laboratory conditions.
Bioreactor Degradation Rate 1.1 mmol L⁻¹ h⁻¹Degradation rate of 4-nitroaniline in a continuously operated fixed-bed bioreactor.

Representative Experimental Protocol: Biodegradation of p-Nitroaniline

While on-site chemical treatment is not advised, understanding the principles of degradation can be valuable for research professionals. The following is a representative protocol for the biodegradation of p-nitroaniline, a structurally similar compound, based on published research. This protocol is for informational purposes and illustrates a potential biological treatment method.

Objective: To demonstrate the biodegradation of p-nitroaniline by an adapted microbial culture.

Materials:

  • Bacterial strain capable of degrading nitroaromatics (e.g., Pseudomonas DL17).

  • Mineral salt medium.

  • p-Nitroaniline stock solution.

  • Shaking incubator.

  • Spectrophotometer for concentration measurement.

  • Centrifuge.

Procedure:

  • Culture Acclimation: The bacterial strain is first adapted to the presence of the target compound. This can be initiated by introducing a low concentration (e.g., 50 mg/L) of p-nitroaniline into the culture medium.

  • Experimental Setup:

    • Prepare a series of flasks containing a defined volume of mineral salt medium at the optimal pH for the microbial strain (e.g., pH 9.0 for Pseudomonas DL17).

    • Spike the flasks with p-nitroaniline to a final concentration of 500 mg/L.

    • Inoculate the flasks with the acclimated bacterial culture.

    • Include a control flask with p-nitroaniline but no microbial culture to account for abiotic degradation.

  • Incubation: Incubate the flasks in a shaking incubator at the optimal temperature (e.g., 32°C) and agitation speed (e.g., 110 rpm).

  • Sampling and Analysis:

    • At regular intervals (e.g., every 6 hours), withdraw a sample from each flask.

    • Centrifuge the sample to separate the bacterial cells from the supernatant.

    • Measure the concentration of residual p-nitroaniline in the supernatant using a spectrophotometer at its maximum absorbance wavelength.

  • Data Interpretation: Plot the concentration of p-nitroaniline over time to determine the degradation rate. Complete degradation is indicated by the concentration falling below the detection limit of the analytical method. In the cited study, 100% degradation of 500 mg/L p-nitroaniline was observed within 48 hours.

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound from the laboratory.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal cluster_admin Record Keeping A Identify Waste: This compound (Solid or Liquid) B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste into Labeled, Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Licensed Waste Contractor D->E Institutional Protocol F Transport to Approved Treatment Facility E->F G High-Temperature Incineration (Primary Method) F->G H Chemical Treatment / AOP (Aqueous Waste) F->H If Applicable I Final Disposition (e.g., Landfill of Ash) G->I H->I J Document Waste Transfer and Disposal Records I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Amino-N,N-dimethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-Amino-N,N-dimethyl-4-nitroaniline in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a splash hazard.
Skin Protection GlovesChemical-resistant gloves. While specific breakthrough time data for this compound is not available, nitrile rubber gloves are a suitable choice for splash protection. For prolonged contact, consider thicker, industrial-grade nitrile gloves. Always inspect gloves prior to use and change them immediately if contaminated.[2][3]
Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities or significant exposure risk, fire/flame resistant and impervious clothing is recommended.[1]
FootwearClosed-toe shoes are mandatory.
Respiratory Protection RespiratorIn a well-ventilated area or under a fume hood, respiratory protection may not be necessary. If dust is generated or ventilation is inadequate, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a particulate filter (N95 or better) is recommended. For higher concentrations, a full-face respirator or a supplied-air respirator may be required.[4][5]
Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.

Handling:

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[6]

  • Dust Prevention: Avoid the formation of dust and aerosols. If the material is a powder, handle it carefully to minimize dust generation.[1]

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][6]

  • Location: Keep in a dry, cool, and well-ventilated place.[1][6]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[7]

Emergency Procedures

In the event of an emergency, follow these procedures:

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Avoid generating dust. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[4]
Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

Waste Collection and Disposal Protocol:

  • Waste Container: Use a dedicated, chemically compatible, and leak-proof container clearly labeled as "Hazardous Waste" with the full chemical name: "this compound Waste".[4]

  • Segregation: Do not mix this waste with other waste streams.[5]

  • Storage of Waste: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, but the label should be defaced.[4][8]

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_chem Handle Chemical in Fume Hood prep_area->handle_chem avoid_dust Avoid Dust Formation handle_chem->avoid_dust collect_waste Collect Waste in Labeled Container handle_chem->collect_waste spill Spill handle_chem->spill exposure Personal Exposure handle_chem->exposure segregate_waste Segregate from Other Waste collect_waste->segregate_waste store_waste Store Waste Securely segregate_waste->store_waste dispose_waste Dispose via EHS/Contractor store_waste->dispose_waste evacuate Evacuate Area spill->evacuate absorb Absorb with Inert Material spill->absorb collect_spill Collect for Disposal spill->collect_spill first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical evacuate->absorb absorb->collect_spill first_aid->seek_medical

Caption: Key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.